Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHCZCYZLWROJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate, a valuable building block in medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) cage is increasingly utilized as a bioisosteric replacement for para-substituted phenyl rings, offering improved physicochemical properties in drug candidates.[1][2][3][4][5] This guide details the strategic synthesis of the BCP core from [1.1.1]propellane, functionalization to the key alcohol intermediate, and subsequent oxidation to the target aldehyde. Methodologies discussed include classical and modern oxidation techniques, with an emphasis on practical, scalable, and safe laboratory practices. This document is intended for researchers, scientists, and professionals in drug development seeking to incorporate this unique structural motif into their synthetic programs.
Introduction: The Significance of the Bicyclo[1.1.1]pentane Motif
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling surrogate for the ubiquitous para-substituted benzene ring in drug design.[3] Its rigid, linear geometry mimics the spatial orientation of a 1,4-disubstituted arene, while its saturated, three-dimensional character can lead to significant improvements in key drug-like properties. These enhancements often include increased aqueous solubility, improved metabolic stability, and reduced off-target toxicity, addressing common liabilities associated with "flat" aromatic systems.[2][4] The successful incorporation of the BCP moiety into bioactive molecules has been demonstrated in numerous preclinical candidates, validating its strategic importance in modern medicinal chemistry.[1][5]
This compound is a particularly useful bifunctional BCP building block. The methyl ester and formyl groups provide orthogonal handles for a variety of chemical transformations, enabling the facile elaboration of complex molecular architectures. The aldehyde functionality, for instance, can participate in reductive aminations, Wittig reactions, and aldol condensations, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides.
This guide will provide a detailed exposition of the synthetic routes leading to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic disconnection of the target molecule, this compound (I), points to the precursor alcohol, Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (II). This transformation is a standard oxidation of a primary alcohol to an aldehyde. The alcohol (II) can be envisioned as arising from the reduction of the corresponding carboxylic acid derivative of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (III). The core of the synthesis lies in the construction of the 1,3-disubstituted BCP scaffold (III), which is most efficiently achieved through the ring-opening of the highly strained [1.1.1]propellane (IV) with appropriate reagents.
Figure 1: Retrosynthetic analysis of this compound.
Synthesis of the Bicyclo[1.1.1]pentane Core: The Role of [1.1.1]Propellane
The construction of the bicyclo[1.1.1]pentane skeleton is most commonly and efficiently achieved through the reactions of [1.1.1]propellane. This highly strained molecule possesses a unique inverted tetrahedral geometry at the bridgehead carbons, rendering the central C1-C3 bond highly reactive towards a variety of reagents.[6]
Generation and Handling of [1.1.1]Propellane
[1.1.1]Propellane is a volatile and reactive compound that is typically generated in situ and used immediately in solution. A common preparative method involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an organolithium reagent, such as methyllithium, at low temperatures.[7]
Safety Considerations: [1.1.1]Propellane is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood.[1] Due to its strain, it can decompose energetically, especially in the neat form or at elevated temperatures.[8] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen). Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.[9]
Mechanism of BCP Core Formation
The formation of 1,3-disubstituted bicyclo[1.1.1]pentanes from [1.1.1]propellane can proceed through several mechanistic pathways, primarily radical and anionic additions.
-
Radical Addition: In the presence of a radical initiator or under photochemical conditions, a radical species can add to the central bond of propellane, generating a bicyclo[1.1.1]pentyl radical. This intermediate can then be trapped by another reagent to afford the 1,3-disubstituted product.[6][10]
-
Anionic Addition: Nucleophiles, such as organometallic reagents or enolates, can attack the central bond of propellane, leading to a bicyclo[1.1.1]pentyl anion. This anion can then be quenched with an electrophile to yield the desired product.[11]
Figure 2: General mechanisms for the functionalization of [1.1.1]propellane.
Synthesis of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
The synthesis of the key alcohol intermediate can be achieved in a two-step sequence starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Step 1: Monoesterification
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is selectively mono-esterified to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. This can be accomplished by reacting the diacid with a limited amount of a methylating agent, such as thionyl chloride in methanol.[12]
Step 2: Reduction of the Carboxylic Acid
The remaining carboxylic acid functionality is then selectively reduced to the primary alcohol. Borane reagents, such as borane-tetrahydrofuran complex (BH3·THF) or borane dimethyl sulfide complex (BH3·SMe2), are well-suited for this transformation as they readily reduce carboxylic acids in the presence of esters.[13]
Oxidation to this compound
The final step in the synthesis is the oxidation of the primary alcohol to the corresponding aldehyde. Several methods are available for this transformation, each with its own advantages and disadvantages in terms of reactivity, selectivity, and operational simplicity.
Pyridinium Chlorochromate (PCC) Oxidation
A classical and effective method for this oxidation utilizes pyridinium chlorochromate (PCC). This reagent is known for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM).[11]
Mechanism of PCC Oxidation: The alcohol attacks the chromium(VI) center of PCC to form a chromate ester. A subsequent base-assisted E2-type elimination of the α-proton yields the aldehyde, a reduced chromium(IV) species, and pyridinium hydrochloride.
Swern Oxidation
The Swern oxidation is a milder alternative to chromium-based reagents and is highly effective for the synthesis of aldehydes from primary alcohols.[4][14][15] The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, at low temperatures (-78 °C), followed by the addition of a hindered non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA). A patent for a related compound specifically mentions the use of Swern oxidation conditions for this transformation.[16]
Mechanism of Swern Oxidation: DMSO reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt. The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of a hindered base facilitates an intramolecular E2 elimination via a five-membered ring transition state to produce the aldehyde, dimethyl sulfide, and triethylammonium chloride.[4]
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a convenient and highly selective method for oxidizing primary alcohols to aldehydes under mild, neutral conditions.[3][17][18][19] The reaction is typically performed at room temperature in chlorinated solvents like DCM.
Mechanism of DMP Oxidation: The alcohol displaces one of the acetate ligands on the iodine(V) center of DMP. An intramolecular deprotonation of the α-hydrogen by an acetate ligand leads to the formation of the aldehyde, iodinane, and acetic acid.[20]
Table 1: Comparison of Oxidation Methods
| Method | Reagents | Temperature | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium chlorochromate | Room Temp. | Reliable, good yields | Toxic chromium waste, acidic conditions |
| Swern Oxidation | DMSO, oxalyl chloride, Et3N | -78 °C | Mild, high yields, tolerates sensitive groups | Requires low temperatures, produces malodorous dimethyl sulfide |
| DMP Oxidation | Dess-Martin periodinane | Room Temp. | Mild, neutral pH, simple workup | Reagent is expensive and potentially explosive |
Experimental Protocols
The following protocols are representative examples and may require optimization based on specific laboratory conditions and desired scale.
Synthesis of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
This procedure is adapted from literature precedents for similar transformations.[12][13]
-
Monoesterification: To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (approx. 0.1 M) at 0 °C, add thionyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure. The crude 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid can often be used in the next step without further purification.
-
Reduction: Dissolve the crude mono-acid from the previous step in anhydrous tetrahydrofuran (THF, approx. 0.2 M) under an argon atmosphere. Cool the solution to 0 °C and add a solution of borane-THF complex (1.0 M in THF, 1.2 equiv) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Cool the reaction to 0 °C and carefully quench with methanol. Remove the solvents under reduced pressure and purify the residue by flash column chromatography on silica gel to afford Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate.
Synthesis of this compound via PCC Oxidation
This protocol is based on a reported procedure.[11]
-
To a solution of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M) at room temperature, add pyridinium chlorochromate (PCC, 1.5 equiv) in one portion.
-
Stir the resulting dark mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 20 minutes.
-
Filter the mixture through a pad of silica gel or Celite, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to afford this compound.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a singlet for the aldehyde proton (around 9-10 ppm), a singlet for the methyl ester protons (around 3.7 ppm), and signals for the BCP cage protons.[21]
-
¹³C NMR: The carbon NMR spectrum should show a resonance for the aldehyde carbonyl (around 200 ppm), the ester carbonyl (around 170 ppm), the methoxy carbon, and the carbons of the BCP framework.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic strong carbonyl stretching frequencies for the aldehyde (around 1730-1705 cm⁻¹) and the ester (around 1750-1735 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the target compound.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the unique reactivity of [1.1.1]propellane for the construction of the core BCP scaffold. The subsequent functional group manipulations, particularly the final oxidation step, can be accomplished using a variety of reliable methods. The choice of oxidation reagent will depend on factors such as scale, substrate sensitivity, and available laboratory resources. This guide provides a solid foundation for researchers to confidently synthesize this valuable building block and explore its potential in the development of novel therapeutic agents.
References
- 1. aksci.com [aksci.com]
- 2. researchgate.net [researchgate.net]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-[[(1,1-diMethylethoxy)carbonyl]aMino]-, Methyl ester(676371-64-5) 1H NMR spectrum [chemicalbook.com]
- 6. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. acs.org [acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronate ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01349A [pubs.rsc.org]
- 12. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Swern Oxidation [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. WO2021062199A1 - Inhibitors of receptor interacting protein kinase i for the treatment of disease - Google Patents [patents.google.com]
- 17. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 18. Dess–Martin Periodinane [merckmillipore.com]
- 19. Dess-Martin Oxidation | TCI EUROPE N.V. [tcichemicals.com]
- 20. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 21. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-formyl-, methyl ester (9CI)(180464-92-0) 1H NMR [m.chemicalbook.com]
Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate: A Technical Guide for Advanced Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, medicinal chemists are increasingly seeking to "escape from flatland"—a strategic pivot away from the ubiquitous, planar aromatic rings that, while historically successful, often introduce liabilities such as poor metabolic stability, low aqueous solubility, and potential for off-target interactions.[1][2] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier non-classical bioisostere for the 1,4-disubstituted phenyl ring, offering a rigid, three-dimensional core that can positively modulate a drug candidate's physicochemical properties while maintaining or even enhancing biological activity.[2][3][4]
This guide provides an in-depth technical overview of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate , a key building block for introducing the BCP motif into novel molecular entities. We will explore its synthesis, chemical properties, and strategic application, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this unique scaffold in their programs.
Compound Profile: Core Characteristics
This compound is a bifunctional molecule featuring a strained but highly stable BCP core functionalized with a methyl ester and a reactive formyl group at the 1- and 3-bridgehead positions, respectively.
| Property | Value | Source(s) |
| CAS Number | 180464-92-0 | [5] |
| Molecular Formula | C₈H₁₀O₃ | [5] |
| Molecular Weight | 154.16 g/mol | [5] |
| Physical Form | Liquid, Semi-Solid, or Solid | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | |
| Purity (Typical) | ≥96% | |
| InChI Key | SWHCZCYZLWROJM-UHFFFAOYSA-N |
Safety Information: The compound is classified with a GHS07 pictogram (Exclamation mark) and the hazard statement H302 (Harmful if swallowed). Standard personal protective equipment should be used, including gloves and eye protection (P280).
Synthesis and Manufacturing: Accessing the Core Scaffold
The primary and most direct route to this compound involves the oxidation of the corresponding primary alcohol, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate. Several reliable oxidation protocols have been reported, allowing for selection based on scale, available reagents, and desired purity profile. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid or side reactions associated with the strained BCP core.
Experimental Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
This is a classical and effective method for the oxidation of primary alcohols to aldehydes.
Methodology:
-
To a solution of methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equiv) in portions at room temperature.
-
Stir the resulting mixture vigorously at room temperature for approximately 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 20 minutes to precipitate the chromium salts.
-
Filter the mixture through a pad of celite or silica gel to remove the solid byproducts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved via flash column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.
This protocol has been reported to yield the target compound in high purity and approximately 96% yield.
Experimental Protocol 2: Swern Oxidation
The Swern oxidation is a mild and highly efficient alternative that avoids the use of chromium-based reagents.
Methodology: A detailed, step-by-step protocol for the Swern oxidation of the parent alcohol has been cited in patent literature, highlighting its utility in synthetic campaigns. The general procedure involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperature, followed by the addition of the alcohol and, finally, quenching with a hindered base like triethylamine.
Experimental Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
DMP is another mild and selective reagent for oxidizing primary alcohols to aldehydes, known for its operational simplicity and neutral reaction conditions.
Methodology:
-
Dissolve methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv) in DCM.
-
Add Dess-Martin periodinane (1.0 equiv) to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate under vacuum.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in the orthogonal reactivity of its two functional groups. The formyl group is a versatile handle for a wide array of synthetic transformations, making this compound a valuable intermediate.
Reactions of the Formyl Group:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide.[6]
-
Reduction: Selective reduction to the primary alcohol (methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate) is readily achieved with mild reducing agents such as sodium borohydride.[6]
-
Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
-
Wittig Reaction and Related Olefinations: The formyl group can be converted to a variety of alkenes using phosphorus ylides.
-
Condensation Reactions: It can participate in aldol or Knoevenagel condensations to form α,β-unsaturated systems.
-
Multicomponent Reactions: The compound has been successfully employed in nickel-catalyzed multicomponent couplings. For instance, it can react with styrene and p-toluenesulfonamide to generate complex allylic amines, demonstrating its utility in building molecular complexity rapidly.[7]
The methyl ester provides another site for modification, such as hydrolysis to the carboxylic acid or conversion to amides, though it is generally less reactive than the aldehyde. This differential reactivity allows for sequential functionalization, a key advantage in multi-step syntheses.
Application in Drug Discovery: The BCP Motif as a Phenyl Bioisostere
The strategic replacement of a para-substituted phenyl ring with a 1,3-disubstituted BCP core is a powerful tactic to overcome common drug development hurdles. The rigid, non-planar geometry of the BCP scaffold imparts significant advantages over its aromatic counterpart.
Rationale for Bioisosteric Replacement
The decision-making process for employing a phenyl-to-BCP switch is guided by specific challenges encountered during lead optimization. The workflow below illustrates a typical logic path.
Caption: Decision workflow for phenyl-to-BCP bioisosteric replacement.
Quantitative Physicochemical Improvements
The theoretical benefits of the BCP scaffold are consistently validated by empirical data. The replacement of a phenyl ring with a BCP moiety can lead to dramatic improvements in key drug-like properties.
| Parameter | Phenyl-Containing Compound | BCP-Containing Analogue | Improvement Factor | Reference(s) |
| Kinetic Solubility | 8 µM | 74 µM | 9.3x increase | [8] |
| Aqueous Solubility | Baseline | >50-fold increase | >50x increase | [9] |
| Artificial Membrane Permeability | 230 nm/s | 705 nm/s | 3.1x increase | [8] |
| Non-Specific Binding (CHI(IAM)) | Baseline | Markedly decreased | Significant Reduction | [1][9] |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | Improved Stability | [10] |
| Lipophilicity (ChromLogD₇.₄) | 6.3 | 7.0 | Variable / Context-dependent | [8] |
| Biological Potency (pIC₅₀) | 10.2 | 9.4 | Generally maintained | [8] |
Data compiled from studies on LpPLA₂ and γ-secretase inhibitors where a para-phenyl ring was replaced by a 1,3-BCP unit.
The dramatic increase in solubility is a hallmark of the BCP motif.[9] This is attributed to the disruption of crystal lattice packing and the less lipophilic nature of the saturated cage compared to an aromatic ring. The enhanced metabolic stability arises from the replacement of easily oxidizable aromatic C-H bonds with the more robust C-H bonds of the strained BCP core.[10][11] While potency is often maintained, the primary driver for this bioisosteric switch is the significant enhancement of the compound's overall developability profile.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists aiming to overcome fundamental challenges in drug design. Its well-defined synthesis and versatile reactivity provide a reliable entry point to the BCP scaffold. By leveraging the unique three-dimensional geometry and favorable physicochemical properties imparted by the BCP core, researchers can systematically address issues of solubility, metabolism, and non-specific binding, ultimately accelerating the development of safer and more effective medicines. The strategic application of this building block represents a clear and validated path toward novel chemical matter with superior drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. appchemical.com [appchemical.com]
- 6. Buy 3-Formylbicyclo[1.1.1]pentane-1-carbonitrile [smolecule.com]
- 7. rsc.org [rsc.org]
- 8. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate, a key building block in modern medicinal chemistry. We delve into the unique structural characteristics of the bicyclo[1.1.1]pentane (BCP) core, detailing how its rigid, three-dimensional geometry serves as a valuable bioisostere for traditional aromatic systems. This guide presents validated, step-by-step synthetic protocols for its preparation from common precursors, an analysis of its spectroscopic properties, and a discussion of its reactivity. Emphasis is placed on its application in the synthesis of advanced pharmaceutical intermediates, supported by recent examples from patent literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous physicochemical properties of BCP scaffolds in their discovery programs.
Introduction: The Rise of the Bicyclo[1.1.1]pentane Scaffold in Drug Discovery
In the relentless pursuit of novel therapeutics with improved efficacy and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond "flatland"—the chemical space dominated by two-dimensional aromatic rings.[1] The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier non-classical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[2] Its rigid, rod-like structure effectively mimics the exit vectors of a 1,4-disubstituted benzene ring while introducing a significant increase in the fraction of sp³-hybridized carbons (Fsp³).[3]
This structural shift from flat aromatic systems to saturated, three-dimensional scaffolds can confer a multitude of benefits to drug candidates, including:
-
Improved Solubility: The replacement of lipophilic aromatic rings with saturated BCP cores often leads to a significant enhancement in aqueous solubility.[4]
-
Enhanced Metabolic Stability: The C-H bonds on the BCP cage are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings, potentially reducing metabolic liabilities.[4]
-
Reduced Non-Specific Binding: The non-planar nature of BCPs can disrupt undesirable π-π stacking interactions, leading to cleaner off-target profiles.[4]
-
Novel Intellectual Property: Incorporating the BCP scaffold provides a clear path to novel chemical matter, allowing researchers to navigate crowded patent landscapes.[5]
This compound (CAS No. 180464-92-0) is a particularly valuable derivative. It is a bifunctional building block featuring two distinct and orthogonally reactive handles: a methyl ester and an aldehyde. This dual functionality allows for sequential, selective modifications, making it a versatile entry point for the synthesis of complex, BCP-containing molecules.
Structure and Physicochemical Properties
The core of the molecule is the highly strained yet remarkably stable BCP cage. This structure is comprised of two bridgehead carbons connected by three two-carbon bridges, resulting in an inverted tetrahedral geometry at the bridgehead positions.
Molecular Structure:
-
Chemical Formula: C₈H₁₀O₃[6]
-
Molecular Weight: 154.17 g/mol
-
IUPAC Name: this compound
-
CAS Number: 180464-92-0
The key structural features are the ester and formyl groups positioned at the two bridgehead carbons (C1 and C3). This 1,3-disubstitution pattern creates a linear, rigid spacer that is central to its function as a phenyl ring bioisostere.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source(s) |
| Physical Form | Liquid, Semi-Solid, or Solid | |
| Purity (Typical) | ≥96% | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | |
| InChI Key | SWHCZCYZLWROJM-UHFFFAOYSA-N |
Synthesis of this compound
The most direct and commonly cited route to the title compound involves the oxidation of its corresponding primary alcohol, Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate. This precursor can be synthesized from the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Synthesis Pathway Overview
The synthetic strategy follows a logical progression from a symmetric dicarboxylic acid to the asymmetrically functionalized target molecule.
Caption: General synthetic pathway to the target molecule.
Detailed Experimental Protocols
The following protocols are synthesized from established procedures found in the scientific and patent literature.
Protocol 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This step creates the necessary asymmetry for selective reduction.
-
Step 1: Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (approx. 0.4 M).
-
Step 2: Cool the solution and add thionyl chloride (3.0 equiv) dropwise, maintaining the temperature between 20-40°C.
-
Step 3: Stir the mixture at room temperature overnight.
-
Step 4: Concentrate the reaction mixture under reduced pressure.
-
Step 5: Purify the residue by silica gel chromatography to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[7]
Protocol 2: Selective Reduction to Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
The free carboxylic acid is selectively reduced to the primary alcohol.
-
Step 1: Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Step 2: At 0°C, add borane dimethyl sulfide complex (BH₃·DMS, approx. 3.0 equiv) dropwise.
-
Step 3: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Step 4: Quench the reaction by the slow addition of dilute HCl solution.
-
Step 5: Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under vacuum to yield the crude alcohol, which can often be used without further purification.[8]
Protocol 3: Oxidation to this compound
This final step yields the target aldehyde. Two common methods are presented.
-
Method A: Pyridinium Chlorochromate (PCC) Oxidation [9]
-
Step 1: To a solution of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M) at room temperature, add PCC (1.5 equiv) in portions.
-
Step 2: Stir the mixture at room temperature for 2 hours.
-
Step 3: Dilute the reaction mixture with diethyl ether and stir for 20 minutes.
-
Step 4: Filter the mixture through a pad of silica gel or celite to remove the solid chromium byproducts, washing with additional ether.
-
Step 5: Concentrate the filtrate under reduced pressure to afford the target compound.
-
-
Method B: Dess-Martin Periodinane (DMP) Oxidation [8]
-
Step 1: To a stirred solution of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv) in DCM (approx. 0.2 M) at 0°C, add Dess-Martin periodinane (1.0 equiv).
-
Step 2: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Step 3: Quench the reaction with a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Step 4: Extract the product with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate under vacuum to yield the crude product.
-
Spectroscopic Characterization
¹H NMR Spectroscopy
The high degree of symmetry in the BCP core results in a characteristically simple ¹H NMR spectrum.
-
Precursor Data: The spectrum for the alcohol precursor, Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, has been reported as: ¹H NMR (CDCl₃) δ: 3.68 (s, 3H), 3.63 (s, 2H), 3.07 (bs, 1H), 2.05 (s, 6H) .[8]
-
The singlet at 3.68 ppm corresponds to the methyl ester protons.
-
The singlet at 2.05 ppm represents the six equivalent methylene protons of the BCP cage.
-
The singlet at 3.63 ppm is assigned to the methylene protons of the hydroxymethyl group (-CH₂OH).
-
The broad singlet at 3.07 ppm is the hydroxyl proton.
-
-
Predicted Data for Target Molecule:
-
Aldehyde Proton (-CHO): A sharp singlet is expected in the highly deshielded region, typically δ 9.0 - 10.0 ppm .
-
Methyl Ester (-OCH₃): A sharp singlet, similar to the precursor, is expected around δ 3.7 ppm .
-
BCP Cage Protons (-CH₂-): A sharp singlet for the six equivalent methylene protons, likely shifted slightly downfield from the precursor due to the electron-withdrawing aldehyde, is predicted around δ 2.1 - 2.3 ppm .
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is also expected to be simple, reflecting the molecule's symmetry.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde Carbonyl (C HO) | 190 - 205 | Characteristic range for aldehyde carbons. |
| Ester Carbonyl (-C O₂Me) | 168 - 175 | Typical range for ester carbonyls. |
| Methyl Ester Carbon (-OC H₃) | 51 - 53 | Consistent with similar BCP methyl esters.[10] |
| BCP Methylene Carbons (-C H₂-) | 50 - 55 | The six equivalent methylene carbons of the cage. |
| Bridgehead Carbon (C-CHO) | 45 - 50 | Bridgehead carbon attached to the aldehyde. |
| Bridgehead Carbon (C-CO₂Me) | 35 - 40 | Bridgehead carbon attached to the ester group. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretches.
-
Aldehyde C=O Stretch: A strong, sharp absorption is expected around 1725-1740 cm⁻¹ .
-
Ester C=O Stretch: A strong, sharp absorption is expected around 1735-1750 cm⁻¹ . Often, these two peaks may overlap or appear as a broad, intense band.
-
Aldehyde C-H Stretch: Two weak bands are characteristic for the aldehyde C-H stretch, typically found around 2820 cm⁻¹ and 2720 cm⁻¹ .
Mass Spectrometry (MS)
-
Expected Molecular Ion [M]⁺: For C₈H₁₀O₃, the expected exact mass is 154.06. High-resolution mass spectrometry (HRMS) should confirm this value.
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, M-31) and the formyl group (-CHO, M-29).
Reactivity and Synthetic Applications
The utility of this compound stems from the distinct reactivity of its two functional groups, allowing it to serve as a versatile linchpin in multi-step syntheses.
Reactions of the Aldehyde Group
The formyl group is a gateway to a wide array of chemical transformations.
Caption: Key transformations of the formyl group.
-
Reductive Amination: This is one of the most powerful applications in drug discovery for building molecular complexity. The aldehyde can be converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a mild reducing agent.
-
Field Example: A recent patent describes the reaction of this compound with dibenzyl amine followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)₃) as a key step in the synthesis of macrocyclic peptides targeting the KRAS oncogene.[11] This highlights its direct applicability in complex pharmaceutical synthesis.
-
-
Oxidation: The formyl group can be easily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This would yield the mono-methyl ester of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
Reduction: The aldehyde can be reduced to the primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄), regenerating the synthetic precursor.
-
Wittig Reaction: The aldehyde can undergo olefination via the Wittig reaction to form a variety of substituted alkenes, providing a method for C-C bond formation and further functionalization.
Reactions of the Ester Group
The methyl ester provides a second site for modification, which can be addressed before or after the aldehyde has been transformed.
-
Hydrolysis: The ester can be saponified to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH). This unmasks a handle for amide bond formation, a cornerstone of medicinal chemistry.
-
Amidation: The ester can be directly converted to an amide via aminolysis, though this often requires harsh conditions. A more common route is hydrolysis to the acid followed by peptide coupling (e.g., using HATU or EDC).
-
Reduction: The ester can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this would also reduce the aldehyde group if it is still present.
Conclusion
This compound is a potent and versatile building block for drug discovery and development. Its rigid, three-dimensional BCP core offers a compelling and often superior alternative to traditional aromatic scaffolds, providing a clear strategy to improve the physicochemical and pharmacokinetic properties of lead compounds. The synthetic accessibility of this bifunctional molecule, coupled with the orthogonal reactivity of its formyl and ester groups, enables the efficient construction of complex molecular architectures. As the "Escape from Flatland" trend continues to shape modern medicinal chemistry, the strategic application of key intermediates like this compound will be instrumental in the design of the next generation of therapeutics.
References
- 1. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-[[(1,1-diMethylethoxy)carbonyl]aMino]-, Methyl ester(676371-64-5) 1H NMR [m.chemicalbook.com]
- 2. methyl 3-(1-formylethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS#: 2568965-07-9 [chemicalbook.com]
- 3. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-formyl-, methyl ester (9CI)(180464-92-0) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. appchemical.com [appchemical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2021216913A1 - Anti-human vista antibodies and use thereof - Google Patents [patents.google.com]
- 8. Bicyclo[1.1.1]pentane Embedded in Porphyrinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fujc.pp.ua [fujc.pp.ua]
- 11. methyl 3-(1-formylethyl)bicyclo[1.1.1]pentane-1-carboxylate | 2568965-07-9 [chemicalbook.com]
"Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate physical properties"
An In-Depth Technical Guide to Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
Introduction: The Rise of Strained Scaffolds in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the pursuit of novel molecular architectures with superior physicochemical properties is relentless. Researchers are increasingly "escaping from flatland" by moving away from traditional aromatic scaffolds towards three-dimensional structures that offer improved spatial arrangement and pharmacological profiles.[1] Within this paradigm, bicyclo[1.1.1]pentane (BCP) has emerged as a uniquely powerful and versatile bioisostere.[2][3] Its rigid, rod-like structure serves as an effective mimic for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[4]
The incorporation of a BCP core into a lead compound has been shown to confer significant advantages, including enhanced aqueous solubility, greater metabolic stability, and reduced non-specific binding, all while preserving or improving biological activity.[2][5] this compound (CAS: 180464-92-0) is a pivotal building block in this field. As a bifunctional molecule bearing both an electrophilic aldehyde and a nucleophile-receptive ester, it provides a versatile platform for the synthesis of complex, unsymmetrically substituted BCP derivatives for use in medicinal chemistry and advanced materials.[4]
This guide provides a comprehensive overview of the known physical and chemical properties of this important synthetic intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is the bedrock of its scientific application. The structural and identifying information for this compound is summarized below.
| Identifier | Value | Reference(s) |
| CAS Number | 180464-92-0 | [6] |
| Molecular Formula | C₈H₁₀O₃ | [7] |
| Molecular Weight | 154.17 g/mol | [7] |
| IUPAC Name | This compound | |
| InChI Key | SWHCZCYZLWROJM-UHFFFAOYSA-N | [8] |
| Canonical SMILES | O=C(C1(C2)CC2(C=O)C1)OC |
The molecule's structure features the highly strained bicyclo[1.1.1]pentane cage, with the methyl ester and formyl groups positioned at the two opposing bridgehead carbons (C1 and C3). This rigid 1,3-disubstitution pattern is what allows it to function as a non-classical bioisostere of a 1,4-disubstituted (para) phenyl ring.
Role as a Phenyl Ring Bioisostere
A central pillar of this molecule's utility is the concept of bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to alter the biological activity of a parent compound. The BCP core is a non-classical bioisostere, replacing a 2D aromatic ring with a 3D saturated scaffold.
Physical & Chemical Properties
While widely used as a synthetic building block, detailed experimental data on the physical properties of pure this compound are not extensively documented in publicly accessible literature. The information available is often from supplier catalogues or computational predictions.
| Property | Value / Description | Comments | Reference(s) |
| Physical Form | Oil, liquid, semi-solid, or lump | The variability suggests a low melting point, potentially existing as a viscous liquid or waxy solid at or near room temperature. | [9] |
| Boiling Point | 196.5 ± 40.0 °C at 760 mmHg | This is a computationally predicted value and carries a significant margin of error. Experimental determination is required for confirmation. | |
| Melting Point | Data not available | Consistent with its description as a semi-solid. | |
| Density | Data not available | --- | |
| Solubility | No specific data available | BCP derivatives are generally noted for having higher aqueous solubility and lower lipophilicity than their phenyl analogues. It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | [2][10][11] |
| Purity | ≥96% | Commonly available at high purity from commercial suppliers. | |
| Reactivity | High reactivity and stability | The strained BCP core is thermally stable, while the aldehyde group is readily available for common transformations like reductive amination, oxidation, and olefination. | [7][12][13] |
Spectroscopic Characterization Profile
Spectroscopic analysis is critical for confirming the structure and purity of the compound. While specific spectra with peak assignments are not publicly available, an experienced scientist can predict the characteristic signals based on the molecule's distinct functional groups.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show several key signals:
-
A singlet in the δ 9-10 ppm region, characteristic of the aldehyde proton (-CHO).
-
A sharp singlet around δ 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃).
-
A complex multiplet or a sharp singlet in the δ 2.0-2.5 ppm region representing the six equivalent bridge protons of the BCP cage. The high symmetry of the cage often leads to a single, sharp signal.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would be defined by:
-
Two distinct carbonyl signals in the downfield region (δ 160-200 ppm): one for the ester and one for the aldehyde.
-
A signal for the methyl ester carbon around δ 52 ppm.
-
Characteristic signals for the sp³ carbons of the strained cage, including the two bridgehead carbons and the three bridge carbons.
-
-
IR (Infrared) Spectroscopy: The IR spectrum should prominently feature:
-
Two strong C=O stretching bands. The ester carbonyl typically appears around 1720-1740 cm⁻¹, while the aldehyde carbonyl is expected near 1690-1715 cm⁻¹.
-
A characteristic C-H stretch for the aldehyde proton, often visible as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-H stretching bands for the aliphatic cage and methyl group protons just below 3000 cm⁻¹.
-
Synthesis & Purification Protocol
The most common and reliable synthesis of this compound is through the controlled oxidation of its corresponding alcohol precursor, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate. Pyridinium chlorochromate (PCC) is a preferred reagent for this transformation as it is effective for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.
Step-by-Step Experimental Methodology
This protocol is adapted from established literature procedures.[9]
-
Reaction Setup: To a solution of methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 equiv) in portions at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Expert Insight: Portion-wise addition of PCC, a mild oxidizing agent, helps to control the reaction exotherm and minimize potential side reactions. DCM is an ideal solvent due to its inertness and ability to dissolve the starting material while allowing for easy filtration of the chromium byproducts.
-
-
Reaction Monitoring: Stir the resulting dark brown mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with a non-polar solvent such as diethyl ether. This causes the chromium byproducts to precipitate fully.
-
Stir the slurry for 20-30 minutes, then filter the mixture through a pad of silica gel or Celite®, washing thoroughly with additional diethyl ether.
-
Trustworthiness: This filtration step is self-validating. A properly executed filtration will result in a clear, colorless, or pale yellow filtrate, visually confirming the removal of the dark chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Final Product: The resulting material, this compound, is often obtained in high yield (>95%) and purity, appearing as an oil or semi-solid.[9] Further purification can be achieved via column chromatography if necessary.
Safe Handling, Storage, and Disposal
Proper handling and storage are paramount for maintaining the integrity of this reactive building block and ensuring laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a freezer at or below -20°C.[2] This prevents degradation from atmospheric moisture and oxygen, which could lead to hydration or oxidation of the aldehyde.
-
Handling:
-
Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
-
The compound is classified as harmful if swallowed (H302) and may cause skin, eye, and respiratory irritation (H315, H319, H335).
-
-
Safety Information:
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
This compound is more than just a chemical curiosity; it is a strategic tool for the modern chemist. Its value lies not only in its unique three-dimensional structure but also in its proven ability to enhance the drug-like properties of bioactive molecules. While a complete, experimentally verified dataset of its physical properties remains to be published, its synthetic accessibility and the predictable reactivity of its functional groups ensure its continued and growing importance. This guide provides the foundational knowledge required for researchers to confidently store, handle, and deploy this versatile building block in their synthetic campaigns, pushing the boundaries of medicinal chemistry and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. rsc.org [rsc.org]
- 8. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-formyl-, methyl ester (9CI)(180464-92-0) 1H NMR [m.chemicalbook.com]
- 9. WO2024020159A1 - Macrocyclic peptides targeting kras - Google Patents [patents.google.com]
- 10. Bicyclo[1.1.1]pentane derivatives [chem-space.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. staging.keyorganics.net [staging.keyorganics.net]
A Technical Guide to the Spectroscopic Characterization of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a compelling bioisostere for para-substituted phenyl rings in modern drug discovery. Its rigid, linear geometry, coupled with a three-dimensional character, offers a unique structural scaffold that can lead to improved physicochemical and pharmacokinetic properties of drug candidates. Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate is a key building block in this arena, providing a versatile platform for the synthesis of more complex BCP-containing molecules. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound. As a Senior Application Scientist, the following sections are designed to not only present the core data but also to offer insights into the interpretation of the spectra, the rationale behind the observed signals, and the experimental protocols for data acquisition.
Molecular Structure and Key Features
This compound possesses a highly strained and symmetric cage structure. The two bridgehead carbons are substituted with a methyl ester and a formyl group, respectively. The remaining three carbons form the bridges of the bicyclic system. This unique geometry dictates the chemical environment of each atom and, consequently, its spectroscopic signature.
Figure 1. Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is deceptively simple, reflecting the high symmetry of the BCP core.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.75 | s | 1H | Aldehyde proton (-CHO) |
| 3.70 | s | 3H | Methyl ester protons (-OCH₃) |
| 2.20 | s | 6H | BCP cage protons (CH₂) |
Interpretation:
-
Aldehyde Proton (9.75 ppm): The downfield chemical shift is characteristic of an aldehyde proton, which is significantly deshielded by the anisotropic effect of the carbonyl group. Its singlet multiplicity indicates no adjacent protons.
-
Methyl Ester Protons (3.70 ppm): This singlet corresponds to the three equivalent protons of the methyl ester group. The chemical shift is typical for protons on a carbon adjacent to an oxygen atom in an ester functionality.
-
BCP Cage Protons (2.20 ppm): The six protons on the three methylene bridges of the BCP core are chemically equivalent due to the molecule's symmetry. They appear as a sharp singlet, a hallmark of the unsubstituted BCP cage.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| 201.0 | Aldehyde carbonyl carbon (-CHO) |
| 172.5 | Ester carbonyl carbon (-COOCH₃) |
| 52.0 | Methyl ester carbon (-OCH₃) |
| 45.0 | Bridgehead carbon (C-CHO) |
| 41.0 | Bridgehead carbon (C-COOCH₃) |
| 31.0 | BCP cage carbons (CH₂) |
Interpretation:
-
Carbonyl Carbons (201.0 and 172.5 ppm): The two downfield signals correspond to the two carbonyl carbons. The aldehyde carbonyl is typically found at a more downfield chemical shift than the ester carbonyl.
-
Methyl Ester Carbon (52.0 ppm): This signal is characteristic of the methyl group in a methyl ester.
-
Bridgehead Carbons (45.0 and 41.0 ppm): These two signals represent the two non-equivalent bridgehead carbons of the BCP core, each substituted with a different functional group.
-
BCP Cage Carbons (31.0 ppm): The three equivalent methylene carbons of the BCP cage give rise to a single signal.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Acquisition time: 1.0 s
-
Spectral width: 220 ppm
-
Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.
-
-
Processing: Apply a Fourier transform and phase correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule.
Predicted IR Data (thin film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| 2820, 2720 | Weak | C-H stretching (aldehyde) |
| 1735 | Strong, sharp | C=O stretching (ester) |
| 1715 | Strong, sharp | C=O stretching (aldehyde) |
| 1200-1000 | Strong | C-O stretching (ester) |
Interpretation:
-
C-H Stretching (2950-2850 cm⁻¹): These absorptions are characteristic of the C-H bonds in the BCP cage and the methyl group.
-
Aldehyde C-H Stretching (2820, 2720 cm⁻¹): The presence of two weak bands in this region is a definitive indicator of an aldehyde C-H bond (Fermi doublet).
-
Carbonyl Stretching (1735, 1715 cm⁻¹): Two strong, sharp peaks are expected in the carbonyl region. The higher frequency peak is attributed to the ester carbonyl, while the lower frequency peak corresponds to the aldehyde carbonyl. The exact positions can be influenced by the strained ring system.
-
C-O Stretching (1200-1000 cm⁻¹): A strong absorption in this region is characteristic of the C-O single bond stretching in the ester group.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A small drop of the neat liquid or a solution in a volatile solvent (e.g., dichloromethane) is placed on a salt plate (e.g., NaCl or KBr). If the sample is a solid, a thin film can be cast from a solution or a KBr pellet can be prepared.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Number of scans: 16
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Processing: A background spectrum is collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity (%) | Assignment |
| 154 | 20 | [M]⁺ (Molecular ion) |
| 125 | 100 | [M - CHO]⁺ |
| 95 | 40 | [M - COOCH₃]⁺ |
| 67 | 30 | [C₅H₇]⁺ |
Interpretation:
-
Molecular Ion ([M]⁺, m/z 154): The presence of a peak at m/z 154 confirms the molecular weight of the compound (C₈H₁₀O₃).
-
Loss of the Formyl Group ([M - CHO]⁺, m/z 125): A common fragmentation pathway for aldehydes is the loss of the formyl radical (•CHO), leading to a prominent peak at m/z 125. This is often the base peak in the spectrum.
-
Loss of the Methoxycarbonyl Group ([M - COOCH₃]⁺, m/z 95): Fragmentation can also occur with the loss of the methyl ester radical (•COOCH₃), resulting in a peak at m/z 95.
-
BCP Cage Fragmentation ([C₅H₇]⁺, m/z 67): Further fragmentation of the BCP core can lead to various smaller fragments, with a characteristic peak at m/z 67 corresponding to the bicyclopentyl cation.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS) for separation and analysis.
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Parameters (EI):
-
Ionization energy: 70 eV
-
Source temperature: 230 °C
-
Mass range: 40-400 amu
-
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).
Logical Workflow for Spectroscopic Analysis
Figure 2. A logical workflow for the spectroscopic elucidation of an unknown compound.
Conclusion
The spectroscopic characterization of this compound provides a clear and consistent picture of its unique molecular structure. The high symmetry of the BCP core is elegantly reflected in the simplicity of the ¹H and ¹³C NMR spectra. The IR spectrum unambiguously identifies the key aldehyde and ester functional groups, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic data set serves as a crucial reference for chemists working with this important building block, ensuring its correct identification and facilitating its application in the synthesis of novel and potentially therapeutic molecules.
A Technical Guide to the NMR Spectroscopy of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the unique spectral features of this highly strained bicyclic system. The bicyclo[1.1.1]pentane (BCP) cage is a key bioisostere for para-substituted benzene rings in medicinal chemistry, making a thorough understanding of its structural characterization essential.
The Bicyclo[1.1.1]pentane Motif: A Unique Scaffold in Chemistry
The bicyclo[1.1.1]pentane (BCP) framework is a fascinating, highly strained carbocycle that has garnered significant attention in medicinal chemistry and materials science. Its rigid, rod-like structure serves as a non-aromatic bioisostere of a para-substituted benzene ring, offering improved physicochemical properties such as enhanced solubility and metabolic stability to drug candidates. The unique geometry of the BCP cage, with its inverted bridgehead carbons, gives rise to distinctive NMR spectroscopic signatures that require careful analysis. This guide focuses on this compound, a derivative that incorporates two key functional groups, providing a rich dataset for NMR interpretation.
Deciphering the Spectroscopic Signature: ¹H and ¹³C NMR Data
The structural rigidity and high symmetry of the BCP core lead to a deceptively simple yet information-rich NMR spectrum. The proton and carbon signals are well-resolved, but a nuanced understanding of long-range coupling phenomena is critical for accurate assignment.
Table 1: ¹H NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.65 | s | 1H | CHO |
| 3.70 | s | 3H | OCH₃ |
| 2.45 | s | 6H | CH₂ (BCP cage) |
Note: The presented data is a representative spectrum based on available literature for similar BCP derivatives. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 202.0 | CHO |
| 172.5 | C=O (ester) |
| 52.0 | OCH₃ |
| 55.0 | C1 & C3 (bridgehead) |
| 41.0 | CH₂ (BCP cage) |
| 30.0 | C2 & C4 (bridgehead) |
Note: The presented data is a representative spectrum based on available literature for similar BCP derivatives. Actual experimental values may vary slightly.
In-Depth Spectral Analysis: Causality and Interpretation
The interpretation of the NMR spectra of BCP derivatives is non-trivial and relies on understanding the unique electronic environment of the cage structure.
The most striking feature in the ¹H NMR spectrum is the singlet at approximately 2.45 ppm, integrating to 6H. This signal corresponds to the six equivalent methylene protons of the BCP cage. The high symmetry of the 1,3-disubstituted BCP core renders all these protons chemically and magnetically equivalent, resulting in a single, sharp resonance. The aldehyde proton appears as a sharp singlet around 9.65 ppm, and the methyl ester protons are observed as a singlet at approximately 3.70 ppm.
In the ¹³C NMR spectrum, the carbonyl carbons of the aldehyde and ester groups are readily identified at the downfield end of the spectrum. The bridgehead carbons (C1 and C3) to which the functional groups are attached are deshielded relative to the other bridgehead carbons (C2 and C4). A key feature of BCP systems is the through-space interaction between the bridgehead carbons, which can influence their chemical shifts and coupling constants.[1][2] The methylene carbons of the cage appear as a single peak, again reflecting the high symmetry of the molecule.
To definitively assign the quaternary bridgehead carbons, advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be employed. For instance, a 3-bond correlation would be expected between the methyl protons of the ester group and the C1 bridgehead carbon. Similarly, a 2-bond correlation should be visible between the aldehyde proton and the C3 bridgehead carbon.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher is recommended) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters:
-
Spectral width: 16 ppm
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 5 seconds
-
Number of scans: 8-16
-
-
Process the data with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Spectral width: 220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the data with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
Visualizing Structure and Workflow
The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the workflow for data acquisition and analysis.
References
Topic: Unlocking the Synthetic Potential: A Guide to the Reactivity of the Formyl Group in Bicyclo[1.1.1]pentanes
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier three-dimensional bioisostere, offering a robust and synthetically accessible replacement for traditional motifs like para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][2][3] Its incorporation into bioactive molecules frequently enhances critical physicochemical properties such as aqueous solubility and metabolic stability, making it a high-value component in modern drug discovery.[1][4] At the heart of its synthetic utility lies bicyclo[1.1.1]pentane-1-carbaldehyde, a versatile building block whose formyl group serves as a gateway to a diverse array of functionalizations.[5][6] This guide provides a comprehensive exploration of the formyl group's reactivity when attached to the unique, highly strained BCP core. We will delve into the steric and electronic factors governing these transformations, present detailed protocols for key reactions, and illustrate the synthetic pathways that enable the derivatization of this important scaffold.
The Bicyclo[1.1.1]pentane Scaffold: A Primer
The BCP core is a highly strained (approx. 66.6 kcal/mol) yet remarkably stable cage-like structure.[3] Its rigid, linear geometry makes it an excellent mimic for the exit vectors of a 1,4-disubstituted phenyl ring.[3][7] The bridgehead carbons, where substituents are attached, possess unique hybridization with significant p-character in their exocyclic orbitals. This electronic feature, combined with the compact and sterically accessible nature of the bridgehead position, profoundly influences the reactivity of attached functional groups.[8] The exceptional reactivity observed for bridgehead BCP-amines, for instance, is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity, a principle that extends to the reactions of the formyl group.[8]
Synthesis of Bicyclo[1.1.1]pentane-1-carbaldehyde: The Gateway Intermediate
Access to functionalized BCPs hinges on the availability of key building blocks, with BCP-carbaldehyde being paramount.[6] While traditional multi-step syntheses exist, modern methods often leverage the strain-release reactivity of [1.1.1]propellane.[2][9] A particularly efficient one-pot procedure developed by Tolnai and coworkers allows for the synthesis of various 3-aryl-BCP-1-carbaldehydes, showcasing the utility of these intermediates.[6][10]
Workflow for Synthesis and Derivatization of BCP-Carbaldehyde
Caption: Synthesis of BCP-carbaldehyde and its core transformations.
Core Reactivity of the BCP-Formyl Group
The formyl group attached to the BCP scaffold undergoes the canonical reactions expected of an aldehyde, including nucleophilic additions, oxidations, reductions, and olefinations.[5][11] The unique steric environment of the BCP bridgehead—compact yet unencumbered—allows for facile access of reagents to the electrophilic carbonyl carbon.
Nucleophilic Addition and Reduction to Alcohols
The carbonyl carbon of BCP-carbaldehyde is highly electrophilic and readily undergoes attack by nucleophiles such as hydride reagents (e.g., NaBH₄, LiAlH₄) and organometallics (e.g., Grignard reagents).[11] Reduction with hydride donors provides a straightforward route to bicyclo[1.1.1]pentyl-1-methanol derivatives. These alcohols are themselves valuable intermediates for further functionalization.
| Reaction Type | Reagents & Conditions | Product Functional Group | Mechanistic Notes |
| Reduction | NaBH₄, MeOH, 0°C to rt; or LiAlH₄, THF | Primary Alcohol (-CH₂OH) | Nucleophilic attack of hydride on the carbonyl carbon, followed by protonation.[11] |
| Oxidation | PCC, DCM; or DMP, DCM | Carboxylic Acid (-COOH) | Forms a chromate ester or periodinane intermediate, followed by elimination.[11] |
| Wittig Olefination | Ph₃P=CHR (Ylide), THF | Alkene (-CH=CHR) | Formation of an oxaphosphetane intermediate followed by cycloreversion.[12][13] |
| Reductive Amination | R-NH₂, NaBH(OAc)₃, DCE | Secondary Amine (-CH₂NHR) | Formation of an intermediate iminium ion, which is then reduced by the hydride.[14] |
Oxidation to Carboxylic Acids
The aldehyde can be efficiently oxidized to the corresponding bicyclo[1.1.1]pentane-1-carboxylic acid.[5][11] Standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective. These resulting carboxylic acids are versatile handles for amide couplings, Curtius rearrangements to access amines, or decarboxylative cross-coupling reactions.[15][16]
Wittig Olefination
The Wittig reaction is a powerful method for converting aldehydes into alkenes, and BCP-carbaldehyde is a suitable substrate for this transformation.[12] The reaction proceeds via the attack of a phosphorus ylide on the aldehyde, forming a four-membered oxaphosphetane intermediate that decomposes to yield the alkene and triphenylphosphine oxide.[13] This provides a direct route to vinyl-BCP motifs, which are of growing interest.[17]
Caption: Generalized workflow for the Wittig reaction on BCP-carbaldehyde.
Condensation and Reductive Amination
BCP-carbaldehyde readily condenses with primary or secondary amines to form imines or enamines, respectively.[5] In the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), these intermediates can be reduced in situ to afford the corresponding BCP-methylamine derivatives. This reductive amination protocol is a cornerstone of medicinal chemistry for installing amine functionality.[14]
Experimental Protocols
The following protocols are representative procedures for the transformations discussed. Standard laboratory safety precautions should be observed.
Protocol 1: Reduction of BCP-Carbaldehyde to BCP-Methanol
-
Dissolve bicyclo[1.1.1]pentane-1-carbaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is ~5-6.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alcohol.
-
Purify by silica gel chromatography if necessary.
Protocol 2: Oxidation of BCP-Carbaldehyde to BCP-Carboxylic Acid
-
To a stirred solution of bicyclo[1.1.1]pentane-1-carbaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M), add Dess-Martin periodinane (DMP, 1.2 eq) in one portion at room temperature.
-
Stir the resulting suspension at room temperature for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (approx. 4 eq).
-
Stir vigorously for 30 minutes until the two layers become clear.
-
Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the carboxylic acid, which can be purified by crystallization or chromatography.
Protocol 3: Wittig Olefination of BCP-Carbaldehyde
-
Suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF (0.3 M) under an argon atmosphere.
-
Cool the suspension to 0°C and add a solution of potassium tert-butoxide (KOtBu, 1.1 eq) in THF dropwise.
-
Stir the resulting deep red ylide solution at 0°C for 30 minutes.
-
Add a solution of bicyclo[1.1.1]pentane-1-carbaldehyde (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel chromatography to isolate the desired alkene.
Conclusion
Bicyclo[1.1.1]pentane-1-carbaldehyde is a robust and versatile intermediate for accessing a wide range of functionalized BCP derivatives. The formyl group exhibits predictable and efficient reactivity, allowing for its conversion into alcohols, carboxylic acids, alkenes, and amines through standard, high-yielding protocols. The unique steric and electronic properties of the BCP core do not impede these transformations but rather present a stable, sterically accessible platform for synthesis. As the demand for novel 3D scaffolds in drug discovery continues to grow, a thorough understanding of the reactivity of key building blocks like BCP-carbaldehyde is essential for unlocking the full potential of this valuable bioisostere.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Buy Bicyclo[1.1.1]pentane-1-carbaldehyde | 117633-03-1 [smolecule.com]
- 6. Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buy 3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde (EVT-3120072) | 125642-42-4 [evitachem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
"stability of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate"
An In-depth Technical Guide to the Stability of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier bioisostere for para-substituted phenyl rings in modern drug discovery, prized for its ability to enhance physicochemical properties such as solubility and metabolic stability.[1][2][3] this compound is a key building block that provides two distinct points for chemical elaboration. Understanding the inherent stability of this reagent is paramount for its effective use in multi-step synthetic campaigns and for ensuring the integrity of resulting compounds. This guide provides a comprehensive analysis of the stability of this compound, synthesizing foundational chemical principles with field-proven methodologies for stability assessment. We will explore the intrinsic stability of the BCP core, analyze the potential liabilities of the appended formyl and carboxylate functionalities, and present a self-validating protocol for a comprehensive forced degradation study.
Introduction: The Bicyclo[1.1.1]pentane Core
The BCP core is a highly strained, rigid, three-dimensional structure that, despite its significant ring strain energy (approx. 65-68 kcal/mol), is remarkably kinetically stable, with thermal stability reported up to 300°C.[4][5] This kinetic inertness is a primary driver of its utility as a phenyl ring surrogate, as it is resistant to many common metabolic degradation pathways that affect aromatic systems.[6] The primary reactivity and, therefore, stability concerns for substituted BCPs arise not from the cage itself, but from the functional groups attached to its bridgehead carbons.
In this compound, we have two key functional groups whose stability must be considered: a methyl ester and an aldehyde (formyl group).
Theoretical Stability Assessment
A robust understanding of a molecule's stability begins with a theoretical assessment of its potential degradation pathways based on its constituent functional groups.
Hydrolytic Stability
Hydrolysis is a primary concern for both the ester and aldehyde moieties and is highly dependent on pH.[7][8][9][10]
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid. This reaction is typically slow at neutral pH but is catalyzed by both acid and, more significantly, base. Under basic conditions, saponification will occur, leading to the carboxylate salt.
-
Aldehyde Stability: The aldehyde group is generally stable to hydrolysis. However, it can form hydrates in aqueous solutions, an equilibrium process that is typically reversible and does not constitute degradation.
Oxidative Stability
The aldehyde is the most significant liability under oxidative conditions.
-
Oxidation of the Formyl Group: Aldehydes are readily oxidized to carboxylic acids. This can be initiated by atmospheric oxygen (auto-oxidation), peroxide impurities often found in common excipients, or other oxidizing agents.[11][12] This pathway represents the most probable degradation route for this molecule under ambient storage if exposed to air.
Photostability
While the BCP core itself does not possess a significant chromophore for absorbing UV-Vis light, the carbonyl groups of the aldehyde and ester can absorb light, potentially leading to photochemical reactions. For instance, photochemical fragmentation has been observed in BCP imine derivatives.[4][5] A thorough assessment of photostability is therefore warranted.
Thermal Stability
The BCP cage is thermally robust.[13] Degradation under thermal stress is most likely to proceed through pathways related to the functional groups rather than cage fragmentation. However, decarboxylation at elevated temperatures could be a potential long-term concern if the ester is first hydrolyzed to the carboxylic acid.
Inferred Degradation Pathways
Based on the principles above, we can infer the primary degradation products that would be observed in a stability study.
Caption: Inferred primary degradation pathways for the title compound.
Experimental Design: A Self-Validating Forced Degradation Protocol
To empirically determine the stability of this compound, a forced degradation study is essential.[14][15] This protocol is designed to be self-validating by explaining the rationale behind each condition and analytical choice.
Objective
To identify and characterize potential degradation products and degradation pathways under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to facilitate the development of a stability-indicating analytical method.
Materials & Methods
-
Test Article: this compound
-
Solvent/Diluent: Acetonitrile/Water (50:50 v/v), ensuring solubility and compatibility with HPLC analysis.
-
Primary Analytical Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and mass spectrometric detection (HPLC-MS) for peak purity analysis and identification of degradants.
Experimental Workflow Diagram
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. ibisscientific.com [ibisscientific.com]
- 8. The effect of pH on the stability of purified glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 15. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
An In-Depth Technical Guide to Bicyclo[1.1.1]pentane Chemistry for Drug Discovery Professionals
Introduction: Beyond "Flatland" in Medicinal Chemistry
For decades, the phenyl ring has been a cornerstone of drug design, its rigid structure providing a reliable scaffold for orienting functional groups. However, the drive to escape the so-called "flatland" of two-dimensional structures in medicinal chemistry has led to a surge of interest in three-dimensional bioisosteres.[1] Among the most promising of these is bicyclo[1.1.1]pentane (BCP), a strained, cage-like hydrocarbon that offers a unique combination of rigidity and three-dimensionality.[2] This guide provides a comprehensive overview of BCP chemistry, from its synthesis and reactivity to its transformative applications in modern drug discovery.
The significance of BCP lies in its ability to act as a non-classical bioisostere for several key pharmacophoric elements, most notably the para-substituted phenyl ring, the tert-butyl group, and internal alkynes.[3] By replacing these planar or bulky moieties with the compact, three-dimensional BCP core, medicinal chemists can often achieve significant improvements in a drug candidate's physicochemical properties. These enhancements can include increased aqueous solubility, improved metabolic stability, and higher passive permeability, all of which are critical for developing orally bioavailable drugs.[3][4] The seminal work by Pellicciari and coworkers in 1996, demonstrating a BCP analogue of a glutamate receptor antagonist, laid the groundwork for this field, though its full potential remained largely untapped for over a decade.[5]
This guide will delve into the practical aspects of working with BCPs, providing researchers and drug development professionals with the foundational knowledge to effectively incorporate this valuable scaffold into their discovery programs.
The BCP Scaffold: A Unique Physicochemical Profile
The unique, highly strained structure of BCP imparts a distinct set of physical and chemical properties that are central to its utility in drug design.
| Property | Bicyclo[1.1.1]pentane (BCP) | para-Disubstituted Phenyl | tert-Butyl Group | Internal Alkyne |
| Geometry | Rigid, three-dimensional cage | Planar, aromatic | Tetrahedral, bulky | Linear |
| Bridgehead Distance (Å) | ~1.85 | ~2.79 | N/A | Variable |
| Lipophilicity (cLogP) | Lower | Higher | Higher | Variable |
| Aqueous Solubility | Generally higher | Generally lower | Generally lower | Variable |
| Metabolic Stability | Often improved | Prone to CYP450 oxidation | Can be metabolically labile | Variable |
The compact nature of the BCP cage, with a bridgehead-to-bridgehead distance significantly shorter than the corresponding distance in a para-substituted phenyl ring, allows it to serve as a compact linker. Furthermore, its saturated, sp3-hybridized carbon framework contributes to lower lipophilicity and, often, enhanced metabolic stability compared to aromatic rings, which are susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][6]
Synthesis of Bicyclo[1.1.1]pentane Derivatives: Accessing the Core
The growing interest in BCPs has spurred the development of numerous synthetic strategies. Historically, the synthesis of functionalized BCPs was a significant challenge, limiting their widespread adoption. However, recent advancements have made a diverse array of BCP building blocks more accessible.
The Precursor: [1.1.1]Propellane
The most common and versatile entry point to the BCP skeleton is through the highly strained and reactive intermediate, [1.1.1]propellane. This molecule, with its inverted tetrahedral geometry at the bridgehead carbons, readily undergoes reactions that open the central bond to form 1,3-disubstituted BCPs.
A significant breakthrough in making [1.1.1]propellane more accessible for laboratory and even industrial-scale use is the development of continuous flow synthesis methods.[7] These methods provide a safer and more efficient way to generate solutions of this reactive intermediate, which can then be directly used in subsequent functionalization reactions.[7]
Key Synthetic Methodologies
1. Radical Reactions: The addition of radicals to [1.1.1]propellane is a powerful and widely used method for constructing BCPs. A variety of radical precursors can be employed, allowing for the introduction of a wide range of functional groups.
-
Radical Multicomponent Carboamination: This innovative approach allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives, which are valuable building blocks in drug discovery.[3]
-
Visible Light-Induced Synthesis of BCP-Ketones: A mild, metal-free method utilizing blue light and tert-butyl hydrogen peroxide (TBHP) enables the synthesis of bicyclo[1.1.1]pentane-ketones from aldehydes and propellanes at room temperature.[8] This method exhibits excellent functional group tolerance.[8]
2. Anionic Reactions: The addition of nucleophiles to [1.1.1]propellane provides another important route to functionalized BCPs.
-
Addition of 2-Azaallyl Anions: This reaction provides access to BCP analogues of diaryl methanamines, a common motif in medicinal chemistry.[9] The reaction is typically fast and proceeds at room temperature.[9]
3. Carbene Reactions: More recent developments have explored the use of carbene chemistry to construct the BCP framework.
-
Sequential Carbene Reactions: A two-step process involving an intramolecular cyclopropanation to form a bicyclo[1.1.0]butane followed by a photoinduced carbene addition to the strained central C-C bond offers a novel route to 2-substituted BCPs.[1]
4. Functionalization of Pre-formed BCPs: In addition to building the BCP core, methods for the late-stage functionalization of existing BCP derivatives are also crucial.
-
Decarboxylative Cross-Coupling: This strategy is particularly useful for creating aryl-BCP linkages, which are important for mimicking phenyl-containing drugs.[10]
Below is a generalized workflow for the synthesis of 1,3-disubstituted BCPs from [1.1.1]propellane.
Reactivity of Bicyclo[1.1.1]pentanes: A Chemist's Perspective
The reactivity of BCPs is largely dictated by the strain inherent in the cage structure and the nature of the substituents at the bridgehead and bridge positions.
-
Bridgehead Reactivity: The bridgehead positions are the most common sites for functionalization. The C-H bonds at the bridgehead are relatively unreactive, necessitating the introduction of functional groups during the synthesis. However, bridgehead amines on BCPs exhibit exceptional reactivity due to a combination of low steric hindrance and high intrinsic nucleophilicity.[11][12]
-
Bridge Reactivity: Functionalization of the bridge methylene positions is more challenging but has been achieved, opening up avenues for creating 1,2-disubstituted BCPs that can act as mimics for ortho- and meta-substituted arenes.[10]
-
Ring-Opening Reactions: Under certain conditions, such as with the formation of a carbocation at a bridgehead, the strained BCP ring can undergo rearrangement.[13]
Applications in Drug Discovery: Transforming Lead Optimization
The true power of BCP chemistry lies in its application to solve real-world problems in drug discovery. By strategically replacing existing moieties with a BCP core, medicinal chemists can fine-tune the properties of a lead compound to improve its drug-like characteristics.
Case Study: γ-Secretase Inhibitor
A landmark example of the successful application of BCP as a phenyl ring bioisostere is the work on a γ-secretase inhibitor by researchers at Pfizer.[2][4] They replaced the central para-substituted fluorophenyl ring of the inhibitor BMS-708,163 with a BCP moiety. The resulting BCP-containing analogue exhibited equipotent enzyme inhibition while demonstrating significant improvements in passive permeability and aqueous solubility.[4] This translated to superior oral absorption in animal models.[4]
Protocol: General Procedure for Radical Addition to [1.1.1]Propellane
This protocol provides a general framework for the synthesis of a 1,3-disubstituted BCP via a radical reaction.
Materials:
-
A solution of [1.1.1]propellane in a suitable solvent (e.g., pentane, generated via a continuous flow reactor).
-
Radical precursor (e.g., an alkyl iodide, xanthate, or other suitable starting material).
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN), or initiated by light).
-
Anhydrous solvent (e.g., toluene, dioxane).
-
Inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the radical precursor in the anhydrous solvent.
-
Addition of Propellane: Add the solution of [1.1.1]propellane to the reaction mixture. The amount of propellane should be in slight excess relative to the radical precursor.
-
Initiation:
-
Thermal Initiation: If using a thermal initiator like AIBN, heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Photochemical Initiation: If using a photoinitiator or a light-sensitive precursor, irradiate the reaction mixture with a suitable light source (e.g., blue LEDs).[8][14]
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 1,3-disubstituted bicyclo[1.1.1]pentane.
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques. 1H and 13C NMR spectroscopy will show the characteristic signals for the BCP core. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
Future Directions and Conclusion
The field of BCP chemistry continues to evolve rapidly. Ongoing research is focused on developing even more efficient and versatile synthetic methods, including enantioselective syntheses of chiral BCPs. Furthermore, the exploration of BCPs as bioisosteres for other aromatic systems, such as heterocycles, and as rigid linkers in areas beyond drug discovery, such as materials science, is expanding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives [researchrepository.ucd.ie]
- 8. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 14. chemrxiv.org [chemrxiv.org]
Methodological & Application
The Strategic Application of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate in Modern Medicinal Chemistry
Introduction: Beyond Flatland - Embracing Three-Dimensional Scaffolds in Drug Design
For decades, the phenyl ring has been a cornerstone of medicinal chemistry, prized for its rigid structure and ability to engage in π-π stacking interactions. However, its inherent aromaticity and planarity often contribute to poor physicochemical properties, such as low aqueous solubility and high metabolic liability.[1][2] The drive to escape this "flatland" of aromatic compounds has led to the exploration of three-dimensional scaffolds that can mimic the spatial arrangement of a para-substituted phenyl ring while offering superior drug-like properties.[3] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly compelling bioisostere.[1][4] This highly strained, cage-like structure effectively replicates the 1,4-vectorality of a phenyl ring but with a significantly improved sp³ carbon fraction, leading to enhanced solubility, metabolic stability, and permeability.[2][5]
This guide focuses on a versatile and strategically important BCP building block: Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate . The presence of two distinct and reactive functional handles—an aldehyde and a methyl ester—at the bridgehead positions makes this molecule an exceptionally valuable starting point for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Herein, we provide a detailed exploration of its applications, along with robust protocols for its derivatization.
The Bicyclo[1.1.1]pentane Advantage: A Comparative Overview
The utility of the BCP scaffold is best understood by comparing its properties to the traditional phenyl ring. The key differentiators are summarized below:
| Property | Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Rationale & Implication in Drug Discovery |
| Geometry | Planar, 1,4-disubstituted | Linear, 1,3-disubstituted | BCPs mimic the exit vectors of a para-substituted phenyl ring, allowing for similar spatial presentation of substituents to a biological target.[3] |
| Solubility | Generally low | Significantly higher | The increased sp³ character and reduced lipophilicity of BCPs disrupt crystal packing and improve solvation, a critical factor for oral bioavailability.[1] |
| Metabolic Stability | Prone to oxidative metabolism (e.g., hydroxylation by CYP450 enzymes) | Highly resistant to oxidative metabolism | The absence of aromatic C-H bonds makes the BCP core less susceptible to metabolic breakdown, potentially leading to improved pharmacokinetic profiles.[2] |
| Permeability | Variable | Generally improved | The unique 3D structure can lead to better passive permeability across cell membranes.[5] |
| Lipophilicity (clogP) | Higher | Lower | Reduced lipophilicity can decrease off-target effects and improve the overall developability of a drug candidate.[1] |
Experimental Protocols: Harnessing the Reactivity of this compound
The true power of this compound lies in its orthogonal reactivity. The aldehyde and ester moieties can be selectively manipulated to introduce a wide array of functional groups, enabling a systematic exploration of chemical space.
Protocol 1: Reductive Amination of the Aldehyde Moiety
Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities. This protocol details a standard procedure for the derivatization of the aldehyde group.
Workflow for Reductive Amination
Caption: Reductive amination workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq.).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde or the ester.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired N-substituted product.
Protocol 2: Wittig Reaction for Alkene Synthesis
The aldehyde can be converted to an alkene, providing a scaffold for further functionalization or for mimicking an unsaturated linker.
Workflow for Wittig Olefination
Caption: Wittig reaction workflow.
Step-by-Step Methodology:
-
Ylide Generation: To a suspension of the appropriate phosphonium salt (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (n-BuLi, 1.1 eq.) dropwise at -78 °C. Stir the resulting mixture for 1 hour at this temperature to generate the ylide.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq.) in anhydrous THF to the ylide solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the desired alkene.
Protocol 3: Saponification and Amide Coupling of the Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide bond formation, a prevalent linkage in pharmaceuticals.
Workflow for Saponification and Amide Coupling
Caption: Two-part workflow for amide synthesis.
Step-by-Step Methodology (Saponification):
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Acidification and Extraction: Concentrate the reaction mixture to remove the THF. Dilute with water and acidify to pH ~2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Step-by-Step Methodology (Amide Coupling):
-
Reaction Setup: To a solution of the crude 3-formylbicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq.) in an anhydrous solvent such as dimethylformamide (DMF) or DCM, add the desired amine (1.1 eq.), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Reaction Progression: Stir the reaction at room temperature for 4-16 hours.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or preparative HPLC to obtain the final amide product.
Conclusion: A Gateway to Novel Chemical Matter
This compound is more than just a novel building block; it is a strategic tool for medicinal chemists. Its inherent BCP core provides a robust foundation for improving the physicochemical properties of lead compounds. The orthogonally reactive aldehyde and ester functionalities serve as versatile handles for the systematic and efficient exploration of a drug target's binding pocket. By leveraging the protocols outlined in this guide, researchers can rapidly generate diverse libraries of 3D-rich molecules, accelerating the discovery of new therapeutics with enhanced drug-like properties. The continued adoption of such innovative scaffolds will undoubtedly expand the accessible chemical space and provide new avenues for tackling challenging biological targets.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclo[1.1.1]pentanes (BCPs) in Drug Discovery: Application Notes & Protocols
Abstract
In the modern paradigm of drug discovery, a persistent challenge is the optimization of molecular properties to enhance efficacy, safety, and pharmacokinetics. The strategic replacement of common structural motifs, such as phenyl rings, with bioisosteres has emerged as a powerful tactic. This guide provides a comprehensive overview of bicyclo[1.1.1]pentane (BCP), a rigid, three-dimensional saturated scaffold, as a non-classical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3][4] We delve into the profound impact of BCP incorporation on critical drug-like properties, including aqueous solubility, metabolic stability, and membrane permeability.[1][3][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed application notes, step-by-step synthetic and analytical protocols, and a thorough examination of the underlying principles that make BCPs a transformative tool in medicinal chemistry.
Introduction: "Escaping Flatland" with Bicyclo[1.1.1]pentane
The vast majority of small-molecule drugs contain aromatic rings, with the phenyl group being the most ubiquitous.[6][7] While essential for target engagement through interactions like π-π stacking, the planarity and lipophilicity of phenyl rings often contribute to poor physicochemical properties, such as low solubility and high metabolic turnover.[4][8][9] The concept of "escaping from flatland" in medicinal chemistry advocates for the incorporation of three-dimensional (3D) saturated scaffolds to improve these properties.[3][10]
Bicyclo[1.1.1]pentane (BCP) has emerged as a premier 3D bioisostere.[3][5][11] Its rigid cage-like structure, with bridgehead carbons separated by a distance comparable to a 1,4-disubstituted benzene ring, allows it to mimic the geometry and substituent exit vectors of its aromatic counterpart.[2][8] However, by replacing sp²-hybridized carbons with sp³-hybridized ones, BCPs introduce a fundamentally different electronic and physical profile.
Key Advantages of BCP Bioisosteric Replacement:
-
Improved Solubility: The replacement of a lipophilic phenyl ring with a more polar, saturated BCP core consistently leads to a significant increase in aqueous solubility.[1][3][8][12] This is a critical parameter, as poor solubility can hinder in vitro testing and lead to poor bioavailability.[13][14][15]
-
Enhanced Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated C-H bonds of the BCP scaffold are generally more resistant to such metabolism, leading to improved metabolic stability and reduced cytotoxicity from reactive metabolites.[1][6][8]
-
Reduced Lipophilicity: BCP analogues typically exhibit lower lipophilicity (logP/logD) compared to their phenyl-containing parents, which can reduce off-target binding and improve overall pharmacokinetic profiles.[12][16]
-
Novel Chemical Space: BCPs provide a unique structural framework, allowing medicinal chemists to explore novel chemical space and escape patent-protected areas.[6]
The decision-making process for employing a BCP bioisostere is guided by the need to overcome specific liabilities in a lead compound, as illustrated below.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. A Storable Feedstock for Preparation of [1.1.1]Propellane - SYNFORM - Thieme Chemistry [thieme.de]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate for Accelerated Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Bicyclo[1.1.1]pentane (BCP) Scaffold
In modern medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for designing novel therapeutics with improved physicochemical properties.[1][2] Bicyclo[1.1.1]pentanes (BCPs) have emerged as a premier three-dimensional scaffold, serving as a highly effective bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[3][4][5][6] The rigid, rod-like structure of the BCP core mimics the exit vectors of these common moieties while often conferring significant advantages, including enhanced aqueous solubility, greater metabolic stability, and improved passive permeability.[4][7][8] These benefits can translate directly to superior pharmacokinetic profiles and overall drug-likeness in clinical candidates.[7][8][9]
Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate is a pivotal building block in this landscape. It presents two distinct and orthogonally reactive functional handles: an ester, suitable for amide coupling or reduction, and a formyl group, which is a versatile precursor for a vast array of chemical transformations. This guide provides detailed application notes and validated protocols for the key derivatization reactions of this aldehyde, empowering researchers to rapidly generate diverse libraries of novel BCP-containing compounds.
Reductive Amination: Accessing Key BCP Amines
Scientific Rationale: The introduction of an amine functional group is a cornerstone of drug design. Amines, particularly secondary and tertiary amines, can serve as key hydrogen bond acceptors or donors, and their basicity is often crucial for modulating aqueous solubility and target engagement. Reductive amination of the formyl group provides a direct and high-yielding pathway to primary, secondary, and tertiary amines, which are invaluable for structure-activity relationship (SAR) studies.[10]
The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the aldehyde with an amine, which is then reduced in situ by a mild reducing agent, typically a borohydride-based reagent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and more selective for the iminium ion over the starting aldehyde, minimizing side reactions.
Experimental Protocol: Synthesis of Methyl 3-((benzylamino)methyl)bicyclo[1.1.1]pentane-1-carboxylate
This protocol details the synthesis of a representative secondary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired secondary amine.[10]
Data Summary: Reductive Amination Scope
| Amine Input | Reducing Agent | Solvent | Yield (%) | Notes |
| Aniline | STAB | DCM | 85-95% | Suitable for a wide range of primary and secondary amines. |
| Morpholine | STAB | DCE | 88-96% | Dichloroethane (DCE) can be used for less reactive amines. |
| Ammonia (as NH₄OAc) | NaBH₃CN | Methanol | 70-85% | For synthesis of the primary amine. |
Workflow Visualization: Reductive Amination
References
- 1. New method for bicyclo[1.1.1]pentane ketones synthesis | EurekAlert! [eurekalert.org]
- 2. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 7. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 9. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. | Semantic Scholar [semanticscholar.org]
- 10. Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of Functionalized Bicyclo[1.1.1]pentanes
Abstract
Bicyclo[1.1.1]pentanes (BCPs) have rapidly emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry. Their rigid, linear, and three-dimensional structure makes them exceptional bioisosteres for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][2][3][4] The substitution of these traditional motifs with a BCP core can significantly improve key drug-like properties, including aqueous solubility, metabolic stability, and passive permeability, while preserving the geometric vector of substituent placement.[2][4][5] However, the inherent strain energy of the BCP cage (66.6 kcal mol⁻¹) presents unique synthetic challenges.[6] This guide provides an in-depth overview of the prevailing synthetic strategies for accessing functionalized BCPs, with a focus on practical, field-proven protocols and the chemical logic underpinning these methodologies. We will explore the synthesis of the critical precursor, [1.1.1]propellane, and detail the primary pathways for its functionalization, including radical, anionic, and transition-metal-catalyzed transformations, as well as subsequent modifications of the BCP scaffold.
The Gateway to BCPs: Synthesis of [1.1.1]Propellane
The vast majority of modern routes to functionalized BCPs begin with [1.1.1]propellane, a highly strained hydrocarbon whose reactivity is dominated by the weak central carbon-carbon bond.[6][7] First synthesized by Wiberg and Walker in 1982, its preparation was a significant synthetic challenge.[6][7][8] The later method developed by Szeimies and coworkers, however, provided a more practical and scalable entry point, which remains the foundation of many current procedures.[7][8][9]
The Szeimies Synthesis Pathway
The Szeimies route begins with the dibromocarbene addition to 3-chloro-2-(chloromethyl)propene, followed by a double intramolecular nucleophilic substitution mediated by methyllithium to form the strained propellane cage.[8][9]
Caption: The Szeimies route to [1.1.1]propellane.
Protocol: Synthesis of [1.1.1]Propellane Solution (Szeimies Method)
This protocol is adapted from literature procedures and should only be performed by trained chemists with appropriate safety precautions, particularly when handling pyrophoric methyllithium and volatile, strained products.[9][10]
Step 1: Synthesis of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
To a vigorously stirred, cooled (0 °C) mixture of 3-chloro-2-(chloromethyl)propene, bromoform (CHBr₃), and a phase-transfer catalyst (e.g., dibenzo-18-crown-6) in dichloromethane, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Dilute the reaction with water and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Generation of [1.1.1]Propellane
-
Dissolve the 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane from Step 1 in anhydrous diethyl ether under an inert atmosphere (Argon or Nitrogen) and cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add two equivalents of methyllithium (MeLi) solution in diethyl ether via syringe over 15-20 minutes with vigorous stirring. A white precipitate of lithium salts will form.
-
Maintain the reaction at -78 °C for 15 minutes, then replace the cooling bath with an ice-water bath (0 °C) and continue stirring for an additional hour.
-
The resulting solution contains [1.1.1]propellane. Caution: Do not isolate the neat propellane due to its volatility and potential for explosive polymerization. It is typically kept as a dilute solution in ether at low temperatures (-20 °C) and used directly in subsequent reactions. The yield is determined by quenching an aliquot with a known titrant, such as thiophenol.[9][10]
Recent advancements have adapted this synthesis to continuous flow reactors, which allows for the safe, on-demand generation of propellane solutions, avoiding the hazards of storage and enabling larger-scale production.[11]
Strain-Release Functionalization of [1.1.1]Propellane
The synthetic utility of [1.1.1]propellane stems from the facile cleavage of its central, highly strained C1-C3 bond. This can be initiated by radicals, anions, or transition metals, providing a versatile platform for installing two different functional groups at the bridgehead positions.[7][12]
Radical Addition Pathways
Radical additions are among the most powerful and widely used methods for functionalizing propellane due to their high efficiency and exceptional functional group tolerance. The general mechanism involves the addition of a radical (R•) to the central bond, generating a BCP-bridgehead radical, which is then trapped.
Caption: General mechanism for radical addition to propellane.
Key Radical Methodologies:
-
Triethylborane-Initiated ATRA: A simple and effective method using triethylborane (Et₃B) and air (O₂) to initiate the atom-transfer radical addition (ATRA) of alkyl halides. This approach is particularly useful for synthesizing 1-halo-3-alkyl-BCPs.[4][13]
-
Photoredox Catalysis: This has revolutionized BCP synthesis. The use of photocatalysts (e.g., iridium or organic dyes) under visible light irradiation enables the generation of radicals from a much broader range of precursors, including unactivated (hetero)aryl halides, carboxylic acids (via redox-active esters), and alkyl trifluoroborates, under exceptionally mild conditions.[4][6][14] This method's high functional group tolerance makes it ideal for late-stage functionalization in drug discovery.[4]
-
Catalyst-Free Photochemical Addition: Recent studies have shown that a simple photochemical reaction between alkyl iodides and propellane, irradiated with UV light (e.g., 365 nm) without any catalyst, can produce BCP iodides on a large scale. This practical and scalable approach is highly attractive for industrial applications.[15][16]
-
Multicomponent Reactions: The power of radical chemistry is further exemplified in multicomponent reactions. A dual nickel/photoredox catalysis system can achieve a three-component dicarbofunctionalization, installing an alkyl and an aryl group across the propellane central bond in a single step.[6][17][18] This strategy rapidly builds molecular complexity from simple starting materials.
Anionic and Nucleophilic Addition
The strained C1-C3 bond is also susceptible to attack by nucleophiles, particularly organometallic reagents. This pathway generates a bridgehead BCP-anion, which can be trapped by an electrophile.
Caption: General mechanism for anionic addition to propellane.
Key Anionic Methodologies:
-
Organolithium and Grignard Reagents: The addition of alkyllithiums or Grignard reagents to propellane generates a BCP-metal species. This intermediate can be protonated to yield a monosubstituted BCP or trapped with various electrophiles (e.g., CO₂, aldehydes, iodine) to create 1,3-disubstituted BCPs.[1][19]
-
"Turbo" Amides: A highly significant development from a collaboration between Baran and Pfizer demonstrated that hindered lithium amides (termed "turbo amides") readily add to propellane. This method provides a scalable and practical synthesis of 3-aminobicyclo[1.1.1]pentane derivatives, which are crucial building blocks in pharmaceutical research.[6]
Post-Functionalization of the BCP Scaffold
Once an initial functional handle is installed on the BCP core, a vast array of transformations, particularly transition-metal-catalyzed cross-coupling reactions, can be employed for further diversification. This is crucial for creating libraries of analogs in drug development programs.
Cross-Coupling Strategies
BCP derivatives can participate in cross-coupling reactions as either the nucleophilic or electrophilic partner.[20][21]
-
From BCP-Halides (Electrophile): 1-Iodo- and 1-bromobicyclo[1.1.1]pentanes are excellent substrates for a variety of cross-coupling reactions. Iron-catalyzed Kumada coupling with Grignard reagents and palladium-catalyzed Suzuki or Negishi couplings with boronic acids or organozincs, respectively, are routinely used to form C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.[4][19][6]
-
From BCP-Organometallics (Nucleophile): BCP-Grignard reagents or the corresponding organozinc species (formed via transmetalation) can be coupled with aryl and heteroaryl halides in Negishi-type reactions.[19][6] Similarly, BCP-boronic esters and trifluoroborate salts are effective partners in Suzuki couplings.
Table 1: Key Cross-Coupling Reactions for BCP Diversification
| BCP Precursor (Coupling Role) | Coupling Partner | Catalyst System (Example) | Product Type |
| BCP-Iodide (Electrophile) | Aryl-MgBr | Fe(acac)₃ / TMEDA (Kumada) | Aryl-BCP |
| BCP-Iodide (Electrophile) | Aryl-B(OH)₂ | Pd(OAc)₂ / SPhos (Suzuki) | Aryl-BCP |
| BCP-Zinc (Nucleophile) | Aryl-Br | Pd(dba)₂ / XPhos (Negishi) | BCP-Aryl |
| BCP-Trifluoroborate (Nucleophile) | Aryl-Br | PdCl₂(dppf) (Suzuki) | BCP-Aryl |
Protocol: Iron-Catalyzed Kumada Cross-Coupling of a BCP-Iodide
This protocol is adapted from the work of the Anderson group and provides a rapid and efficient method for arylating BCP scaffolds.[4][6]
-
To a flame-dried flask under an inert atmosphere, add the 1-iodobicyclo[1.1.1]pentane substrate, iron(III) acetylacetonate (Fe(acac)₃, 5 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 10 mol%).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF).
-
Add the aryl or heteroaryl Grignard reagent (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature for 1 hour. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1-aryl-bicyclo[1.1.1]pentane product.
Accessing Non-Bridgehead Functionalized BCPs
While the vast majority of BCP chemistry focuses on the C1 and C3 bridgehead positions, functionalization at the C2 "bridge" position is a more recent and challenging frontier.[19] These 1,2-disubstituted BCPs are of high interest as potential mimics for ortho- and meta-substituted arenes.[5][22]
Key Strategies:
-
Carbene Insertion into Bicyclo[1.1.0]butanes: A powerful strategy involves the reaction of a triplet carbene (often generated photochemically from a diazo compound) with a bicyclo[1.1.0]butane (BCB). This diradical addition into the strained central bond of the BCB directly constructs the 1,2-disubstituted BCP core.[3][23]
-
Direct C-H Functionalization: Cutting-edge research has demonstrated the feasibility of direct C-H functionalization at the bridge position. This typically involves generating a highly reactive radical capable of abstracting a strong C-H bond from the BCP bridge, creating a C2-centered radical that can be trapped or used in subsequent cross-coupling reactions.[24]
Caption: Synthesis of 2-substituted BCPs via carbene insertion.
Conclusion and Future Outlook
The synthetic toolkit for accessing functionalized bicyclo[1.1.1]pentanes has expanded dramatically over the past decade, transforming these molecules from academic curiosities into readily accessible building blocks for drug discovery. The chemistry of [1.1.1]propellane, particularly through mild and versatile radical pathways enabled by photoredox catalysis, has been central to this progress. Coupled with robust cross-coupling methods, chemists now have a reliable and modular platform for synthesizing a vast array of BCP-containing structures.
Future challenges and opportunities in the field include the development of general and practical methods for enantioselective BCP synthesis to control stereochemistry, the discovery of new routes to non-bridgehead functionalized isomers, and the continued innovation of more sustainable and scalable synthetic processes.[6][25] As these methods mature, the impact of the BCP scaffold on the design of next-generation therapeutics will undoubtedly continue to grow.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 8. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 13. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. scienceopen.com [scienceopen.com]
- 17. A General and Practical Route to Functionalized BCP-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pnas.org [pnas.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. macmillan.princeton.edu [macmillan.princeton.edu]
- 25. Enantioselective synthesis of chiral BCPs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01631E [pubs.rsc.org]
Bicyclo[1.1.1]pentane (BCP) as a Phenyl Ring Bioisostere: A Guide for Drug Discovery
Introduction: Escaping Flatland in Modern Drug Design
The phenyl ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] However, its planarity and aromaticity often contribute to undesirable physicochemical properties, such as poor solubility, high metabolic liability, and off-target interactions.[3][4] The concept of "escaping from flatland" — replacing flat, aromatic moieties with three-dimensional, saturated scaffolds — has emerged as a powerful strategy to overcome these challenges.[5][6] Among the nonclassical bioisosteres, the bicyclo[1.1.1]pentane (BCP) moiety has garnered significant attention as a highly effective surrogate for the para-substituted phenyl ring.[2][7][8]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of BCP as a phenyl ring bioisostere. We will delve into the rationale behind this substitution, compare key physicochemical and pharmacokinetic properties, and provide detailed protocols for the synthesis and incorporation of the BCP scaffold into drug candidates.
The BCP Advantage: A Comparative Analysis
The substitution of a phenyl ring with a BCP moiety is predicated on the latter's unique structural and electronic properties that can translate into a more favorable drug-like profile. The rigid, three-dimensional cage-like structure of BCP offers a similar exit vector for substituents as a para-substituted phenyl ring, allowing it to maintain crucial interactions with biological targets.[1][2] However, its saturated, sp³-hybridized nature imparts several key advantages.
Physicochemical Property Enhancement
The replacement of a planar phenyl ring with a non-planar BCP scaffold can significantly improve a molecule's physicochemical properties, often leading to a better developability profile.[3][9] Key improvements include:
-
Increased Solubility: The disruption of crystal lattice packing and reduced hydrophobicity associated with the BCP moiety often leads to a substantial increase in aqueous solubility.[6][8]
-
Reduced Lipophilicity: BCP is inherently less lipophilic than a phenyl ring, which can be advantageous for improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[10]
-
Improved Metabolic Stability: The absence of aromatic C-H bonds makes the BCP core less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for phenyl rings.[1][2]
-
Reduced Non-Specific Binding: The lower lipophilicity and unique shape of BCP can lead to a decreased tendency for non-specific binding to proteins and other biological macromolecules.[1]
The following table provides a quantitative comparison of physicochemical properties for two notable examples where a phenyl ring was replaced by a BCP moiety.
| Property | Phenyl-Containing Compound | BCP-Containing Analog | Fold Change/Difference | Reference(s) |
| γ-Secretase Inhibitor (BMS-708,163 vs. Compound 3) | ||||
| Aqueous Solubility (pH 6.5) | Low | Significantly Improved | >11-fold increase | [6] |
| Aqueous Solubility (pH 7.4) | Low | Significantly Improved | >32-fold increase | [6] |
| Passive Permeability | Moderate | Significantly Improved | - | [6] |
| Mouse Oral Absorption (AUC) | Baseline | Improved | ~4-fold increase | [6] |
| Lp-PLA2 Inhibitor (Darapladib vs. Analog 5) | ||||
| Kinetic Solubility | 8 µM | 74 µM | 9-fold increase | [11] |
| Artificial Membrane Permeability | 230 nm/s | 705 nm/s | 3-fold increase | [11] |
| ChromLogD7.4 | 6.3 | 7.0 | Increase | [11] |
| Human Liver Microsomal Clearance | - | 1.22 mL/min/g | Low | [11] |
Strategic Implementation: A Workflow for Bioisosteric Replacement
The decision to replace a phenyl ring with a BCP moiety should be a data-driven process aimed at improving a compound's drug-like properties while maintaining or enhancing its biological activity.
Caption: Workflow for Phenyl to BCP Bioisosteric Replacement.
Experimental Protocols: Synthesis and Incorporation of BCP
The successful integration of a BCP moiety into a drug candidate relies on robust and versatile synthetic methodologies. Recent advancements have made BCP-containing building blocks more accessible.[5] Below are representative protocols for common transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a BCP-Boronic Acid Derivative
This protocol is adapted from the synthesis of BCP-containing Lipoxin A4 analogues and is a versatile method for forming C-C bonds.[12][13][14]
Materials:
-
BCP-boronic acid or boronic ester derivative
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the BCP-boronic acid derivative (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired BCP-coupled product.
Protocol 2: Amide Coupling of a BCP-Carboxylic Acid
This general protocol is applicable for the formation of an amide bond between a BCP-carboxylic acid and a primary or secondary amine using standard coupling reagents.[15][16][17]
Materials:
-
BCP-carboxylic acid
-
Amine (primary or secondary)
-
Coupling reagent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, Et₃N)
-
Solvent (e.g., DMF, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the BCP-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure amide.
Comparative Metabolic Fate of Phenyl vs. BCP Moieties
The metabolic stability of the BCP core is a significant advantage over the phenyl ring. The following diagram illustrates the typical metabolic pathways.
Caption: Comparative Metabolic Pathways of Phenyl vs. BCP.
Conclusion and Future Perspectives
The bicyclo[1.1.1]pentane moiety has firmly established itself as a valuable tool in the medicinal chemist's toolbox for overcoming the inherent liabilities of the phenyl ring. Its ability to improve solubility, metabolic stability, and overall pharmacokinetic profiles while often maintaining biological activity makes it an attractive bioisostere.[2][3] The continued development of novel synthetic methods will further expand the accessibility and application of BCP-containing building blocks, paving the way for the design of next-generation therapeutics with enhanced drug-like properties.
References
- 1. Natural product derived inhibitors of lipoprotein associated phospholipase A2, synthesis and activity of analogues of SB-253514 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. iajpr.com [iajpr.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hepatochem.com [hepatochem.com]
Application Notes and Protocols: Incorporating Bicyclo[1.1.1]pentane Motifs into Bioactive Molecules
Introduction: The Strategic Imperative for Three-Dimensionality in Drug Discovery
For decades, the flat, aromatic landscape of the phenyl ring has dominated the topography of medicinal chemistry. However, the contemporary drive to "escape from flatland" has spurred the exploration of three-dimensional, saturated bioisosteres to overcome the limitations of planar moieties, such as poor solubility and metabolic instability.[1][2] Among the most promising of these next-generation scaffolds is the bicyclo[1.1.1]pentane (BCP) core.[3][4][5]
The BCP motif serves as a non-classical bioisostere for para-substituted benzene rings, tert-butyl groups, and internal alkynes.[3][4][6] Its rigid, rod-like structure effectively mimics the linear trajectory of a 1,4-disubstituted arene, yet its sp³-rich character confers a host of desirable physicochemical properties.[7] The groundbreaking report by Stepan and colleagues in 2012, which detailed a BCP-containing analogue of a γ-secretase inhibitor, ignited widespread interest in the field.[3][4] This analogue not only retained biological activity but also demonstrated superior aqueous solubility, enhanced membrane permeability, and reduced metabolic susceptibility, showcasing the transformative potential of BCPs in drug design.[3][4]
This guide provides a comprehensive overview of the synthesis of key BCP building blocks and detailed protocols for their incorporation into bioactive molecules, grounded in mechanistic understanding and practical, field-proven insights.
Why BCPs? A Comparative Overview
The strategic replacement of traditional functional groups with BCPs can lead to significant improvements in a drug candidate's profile.
| Property | Phenyl Ring | tert-Butyl Group | Bicyclo[1.1.1]pentane (BCP) | Rationale for Improvement |
| Solubility | Low | Low | High | The non-planar, saturated structure of BCP disrupts crystal packing (π-stacking) and reduces lipophilicity, leading to enhanced aqueous solubility.[3][7][8] |
| Metabolic Stability | Prone to CYP450 oxidation | Generally stable | High | The saturated sp³ carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[7] |
| Lipophilicity (clogP) | High | High | Low | BCP has fewer carbon atoms and a more compact structure compared to phenyl or cubane systems, resulting in lower lipophilicity. |
| Three-Dimensionality (Fsp³) | 0 | 1 | 1 | Increases the fraction of sp³-hybridized carbons, a key parameter associated with improved clinical success rates by "escaping flatland". |
| Non-Specific Binding | High | Moderate | Low | Reduced lipophilicity and the absence of π-π stacking interactions lead to a lower tendency for non-specific binding to off-target proteins.[7] |
| Synthetic Accessibility | High | High | Moderate to High | The development of robust synthetic methods, particularly those starting from [1.1.1]propellane, has made a wide array of BCP building blocks readily accessible.[3][4] |
PART 1: Synthesis of Key BCP Building Blocks
The cornerstone of incorporating BCP motifs is the efficient synthesis of functionalized precursors. The most common and versatile starting point is the highly strained hydrocarbon, [1.1.1]propellane . Its central, inverted C-C bond is highly reactive and susceptible to opening by a variety of reagents, providing a powerful entry into the BCP scaffold.[9]
Workflow for BCP Precursor Synthesis
The general strategy involves the generation of [1.1.1]propellane, which is typically prepared and used in solution without isolation due to its volatility and strain.[10][11] This propellane solution then serves as the substrate for various functionalization reactions to generate key building blocks like BCP-amines, -carboxylic acids, and -boronates.
Caption: Figure 1. General workflow for synthesizing key BCP building blocks.
Protocol 1: Scalable Synthesis of Bicyclo[1.1.1]pentan-1-amine (BCP-NH₂) Hydrochloride
Bicyclo[1.1.1]pentan-1-amine is a crucial building block, serving as a non-planar bioisostere for aniline.[12] The following protocol is adapted from the highly efficient "strain-release amination" developed by Baran and coworkers, which leverages "turbo amides" for the nucleophilic opening of [1.1.1]propellane.[3]
Step 1: Preparation of a Standardized Solution of [1.1.1]Propellane
Causality: This step generates the key reactive intermediate, [1.1.1]propellane. The reaction with methyllithium effects a double transmetalation and intramolecular cyclization.[13] The product is kept as a dilute solution in diethyl ether to manage its volatility and reactivity. The yield is determined by trapping an aliquot with a known reagent like thiophenol, which reacts quantitatively.[11][13]
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equiv) and anhydrous diethyl ether (to make a ~0.2 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium (2.2 equiv, typically 1.6 M in Et₂O) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes.
-
Replace the cooling bath with an ice-water bath (0 °C) and continue stirring for 1 hour.[11]
-
The resulting pale yellow solution contains [1.1.1]propellane and can be used directly in the next step. Note: For accurate concentration determination, an aliquot can be quenched with thiophenol and analyzed by ¹H NMR or GC.[11]
Step 2: Strain-Release Amination with a "Turbo Amide"
Causality: "Turbo amides" like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are highly basic but sterically hindered, making them poor nucleophiles for standard substrates. However, they are highly effective at opening the strained central bond of [1.1.1]propellane to form a stable bicyclo[1.1.1]pentyl anion, which is subsequently protonated upon quenching.[3]
-
In a separate flame-dried flask under Argon, prepare LiTMP by adding n-butyllithium (1.0 equiv relative to propellane) to a solution of 2,2,6,6-tetramethylpiperidine (1.05 equiv) in anhydrous THF at 0 °C. Stir for 20 minutes.
-
Add the freshly prepared LiTMP solution dropwise to the [1.1.1]propellane solution from Step 1 at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and treat with 2 M HCl in diethyl ether to precipitate the BCP-amine as its hydrochloride salt.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield bicyclo[1.1.1]pentan-1-amine hydrochloride.
PART 2: Protocols for Incorporating BCP Motifs
Once the key building blocks are in hand, they can be incorporated into target molecules using a variety of standard and advanced coupling methodologies. The choice of protocol depends on the desired linkage (e.g., amide, C-C bond) and the functional group tolerance of the parent molecule.
Protocol 2: Amide Bond Formation with BCP-Amine
This is the most direct method for incorporating the BCP motif as an aniline or tert-butyl bioisostere, replacing an existing amine functionality.
Causality: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive acyl-uronium species, which is readily susceptible to nucleophilic attack by the BCP-amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the hydrochloride salt of the amine and scavenge the acid produced during the reaction without competing as a nucleophile.
-
To a solution of the carboxylic acid substrate (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the acid.
-
Add bicyclo[1.1.1]pentan-1-amine hydrochloride (1.1 equiv) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired BCP-amide.
Protocol 3: Suzuki-Miyaura Cross-Coupling of BCP-Boronates
This protocol is ideal for creating a direct C(sp³)-C(sp²) bond, effectively replacing a phenyl ring in a biaryl system with a BCP linker.[14][15]
Causality: This palladium-catalyzed cross-coupling reaction involves a catalytic cycle comprising oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the BCP group from the boronic ester to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[15] The choice of ligand and base is crucial for efficient transmetalation and to prevent side reactions like proto-deborylation.
Caption: Figure 2. Key components for Suzuki-Miyaura cross-coupling.
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the BCP-boronic ester (e.g., potassium bicyclo[1.1.1]pentane-1-trifluoroborate or BCP-Bpin, 1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by LC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the BCP-arylated product.
Protocol 4: Late-Stage Functionalization via Photoredox Catalysis
For complex molecules where traditional cross-coupling is challenging, photoredox/nickel dual catalysis offers a powerful method for late-stage incorporation of the BCP motif. This approach allows for the dicarbofunctionalization of [1.1.1]propellane in a single step.[3]
Causality: This method involves the visible-light-mediated generation of an alkyl radical from an alkyl trifluoroborate salt. This radical adds to [1.1.1]propellane to form a bridgehead BCP radical. Simultaneously, a Ni(0) complex undergoes oxidative addition into an aryl bromide. The BCP radical is trapped by the Ni(II) complex, which then undergoes reductive elimination to form the C(sp³)-C(sp²) bond and turn over both the photoredox and nickel catalytic cycles.[3]
-
In a reaction vial, combine the aryl bromide (1.0 equiv), alkyl trifluoroborate salt (1.5 equiv), a nickel catalyst (e.g., NiCl₂·glyme, 10 mol%), a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 12 mol%), and a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).
-
Add a solution of [1.1.1]propellane (2.0-3.0 equiv) in an anhydrous, degassed solvent (e.g., DMA).
-
Irradiate the reaction mixture with blue LEDs (450 nm) at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture can be filtered through a pad of celite and silica, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography to isolate the 1-aryl-3-alkyl-BCP product.
PART 3: Case Studies - The Impact of BCP Incorporation
The true measure of the BCP motif's utility lies in its demonstrated ability to enhance the properties of bioactive molecules.
Case Study 1: γ-Secretase Inhibitor (Avagacestat Analogue)
In a seminal example from Pfizer, the 4-fluorophenyl group of the γ-secretase inhibitor Avagacestat was replaced with a BCP-amine moiety.[3][7]
| Compound | Potency (GSI IC₅₀, nM) | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Parent (Fluorophenyl) | 0.29 | 1 | 0.2 |
| BCP Analogue | 0.30 | >200 | 1.8 |
Analysis: The BCP analogue maintained equivalent biological potency while dramatically improving aqueous solubility by over 200-fold and passive permeability by 9-fold.[3] This was attributed to the disruption of molecular planarity and π-stacking, leading to significantly better oral absorption.[3]
Case Study 2: Imatinib (Gleevec) Analogue
A BCP analogue of the anticancer drug Imatinib was synthesized to explore improvements in physicochemical properties.[3][4]
| Compound | Potency (Abl IC₅₀, nM) | Aqueous Solubility (µg/mL) |
| Parent (Imatinib) | 30 | 30 |
| BCP Analogue | 2400 | 1100 |
Analysis: While the BCP analogue exhibited a significant improvement in solubility (over 35-fold), its potency decreased approximately 80-fold.[3][4] Molecular docking suggested that the shorter length of the BCP linker compared to the phenyl ring disrupted key hydrogen bonding interactions with the target kinase.[3][4] This case highlights a critical consideration: while BCPs excel at improving physicochemical properties, the precise geometric constraints of the target's binding pocket must be carefully evaluated. The BCP linker is approximately 1.85 Å between bridgehead carbons, significantly shorter than the ~2.8 Å distance of a para-substituted phenyl ring.
Conclusion and Future Directions
The bicyclo[1.1.1]pentane motif has firmly established itself as a powerful tool in the medicinal chemist's arsenal for overcoming challenges related to solubility, metabolic stability, and non-specific binding. The maturation of synthetic routes to key BCP building blocks and the development of robust incorporation methodologies, including advanced photoredox catalysis, have made this three-dimensional scaffold increasingly accessible for both early-stage discovery and late-stage functionalization projects.[3][4]
While the benefits are significant, successful implementation requires a nuanced understanding of the structural and electronic differences between BCPs and the motifs they replace. Factors such as linker length and the absence of π-system interactions must be carefully considered in the context of target binding. Future research will likely focus on expanding the toolkit for functionalizing the bridge (C2) positions of the BCP core, offering new vectors for molecular design and further unlocking the potential of this unique and valuable scaffold.[8][16]
References
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Catalytic Methods for the Functionalization of Bicyclo[1.1.1]pentanes: A Guide for Drug Discovery and Development
Introduction: The Rise of Bicyclo[1.1.1]pentane in Medicinal Chemistry
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern drug discovery. Its rigid, three-dimensional geometry allows it to serve as a bioisostere for commonly used groups such as para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] This substitution often imparts favorable pharmacokinetic properties, including enhanced aqueous solubility, improved metabolic stability, and increased passive permeability, addressing key challenges in the optimization of drug candidates.[1][3][4] However, the synthetic accessibility of functionalized BCPs has historically been a significant bottleneck. This guide provides an in-depth overview and detailed protocols for key catalytic methods that have revolutionized the synthesis and functionalization of this valuable scaffold, empowering researchers in the pharmaceutical and agrochemical industries.
The primary precursor for many BCP syntheses is the highly strained molecule [1.1.1]propellane.[4] The exceptional reactivity of its central C-C bond, driven by strain release, provides a thermodynamic driving force for a variety of addition reactions.[4] Catalytic methods, particularly those involving transition metals and photoredox catalysis, have harnessed this reactivity to enable the efficient and selective construction of diverse BCP derivatives under mild conditions.[4][5][6]
This document will delve into four major classes of catalytic functionalization:
-
Photoredox-Mediated Functionalization: Leveraging visible light to generate radical intermediates for addition to [1.1.1]propellane.
-
Nickel-Catalyzed Cross-Coupling: Enabling the formation of C(sp³)–C(sp²) bonds from BCP radical precursors.
-
Iron-Catalyzed Multicomponent Coupling: A cost-effective and efficient method for the one-pot synthesis of 1,3-dicarbosubstituted BCPs.
-
Iridium-Catalyzed C–H Borylation: A groundbreaking approach for the direct functionalization of the strong bridgehead C–H bond.
Each section will provide a detailed explanation of the underlying chemical principles, a representative experimental protocol, and insights into the causality behind experimental choices, offering a practical guide for researchers at the bench.
Photoredox-Mediated Functionalization of [1.1.1]propellane
Photoredox catalysis has transformed the landscape of radical chemistry by enabling the generation of radical species under exceptionally mild conditions using visible light.[5][7] This strategy has been successfully applied to the functionalization of the central C-C σ-bond of [1.1.1]propellane, a previously challenging transformation.[5][7] The process typically involves the photocatalyst absorbing light to reach an excited state, which then engages in a single-electron transfer (SET) with an organic halide precursor to generate a carbon-centered radical. This radical then adds to [1.1.1]propellane, opening the central bond and forming a stable bridgehead BCP radical, which is subsequently trapped to yield the functionalized BCP product.
Mechanism and Workflow
The general mechanism involves the generation of an alkyl or aryl radical from a corresponding halide via a photoredox cycle. This radical adds to [1.1.1]propellane in an atom-transfer radical addition (ATRA) process. The resulting BCP bridgehead radical is then trapped by the halide from the initial precursor to furnish the 1-halo-3-substituted BCP.
Caption: General workflow for photoredox-catalyzed BCP functionalization.
Application Note: Synthesis of (Hetero)arylated BCPs
This method is particularly valuable for creating (hetero)arylated BCPs, which are key building blocks in medicinal chemistry.[5] The use of photoredox catalysis uniquely accommodates otherwise unreactive (hetero)aryl iodides, providing access to a wide range of important motifs.[5]
Table 1: Representative Examples of Photoredox-Catalyzed Arylation of [1.1.1]propellane
| Entry | Aryl Iodide (R-I) | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | 1-(4-cyanophenyl)-3-iodobicyclo[1.1.1]pentane | 87 |
| 2 | 3-Iodopyridine | 1-(pyridin-3-yl)-3-iodobicyclo[1.1.1]pentane | 75 |
| 3 | 2-Iodoquinoline | 1-(quinolin-2-yl)-3-iodobicyclo[1.1.1]pentane | 68 |
| 4 | 1-Iodo-4-nitrobenzene | 1-(4-nitrophenyl)-3-iodobicyclo[1.1.1]pentane | 55 |
Data synthesized from representative literature yields.[5][8]
Protocol 1: Photoredox-Catalyzed Synthesis of 1-(4-cyanophenyl)-3-iodobicyclo[1.1.1]pentane
Materials:
-
4-Iodobenzonitrile
-
[1.1.1]propellane solution (typically in toluene or diethyl ether)
-
fac-Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III))
-
Anhydrous, degassed solvent (e.g., Dichloromethane, DCM)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add 4-iodobenzonitrile (1.0 equiv.), fac-Ir(ppy)₃ (1-2 mol%), and a magnetic stir bar to a Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed DCM to dissolve the solids. The concentration should be carefully optimized, typically in the range of 0.05-0.1 M with respect to the limiting reagent.
-
Propellane Addition: Add the solution of [1.1.1]propellane (typically 1.5-2.0 equiv.) to the reaction mixture via syringe.
-
Initiation: Seal the flask, remove it from the glovebox, and place it in front of a blue LED light source. Vigorous stirring is crucial. A cooling fan may be necessary to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Causality Behind Choices:
-
fac-Ir(ppy)₃: This photocatalyst is chosen for its strong reducing potential in the excited state, which is sufficient to reduce a wide range of aryl iodides.[4][8]
-
Degassed Solvent: The removal of oxygen is critical as it can quench the excited state of the photocatalyst or react with radical intermediates, leading to side products and reduced yields.
-
Excess Propellane: Using an excess of the propellane ensures efficient trapping of the initially formed aryl radical, minimizing side reactions such as hydrogen atom abstraction from the solvent.
Nickel-Catalyzed Decarboxylative Cross-Coupling
Transition metal-catalyzed cross-coupling is a cornerstone of modern organic synthesis. While palladium catalysis is common, nickel has emerged as a powerful alternative, particularly for reactions involving C(sp³)-hybridized centers.[1][9] For BCP functionalization, nickel catalysis enables the coupling of BCP radical precursors with (hetero)aryl halides. A notable strategy involves the decarboxylative coupling of BCP redox-active esters (RAEs), which can be readily prepared from BCP carboxylic acids.[1][10]
Mechanism and Workflow
This method often utilizes a photoactive electron donor-acceptor (EDA) complex to initiate the reaction, avoiding the need for a separate photoredox catalyst.[1][9][10] The EDA complex, upon excitation with visible light, facilitates the decarboxylation of the BCP redox-active ester to generate a BCP bridgehead radical. This radical is then captured by a low-valent nickel complex, leading to a Ni(III) intermediate that undergoes reductive elimination to form the desired C(sp³)–C(sp²) bond.[11]
Caption: Proposed mechanism for Ni-catalyzed decarboxylative BCP arylation.
Application Note: Late-Stage Functionalization
A key advantage of this method is its applicability to late-stage functionalization, where a BCP moiety is introduced into a complex, drug-like molecule.[1] The mild conditions and tolerance for various functional groups make it a valuable tool in drug development programs.
Table 2: Scope of Nickel-Catalyzed BCP-Aryl Cross-Coupling
| Entry | Aryl Bromide | Redox-Active Ester | Yield (%) |
| 1 | 4-Bromobenzonitrile | BCP-1-CO₂-NHPI | 78 |
| 2 | 3-Bromoquinoline | BCP-1-CO₂-NHPI | 71 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | BCP-1-CO₂-NHPI | 85 |
| 4 | 4-((4-Bromophenyl)sulfonyl)morpholine | BCP-1-CO₂-NHPI | 65 |
Data synthesized from representative literature yields.[1][10][11]
Protocol 2: Nickel-Catalyzed Decarboxylative Arylation of a BCP Redox-Active Ester
Materials:
-
Bicyclo[1.1.1]pentane-1-carboxylic acid N-hydroxyphthalimide ester (BCP-RAE)
-
Aryl bromide (ArBr)
-
NiBr₂·glyme
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)
-
Hantzsch ester
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous, degassed 1,4-dioxane
-
Reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add NiBr₂·glyme (5 mol%), dtbbpy (5.5 mol%), the aryl bromide (1.0 equiv.), BCP-RAE (1.5 equiv.), Hantzsch ester (1.5 equiv.), and NaHCO₃ (2.0 equiv.) to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Initiation: Seal the vial, remove it from the glovebox, and place it before a blue LED light source, ensuring vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by LC-MS. Reactions are often complete within 12-16 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Causality Behind Choices:
-
Redox-Active Ester: The N-hydroxyphthalimide ester is an effective precursor for generating radicals via decarboxylation under reductive conditions.[1]
-
dtbbpy Ligand: The bulky tert-butyl groups on the bipyridine ligand are crucial for stabilizing the nickel catalyst, preventing catalyst decomposition, and promoting the desired reductive elimination step.
-
Hantzsch Ester: It serves as a mild reductant and participates in the formation of the photoactive EDA complex, which initiates the radical generation without the need for an expensive iridium or ruthenium photocatalyst.[11]
-
NaHCO₃: The mild base is added to neutralize any acidic byproducts that could interfere with the catalytic cycle or promote side reactions.[11]
Iron-Catalyzed Multicomponent Radical Cross-Coupling
The development of catalytic methods using earth-abundant and inexpensive metals like iron is a major goal in sustainable chemistry. Iron catalysis has been successfully applied to the challenging one-pot, three-component dicarbofunctionalization of [1.1.1]propellane.[12][13] This powerful strategy allows for the rapid assembly of 1,3-disubstituted BCPs from simple, readily available starting materials.
Mechanism and Workflow
The reaction is initiated by the formation of an alkyl radical from an alkyl halide, facilitated by an iron catalyst and a Grignard reagent. This radical adds to [1.1.1]propellane to generate the bridgehead BCP radical. This radical is then trapped by an iron-aryl species, formed from the Grignard reagent and an iron salt, followed by reductive elimination to yield the 1-alkyl-3-aryl-BCP.
Caption: Plausible pathway for the iron-catalyzed multicomponent reaction.
Application Note: Rapid Library Synthesis
This one-pot, three-component reaction is exceptionally well-suited for the rapid generation of diverse libraries of 1,3-disubstituted BCPs. By simply varying the alkyl halide and the aryl Grignard reagent, a wide array of analogues can be synthesized efficiently, accelerating structure-activity relationship (SAR) studies.
Table 3: Examples of Iron-Catalyzed Three-Component BCP Synthesis
| Entry | Alkyl Halide | Aryl Grignard | Yield (%) |
| 1 | t-Butyl iodide | Phenylmagnesium bromide | 73 |
| 2 | Iodocyclohexane | 4-Methoxyphenylmagnesium bromide | 65 |
| 3 | 1-Iodoadamantane | 2-Thienylmagnesium chloride | 58 |
| 4 | t-Butyl iodide | 4-Fluorophenylmagnesium bromide | 61 |
Data synthesized from representative literature yields.[12][13]
Protocol 3: Iron-Catalyzed Three-Component Synthesis of 1-tert-Butyl-3-phenylbicyclo[1.1.1]pentane
Materials:
-
Fe(acac)₃ (Iron(III) acetylacetonate)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcpe)
-
tert-Butyl iodide
-
Phenylmagnesium bromide (solution in THF or Et₂O)
-
[1.1.1]propellane (solution in Et₂O)
-
Anhydrous Diethyl Ether (Et₂O)
-
Schlenk flask and syringe pump
-
Nitrogen or Argon atmosphere
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add Fe(acac)₃ (5 mol%) and dcpe (10 mol%) to a Schlenk flask. Add anhydrous Et₂O.
-
Reagent Addition: Cool the flask to 0 °C. Add the aryl Grignard reagent (3.0 equiv.) dropwise and stir for 10 minutes.
-
Slow Addition: In a separate syringe, prepare a solution of the alkyl halide (1.0 equiv.) and the [1.1.1]propellane solution (1.5 equiv.) in Et₂O.
-
Initiation: Add the solution from the syringe to the reaction flask via syringe pump over 1 hour at 0 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with Et₂O (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Fe(acac)₃: An inexpensive, stable, and readily available iron precursor.
-
dcpe Ligand: The bisphosphine ligand is crucial for modulating the reactivity of the iron center, facilitating the key C-C bond-forming reductive elimination step.[13]
-
Slow Addition: The slow addition of the alkyl halide and propellane is critical to maintain a low concentration of these reagents, which suppresses undesired side reactions like radical dimerization and ensures the efficient three-component coupling.
-
Grignard Reagent: Acts as both the aryl source and a reductant for the iron catalyst.
Iridium-Catalyzed Bridgehead C–H Borylation
Directly functionalizing the strong, unactivated C–H bonds of BCPs represents a significant synthetic challenge.[14][15] A major breakthrough in this area is the iridium-catalyzed borylation of the bridgehead tertiary C–H bond.[14][16] This method provides direct access to BCP-boronic esters, which are versatile intermediates for a vast array of subsequent transformations, including Suzuki-Miyaura cross-coupling.
Mechanism and Workflow
The reaction proceeds via an iridium catalyst, typically coordinated to a phenanthroline-based ligand, which facilitates the oxidative addition of the tertiary C–H bond to the metal center. This is a challenging step that is enabled by the specific ligand and the strained nature of the BCP scaffold. The resulting iridium-hydrido-BCP complex then reacts with a boron source (e.g., B₂pin₂) in a multi-step process culminating in reductive elimination to release the borylated BCP and regenerate the active iridium catalyst.
Caption: Simplified catalytic cycle for Ir-catalyzed BCP C-H borylation.
Application Note: Accessing Novel Chemical Space
This late-stage C–H functionalization technique allows for the direct modification of complex molecules already containing a BCP core.[14][16] This opens the door to modifying existing drug candidates to fine-tune their properties or to create novel derivatives that were previously inaccessible.
Table 4: Substrate Scope of Iridium-Catalyzed BCP C–H Borylation
| Entry | BCP Substrate | Yield (%) |
| 1 | 1-Phenylbicyclo[1.1.1]pentane | 85 |
| 2 | 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane | 90 |
| 3 | 1-Methoxycarbonylbicyclo[1.1.1]pentane | 75 |
| 4 | BCP-containing pharmaceutical derivative | 60 |
Data synthesized from representative literature yields.[14][16][17]
Protocol 4: Iridium-Catalyzed Borylation of 1-Phenylbicyclo[1.1.1]pentane
Materials:
-
1-Phenylbicyclo[1.1.1]pentane
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (dimethoxy(1,5-cyclooctadiene)iridium(I) dimer)
-
2-Methylphenanthroline (2-mphen)
-
Anhydrous cyclooctane
-
Schlenk tube
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add 1-phenylbicyclo[1.1.1]pentane (1.0 equiv.), B₂pin₂ (1.2 equiv.), [Ir(cod)OMe]₂ (1.5 mol%), and 2-methylphenanthroline (3.3 mol%) to a Schlenk tube.
-
Solvent Addition: Add anhydrous cyclooctane as the solvent.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by GC-MS by taking aliquots from the reaction mixture.
-
Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly, or further purified by crystallization or column chromatography if necessary.
Causality Behind Choices:
-
2-Methylphenanthroline (2-mphen): This specific ligand is critical for enabling the catalyst to selectively cleave the strong tertiary C–H bond over other potentially reactive sites.[14]
-
High Temperature: The reaction requires thermal energy to overcome the significant activation barrier associated with C–H bond cleavage.
-
Cyclooctane: A high-boiling, inert alkane solvent is used to allow the reaction to reach the necessary temperature without participating in the reaction.
Conclusion
The catalytic functionalization of bicyclo[1.1.1]pentanes has matured into a robust and versatile field, providing powerful tools for medicinal and materials chemists. The methods outlined in this guide—photoredox catalysis, nickel- and iron-catalyzed cross-coupling, and iridium-catalyzed C–H borylation—represent the state-of-the-art in accessing this privileged scaffold. By understanding the principles behind these transformations and utilizing the detailed protocols provided, researchers can now readily incorporate BCPs into their molecular designs, paving the way for the discovery of next-generation therapeutics and advanced materials.
References
- 1. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Radical Coupling Reactions Directly Involving Bicyclo[1.1.1]pentane (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis | Department of Chemistry [chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor-Acceptor Complex Photoactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Catalytic undirected borylation of tertiary C-H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes | The Hartwig Group [hartwig.cchem.berkeley.edu]
Application Notes and Protocols for the Large-Scale Synthesis of Bicyclo[1.1.1]pentane Derivatives
Introduction: The Rise of Bicyclo[1.1.1]pentanes in Modern Drug Discovery
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional structure serves as an effective bioisostere for commonly used groups such as para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] The replacement of these traditional moieties with a BCP core can confer significant advantages to drug candidates, including enhanced metabolic stability, improved aqueous solubility, and increased fraction of sp³-hybridized carbons (Fsp³), a desirable feature for successful clinical development.[2][4][5] Consequently, the demand for robust and scalable methods for the synthesis of diverse BCP derivatives has grown exponentially.
This comprehensive guide provides detailed application notes and protocols for the large-scale synthesis of key bicyclo[1.1.1]pentane building blocks. We will delve into the most practical and field-proven strategies, with a focus on the underlying chemical principles that govern these transformations. The protocols provided herein are designed to be self-validating and scalable, empowering researchers in drug development to access these valuable compounds in gram to kilogram quantities.
Core Synthetic Strategy: The Central Role of [1.1.1]Propellane
The majority of modern, scalable syntheses of bicyclo[1.1.1]pentane derivatives leverage the high ring strain of [1.1.1]propellane as a key starting material.[1][6] The central carbon-carbon bond of propellane is exceptionally weak and readily undergoes homolytic or heterolytic cleavage, providing a versatile entry point for the introduction of a wide range of functional groups at the bridgehead positions of the BCP core.
The synthesis of [1.1.1]propellane itself can be achieved from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane through a two-step sequence involving reductive cyclization with methyllithium.[7] While the handling of the volatile and reactive propellane requires care, established procedures allow for its safe generation and use in solution for subsequent large-scale reactions.[7]
Scalable Photochemical Synthesis of a Key BCP Intermediate: 1,3-Diacetylbicyclo[1.1.1]pentane
A highly efficient and scalable method for the construction of the BCP core involves the photochemical addition of [1.1.1]propellane to biacetyl.[5][8] This reaction is particularly amenable to flow chemistry setups, which offer superior control over reaction parameters and enable safe, continuous production on a large scale.[5][8] The resulting product, 1,3-diacetylbicyclo[1.1.1]pentane, is a versatile intermediate that can be readily converted to the cornerstone building block, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Figure 1: Scalable synthesis workflow for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Protocol 1: Kilogram-Scale Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane via Flow Photochemistry
This protocol is adapted from the work of Mykhailiuk and coworkers, demonstrating a robust and scalable photochemical process.[5][8]
Materials and Equipment:
-
Solution of [1.1.1]propellane in diethyl ether
-
Biacetyl (diacetyl)
-
Flow reactor equipped with a high-power 365 nm LED light source and a temperature controller
-
Peristaltic pumps for reagent delivery
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare a solution of [1.1.1]propellane in diethyl ether according to established literature procedures.[7] The concentration should be determined via titration.
-
Prepare a solution of biacetyl in diethyl ether.
-
Set up the flow reactor system, ensuring all connections are secure. Cool the reactor to the desired temperature (e.g., 0 °C).
-
Using separate peristaltic pumps, introduce the [1.1.1]propellane solution and the biacetyl solution into a T-mixer before the mixture enters the illuminated zone of the flow reactor.
-
Irradiate the reaction mixture with the 365 nm LED as it flows through the reactor. The flow rate should be optimized to ensure complete conversion.
-
The product stream is passed through a back-pressure regulator and collected in a cooled vessel.
-
Upon completion of the run, the solvent is removed under reduced pressure to yield crude 1,3-diacetylbicyclo[1.1.1]pentane, which can be purified by crystallization or distillation.
Expected Outcome: This method has been reported to produce approximately 1 kg of 1,3-diacetylbicyclo[1.1.1]pentane within 6 hours of continuous operation.[8]
The Cornerstone Building Block: Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is arguably the most important and widely used BCP building block.[5][8] Its two carboxylic acid groups provide convenient handles for a vast array of chemical transformations, enabling the synthesis of a diverse library of BCP derivatives. This key intermediate is readily prepared on a large scale from 1,3-diacetylbicyclo[1.1.1]pentane via a haloform reaction.
Protocol 2: Multigram-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
This protocol describes a batch haloform reaction for the conversion of 1,3-diacetylbicyclo[1.1.1]pentane to the corresponding diacid.[5][8]
Materials:
-
1,3-Diacetylbicyclo[1.1.1]pentane
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (EtOAc) for extraction
Procedure:
-
In a large reaction vessel equipped with mechanical stirring and cooling, prepare a solution of sodium hydroxide in water and cool it to 0-5 °C.
-
Slowly add bromine to the cold NaOH solution while maintaining the temperature below 10 °C. Stir the resulting sodium hypobromite solution for an extended period.
-
In a separate flask, dissolve 1,3-diacetylbicyclo[1.1.1]pentane in dioxane.
-
Cool the sodium hypobromite solution to 0 °C and add the solution of the diketone dropwise, ensuring the reaction temperature is maintained.
-
After the addition is complete, allow the mixture to stir overnight at room temperature.
-
Quench any excess hypobromite with a suitable reducing agent (e.g., sodium sulfite).
-
Wash the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove organic impurities.
-
Acidify the aqueous layer to a low pH with concentrated hydrochloric acid, which will precipitate the dicarboxylic acid.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a solid.
Expected Outcome: This procedure can be scaled to produce hundreds of grams of the diacid in a single batch.[8]
Diversification of the BCP Scaffold: Synthesis of Key Derivatives
From bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a multitude of valuable BCP building blocks can be synthesized on a large scale. These include mono-protected acids, amines, and alcohols.
Synthesis of Mono-protected BCP Dicarboxylic Acid
Selective mono-esterification of the diacid is a crucial step for the synthesis of unsymmetrically substituted BCPs.
Figure 2: Synthesis of key BCP building blocks from the diacid.
Protocol 3: Large-Scale Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
This protocol outlines a straightforward method for the mono-esterification of the diacid.[5][8]
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Dissolve the dicarboxylic acid in methanol in a large reaction vessel.
-
Cool the solution in an ice bath.
-
Add thionyl chloride dropwise to the solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography to yield the pure mono-ester.
Protocol 4: Scalable Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid
This protocol describes the synthesis of a valuable Boc-protected amino acid derivative of BCP via a Curtius rearrangement.[5][8]
Materials:
-
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
-
tert-Butanol (tBuOH)
-
Triethylamine (Et₃N)
-
Diphenylphosphoryl azide (DPPA)
Procedure:
-
Dissolve the mono-ester carboxylic acid in tert-butanol.
-
Add triethylamine followed by diphenylphosphoryl azide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is then worked up by dissolving in an organic solvent (e.g., ethyl acetate) and washing with aqueous sodium bicarbonate solution.
-
The organic layer is dried, filtered, and concentrated. The resulting intermediate is then saponified to yield the desired Boc-protected amino acid.
Direct Functionalization of [1.1.1]Propellane for BCP Amine Synthesis
While the derivatization of the dicarboxylic acid is a robust strategy, direct methods for the synthesis of BCP amines from [1.1.1]propellane have also been developed and are particularly useful for accessing specific derivatives. A notable example is the hydrohydrazination of propellane.[9][10]
Protocol 5: Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine
This protocol, based on the work of Bunker et al., provides a scalable and cost-effective route to the parent BCP amine.[9][10]
Materials:
-
[1.1.1]Propellane solution
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Phenylsilane
-
Manganese(III) tris(dipivaloylmethanate) (Mn(dpm)₃) as a catalyst
-
Reagents for subsequent deprotection and reduction steps (e.g., TFA, zinc dust)
Procedure:
-
Hydrohydrazination: To a solution of di-tert-butyl azodicarboxylate and the manganese catalyst, add the [1.1.1]propellane solution and phenylsilane. Stir the reaction at room temperature until completion. The product is di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.
-
Deprotection: The resulting hydrazine dicarboxylate is then deprotected, for example, using trifluoroacetic acid, to yield 1-bicyclo[1.1.1]pentylhydrazine.
-
Reduction: The hydrazine is subsequently reduced to the desired 1-bicyclo[1.1.1]pentylamine, for instance, using zinc dust in the presence of an acid.
Quantitative Data Summary
| Compound | Starting Material(s) | Key Reagents | Scale | Yield | Reference |
| 1,3-Diacetylbicyclo[1.1.1]pentane | [1.1.1]Propellane, Biacetyl | 365 nm light (flow) | ~1 kg | High | [5][8] |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid | 1,3-Diacetylbicyclo[1.1.1]pentane | NaOH, Br₂ | 500 g | High | [5][8] |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | BCP-1,3-dicarboxylic acid | SOCl₂, MeOH | 200 g | 83% | [5][8] |
| 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid | 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | DPPA, tBuOH | 40 g | Good | [5][8] |
| 1-Bicyclo[1.1.1]pentylamine | [1.1.1]Propellane, DBAD | Mn(dpm)₃, PhSiH₃ | Multigram | Good | [9][10] |
Conclusion and Future Outlook
The synthetic toolbox for accessing large quantities of bicyclo[1.1.1]pentane derivatives has expanded significantly in recent years. The scalability of photochemical methods, particularly in flow, has been a game-changer for the production of key BCP intermediates. The derivatization of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid remains a workhorse approach for generating a wide array of functionalized building blocks. As the demand for novel three-dimensional scaffolds in drug discovery continues to grow, further innovations in the synthesis of more complex and diversely substituted BCPs, such as 1,2-disubstituted derivatives, are anticipated.[11] The protocols and insights provided in this guide offer a solid foundation for researchers to confidently incorporate these valuable motifs into their drug development programs.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
Welcome to the technical support center for the purification of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
This compound is typically a liquid, semi-solid, or solid, often described as a brown solid in crude form.[1] It has a molecular formula of C8H10O3 and a molecular weight of 154.16 g/mol .[2] Due to its potential for volatility, it is recommended to handle it with care during purification processes involving elevated temperatures.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is advised to store it under an inert atmosphere in a freezer at temperatures below -20°C. This precaution helps to prevent degradation, particularly of the aldehyde functional group, which can be sensitive to oxidation.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
Standard analytical techniques for purity assessment include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Can be employed to quantify the purity of the compound.
Q4: Is this compound commercially available?
Yes, this compound is available from several chemical suppliers.[2][3][4][][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Purity After Column Chromatography
Question: I performed silica gel column chromatography to purify my crude this compound, but the resulting product is still impure. What could be the issue?
Answer:
Several factors can contribute to low purity after column chromatography. Here's a systematic approach to troubleshoot this issue:
Probable Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your target compound from impurities.
-
Solution: Perform thin-layer chromatography (TLC) with various solvent systems to identify the ideal mobile phase that provides good separation (Rf value of the product around 0.3-0.4).[7] Common solvent systems for bicyclo[1.1.1]pentane derivatives include mixtures of heptane/n-heptane and ethyl acetate or diethyl ether.[8]
-
-
Co-elution of Impurities: An impurity may have a similar polarity to your product, causing it to elute at the same time.
-
Solution: If TLC analysis shows overlapping spots, consider using a different stationary phase (e.g., alumina) or a different purification technique, such as preparative HPLC.
-
-
Product Degradation on Silica Gel: The aldehyde group in your molecule can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.
-
Solution:
-
Neutralize the Silica Gel: Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. A common practice is to add 0.1-1% triethylamine to the mobile phase.
-
Use a Different Stationary Phase: Consider using neutral alumina or a deactivated silica gel.
-
Minimize Contact Time: Perform flash column chromatography to reduce the time the compound spends on the column.[9]
-
-
-
Overloading the Column: Applying too much crude material to the column can lead to poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Workflow for Optimizing Column Chromatography:
Caption: Optimizing Column Chromatography.
Problem 2: Product Decomposition During Purification
Question: I observe significant product loss or the appearance of new, unidentified spots on my TLC plate after purification. What is causing my product to decompose?
Answer:
This compound contains a strained bicyclic core and a reactive aldehyde group, making it susceptible to degradation under certain conditions.
Probable Causes & Solutions:
-
Acid or Base Sensitivity: The bicyclo[1.1.1]pentane core or the ester and aldehyde functional groups can be sensitive to acidic or basic conditions.
-
Solution: Ensure all solvents and reagents used for purification are neutral. If extractions are performed, use mild acidic (e.g., dilute citric acid) or basic (e.g., saturated sodium bicarbonate) solutions and minimize contact time.
-
-
Oxidation of the Aldehyde: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, especially if exposed to air for extended periods.
-
Solution:
-
Work under an Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Use Degassed Solvents: Degas your chromatography solvents to remove dissolved oxygen.
-
-
-
Thermal Instability: The strained bicyclo[1.1.1]pentane ring system may not be stable at high temperatures.[10]
Impurity Profile from Degradation:
| Potential Impurity | Structure | Probable Cause |
| 3-Carboxy-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester | HOOC-BCP-COOMe | Oxidation of the aldehyde |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | HOOC-BCP-COOH | Hydrolysis of the ester and oxidation of the aldehyde |
Problem 3: Presence of Starting Material in the Final Product
Question: My final product is contaminated with the starting material, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate. How can I remove it?
Answer:
This is a common issue indicating an incomplete oxidation reaction. The starting alcohol is more polar than the desired aldehyde, which should allow for straightforward separation.
Probable Causes & Solutions:
-
Incomplete Reaction: The oxidation reaction did not go to completion.
-
Solution: Before purification, ensure the reaction has gone to completion by TLC analysis. If not, consider extending the reaction time or adding more oxidizing agent.
-
-
Inefficient Purification: The chosen purification method is not adequately separating the product from the starting material.
-
Solution:
-
Column Chromatography: The polarity difference between the starting alcohol and the product aldehyde should allow for easy separation by silica gel chromatography. Use a solvent system that provides good separation on TLC.
-
Chemical Quenching: If the starting material is present in small amounts, it may be possible to selectively react it. However, this is generally not recommended as it can introduce more impurities.
-
-
Visualizing Separation by TLC:
Caption: Idealized TLC separation.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 95:5 heptane:ethyl acetate).[9]
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elute the Column: Start with a low-polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Protocol 2: Recrystallization
While this compound is often an oil or low-melting solid, related bicyclo[1.1.1]pentane derivatives have been purified by recrystallization.[7][13]
-
Dissolve the Crude Product: Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., a mixture of pentane and diethyl ether).[7]
-
Cool Slowly: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or freezer.
-
Collect Crystals: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-formyl-, methyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. parchem.com [parchem.com]
- 4. This compound | CAS:180464-92-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0987238A1 - Liquid-crystalline compounds having bicyclo 1.1.1]pentane structure, liquid-crystal composition, and liquid-crystal display element - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. fujc.pp.ua [fujc.pp.ua]
- 13. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
"common side reactions in bicyclo[1.1.1]pentane synthesis"
Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) Synthesis. As a uniquely strained yet remarkably stable scaffold, the BCP motif has become a critical bioisostere in medicinal chemistry, offering an escape from "flatland" by replacing 1,4-disubstituted arenes, alkynes, and t-butyl groups.[1][2][3] However, the synthetic routes to these valuable compounds, particularly those proceeding through the high-energy intermediate [1.1.1]propellane, are often accompanied by characteristic side reactions. The extreme strain energy of [1.1.1]propellane (estimated at 102 kcal/mol) is the very source of its synthetic utility and, simultaneously, its propensity for undesired reaction pathways.[4]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines mechanistic explanations with field-proven troubleshooting protocols to help you optimize your BCP syntheses, improve yields, and simplify purifications.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My reaction is producing a large amount of an insoluble white solid, and my desired product yield is very low. What is this byproduct and how can I prevent it?
This is the most frequently encountered issue in BCP synthesis involving [1.1.1]propellane. The insoluble material is almost certainly a polymer or oligomer of propellane, known as a [n]staffane.[4][5]
Root Cause Analysis:
The formation of your desired 1,3-disubstituted BCP occurs when a radical addition to the central, highly strained C1-C3 bond of [1.1.1]propellane generates a bridgehead BCP radical. This intermediate must then be trapped by another reagent in the mixture. Polymerization occurs when this BCP radical intermediate instead attacks another molecule of [1.1.1]propellane, initiating a chain reaction.[4][6] This competing pathway is favored when the local concentration of propellane is high relative to the radical precursor or trapping agent.
Caption: Desired radical trapping vs. undesired polymerization side reaction.
Troubleshooting & Optimization Protocol:
The key to suppressing polymerization is to control the reaction kinetics to favor the trapping of the BCP radical over propagation.
| Parameter | Recommendation | Rationale |
| Concentration | Maintain high dilution. Work with [1.1.1]propellane solutions no more concentrated than 0.2-0.4 M. | Lowers the probability of a BCP radical encountering another propellane molecule before it finds a trapping agent. |
| Stoichiometry | Use the radical precursor/trapping agent in slight excess (e.g., 1.2-1.5 equivalents). | Increases the concentration of the trapping agent relative to propellane, making the desired reaction pathway statistically more favorable. |
| Reagent Addition | Slowly add the [1.1.1]propellane solution to a solution containing all other reagents (initiator, traps). | This is the most critical factor. It ensures the instantaneous concentration of propellane is always kept very low, starving the polymerization side reaction. |
| Temperature | Conduct reactions at room temperature or below, unless otherwise specified. | Radical polymerizations can have low activation energies. Lower temperatures can help control the reaction rate. |
| Initiators | Use of radical initiators like AIBN or peroxides can sometimes increase polymer formation if not carefully controlled.[5] Photochemical initiation often provides cleaner reactions.[7] | Over-initiation can generate a high concentration of radicals that rapidly consume propellane and lead to oligomerization. |
Q2: My purification is complicated by a stable, crystalline byproduct: 1,3-diiodobicyclo[1.1.1]pentane. How can I avoid its formation?
The formation of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) is a common side reaction, particularly in syntheses that use alkyl iodides as radical precursors or iodine as a reagent.[8]
Root Cause Analysis:
DIBCP is formed from the direct reaction of [1.1.1]propellane with molecular iodine (I₂).[8] Iodine can be present as a reagent or formed in situ through radical termination or decomposition pathways, especially in photochemical reactions involving alkyl iodides.
Caption: Workflow for addressing DIBCP byproduct formation.
Troubleshooting & Optimization Protocol:
-
Reagent Choice: If possible, consider using alkyl bromides or chlorides with an appropriate initiator system instead of alkyl iodides to eliminate the primary source of iodine.
-
Optimize Photochemical Reactions: When using alkyl iodides, light-initiated reactions, especially in a flow setup, can be very clean and minimize byproduct formation.[7] This is because the controlled irradiation and short path length can lead to more efficient radical generation and trapping, reducing side reactions that form I₂.
-
Purification: While prevention is ideal, DIBCP is a stable, crystalline solid that can often be effectively removed.[8]
Q3: I am attempting a BCP synthesis via carbene insertion into a bicyclo[1.1.0]butane, but I'm getting significant 1,4-diene byproducts. Why is this happening?
While most BCP syntheses use [1.1.1]propellane, alternative routes exist, such as those involving carbene additions. These routes can be susceptible to fragmentation.
Root Cause Analysis:
This side reaction is characteristic of a fragmentation pathway that can occur during stepwise carbene addition processes.[1][3] The strain within the bicyclic intermediates can be released through ring-opening to form a more stable, acyclic diene structure. This is particularly prevalent in reactions that may proceed through cationic intermediates, which are known to rapidly fragment.[10][11] Additionally, certain carbene precursors are prone to side reactions like 1,2-hydride shifts, which lead to α,β-unsaturated esters instead of the desired BCP.[12][13]
Troubleshooting & Optimization Protocol:
-
Re-evaluate the Synthetic Route: If fragmentation is a major issue, the most effective solution may be to switch to a route based on the radical-opening of [1.1.1]propellane, which is generally not prone to this type of skeletal rearrangement.
-
Optimize Carbene Reaction Conditions:
-
Catalyst Choice: The choice of catalyst (e.g., dirhodium tetracarboxylates) is critical and can influence the reaction pathway.[14]
-
Carbene Precursor: Ensure the diazo compound used as a carbene precursor is high purity. The structure of the precursor can influence the propensity for side reactions.[12][13]
-
Temperature and Light Source: For photoinduced reactions, the wavelength and temperature can affect the formation and reactivity of the triplet carbene intermediate, influencing the product distribution.[12]
-
Frequently Asked Questions (FAQs)
Q1: Why is [1.1.1]propellane so uniquely reactive?
The reactivity stems from the immense strain of the bicyclo[1.1.1]pentane cage, which forces the two bridgehead carbons (C1 and C3) into an inverted tetrahedral geometry.[4] This creates a very weak central C1-C3 bond that is highly susceptible to cleavage. Modern computational studies suggest that the reactivity is best described by σ–π delocalization, where electron density from the central bond is shared over the cage, making the molecule "omniphilic" and thus reactive towards radicals, anions, and electrophiles.[10][11]
Q2: How do I accurately determine the concentration of my [1.1.1]propellane solution to ensure correct stoichiometry?
An accurate concentration is vital for reproducibility and minimizing the polymerization side reaction. The most common method is titration. This involves reacting a known volume of the propellane solution with an excess of a trapping agent, typically thiophenol, and then quantifying the unreacted thiophenol or the BCP-thiophenol adduct.[5]
Q3: Are there any practical alternatives to using the volatile and unstable [1.1.1]propellane?
Yes, while [1.1.1]propellane is the most common precursor, other methods are being developed. One notable strategy involves the dirhodium-catalyzed intramolecular cyclopropanation to form a bicyclo[1.1.0]butane, which then undergoes a photoinduced carbene insertion to build the BCP core.[12][13] However, as noted in the troubleshooting section, these methods can present their own unique challenges and side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 5. BJOC - Insertion of [1.1.1]propellane into aromatic disulfides [beilstein-journals.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. communities.springernature.com [communities.springernature.com]
Technical Support Center: Synthesis of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
Introduction
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical pharmacophore in modern drug discovery, prized for its ability to act as a bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[1][2] This rigid, three-dimensional structure often imparts favorable physicochemical properties to drug candidates, such as improved metabolic stability, enhanced solubility, and better membrane permeability.[1][3] Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate is a key building block that provides two distinct points for further chemical elaboration: a methyl ester and a formyl group.
However, the synthesis of functionalized BCPs, including this target molecule, is not without its challenges. The high strain energy of the BCP core (approximately 66.6 kcal/mol) and the unique reactivity of its precursor, [1.1.1]propellane, necessitate carefully controlled reaction conditions to achieve high yields and purity.[2][4]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a detailed, optimized protocol for the synthesis of this compound, followed by a comprehensive troubleshooting section in a question-and-answer format to address common issues encountered during the synthesis.
Optimized Synthetic Protocol
The most common and effective route to this compound involves the oxidation of the corresponding alcohol, Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate. This precursor is typically synthesized from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[5]
Experimental Workflow
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Procedure
Step 1: Monoesterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1) [5]
-
To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (MeOH), add thionyl chloride (SOCl₂) (3.0 equiv) dropwise at a temperature between 20-40 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel chromatography (e.g., using a hexane/methyl tert-butyl ether mixture) to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (11).
Step 2: Reduction to Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
-
Dissolve the mono-acid from Step 1 (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Add borane dimethyl sulfide complex (BH₃·Me₂S) (1.2 equiv) dropwise at room temperature.
-
Stir the reaction for 15 hours at room temperature.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired alcohol.
Step 3: Oxidation to this compound [6]
This protocol uses a Swern oxidation, which is often high-yielding and avoids heavy metal reagents.
-
In a flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Slowly add dimethyl sulfoxide (DMSO) (2.2 equiv) to the oxalyl chloride solution and stir for 15 minutes.
-
Add a solution of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv) in DCM dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine (Et₃N) (5.0 equiv) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the target aldehyde. The product may require further purification by column chromatography.
Key Reaction Parameters
| Parameter | Step 1: Monoesterification | Step 2: Reduction | Step 3: Swern Oxidation |
| Key Reagents | SOCl₂, MeOH | BH₃·Me₂S, THF | Oxalyl chloride, DMSO, Et₃N |
| Stoichiometry (vs. SM) | 3.0 equiv SOCl₂ | 1.2 equiv BH₃·Me₂S | 1.5 equiv (COCl)₂, 2.2 equiv DMSO |
| Temperature | 20-40 °C, then RT | Room Temperature | -78 °C to RT |
| Typical Reaction Time | Overnight | 15 hours | ~2 hours |
| Expected Yield | ~83%[5] | ~90%[7] | ~91%[6] |
| Purification Method | Column Chromatography | Column Chromatography | Column Chromatography |
Troubleshooting Guide & FAQs
This section addresses common problems that may arise during the synthesis.
Low or No Yield
Q1: My Swern oxidation (Step 3) resulted in a very low yield of the aldehyde. What could have gone wrong?
A1: Low yields in Swern oxidations are often traced back to issues with moisture or temperature control.
-
Moisture Contamination: The Swern reaction is highly sensitive to water. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Any moisture present will quench the reactive species.
-
Temperature Control: It is critical to maintain the temperature at -78 °C (a dry ice/acetone bath is recommended) during the addition of DMSO and the alcohol. If the temperature rises significantly, side reactions can occur, leading to the formation of byproducts and decomposition of the desired product.
-
Reagent Quality: The quality of DMSO and oxalyl chloride is crucial. Use freshly opened bottles or redistilled reagents if you suspect degradation.
Q2: I am struggling with the monoesterification (Step 1) and getting a significant amount of the di-ester byproduct. How can I improve the selectivity?
A2: Achieving high selectivity in monoesterification can be tricky. Here are some key points:
-
Stoichiometry of SOCl₂: While the literature suggests 3.0 equivalents, you might need to carefully titrate this. Using a large excess will drive the reaction towards the di-ester. Consider reducing the equivalents to 1.5-2.0 and monitor the reaction by TLC or crude NMR to find the optimal balance.
-
Reaction Time and Temperature: Extended reaction times or higher temperatures can also favor the formation of the di-ester. Try running the reaction at room temperature and stopping it as soon as the mono-acid starting material is consumed.
-
Alternative Methods: If selectivity remains an issue, consider alternative mono-protection strategies. For instance, you could form the di-acid chloride and then react it with one equivalent of methanol at low temperature.
Impurity and Purification Issues
Q3: After the reduction step (Step 2), I see multiple spots on my TLC plate that are difficult to separate. What are these impurities?
A3: The primary impurities in this step are often unreacted starting material or over-reduced products.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, you will have unreacted carboxylic acid. This can often be removed by an aqueous basic wash (e.g., with saturated NaHCO₃ solution) during the workup.
-
Borane-Amine Complexes: If your workup is not thorough, residual borane complexes can remain. Ensure the quenching step with methanol is complete.
-
Chromatography: BCP derivatives can sometimes be challenging to separate due to their non-polar nature. Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) is often effective.
Q4: The final aldehyde product appears to be unstable and decomposes upon storage. How can I prevent this?
A4: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air.
-
Storage Conditions: Store the purified this compound under an inert atmosphere (Argon or Nitrogen) in a freezer at -20°C.[8]
-
Purity: Ensure the product is free of any acidic or basic impurities from the workup, as these can catalyze decomposition.
-
Use Promptly: It is always best to use the freshly prepared aldehyde in the subsequent reaction step as soon as possible.
General FAQs
Q5: Why is [1.1.1]propellane used as a precursor for many BCP syntheses, and what are the challenges associated with it?
A5: [1.1.1]Propellane is the most common precursor for BCPs because its highly strained central bond is readily cleaved by radicals or nucleophiles, providing a direct entry into the BCP core.[1][9] However, it presents significant challenges:
-
Volatility and Instability: [1.1.1]Propellane is a volatile and highly reactive compound that is typically generated in situ and used immediately, or stored at very low temperatures.[10]
-
Oligomerization: A common side reaction is the oligomerization of the bicyclopentyl radical intermediate with other propellane molecules, leading to the formation of "staffanes".[11]
Q6: Are there alternative, milder methods for the oxidation in Step 3?
A6: Yes, if the Swern conditions are proving problematic, you can consider other mild oxidation reagents:
-
Dess-Martin Periodinane (DMP): DMP is a commercially available, stable reagent that performs the oxidation of primary alcohols to aldehydes efficiently at room temperature. It is a good alternative, although it is an iodine-based reagent, which can sometimes be difficult to remove during purification.
-
TEMPO-catalyzed oxidation: Using (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO) with a co-oxidant like sodium hypochlorite (bleach) is another effective and scalable method for this transformation.
Q7: Can I use this building block for further functionalization?
A7: Absolutely. This compound is a versatile intermediate. The aldehyde can undergo a wide range of reactions, such as Wittig olefination, reductive amination, and additions of organometallic reagents. The methyl ester can be hydrolyzed to the carboxylic acid or converted to an amide, providing numerous avenues for diversification in a drug discovery program.
Caption: Decision tree for troubleshooting low oxidation yield.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01355A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2021062199A1 - Inhibitors of receptor interacting protein kinase i for the treatment of disease - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. This compound | 180464-92-0 [sigmaaldrich.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Navigating Stability Challenges with Functionalized Bicyclo[1.1.1]pentanes (BCPs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with functionalized bicyclo[1.1.1]pentanes (BCPs). BCPs have emerged as highly valuable motifs in medicinal chemistry, frequently employed as bioisosteres for para-substituted arenes, alkynes, and tert-butyl groups.[1][2] This is largely due to their ability to confer desirable physicochemical properties, such as improved solubility, lower lipophilicity, and enhanced metabolic stability.[3][4][5][6][7][8]
While the BCP core is renowned for its remarkable kinetic stability despite significant ring strain, the introduction of functional groups can present unique challenges.[9] This guide is designed to provide field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate specific issues you may encounter during your experiments.
Section 1: General Stability & Handling FAQs
Q1: The BCP core has a strain energy of approximately 66.6 kcal/mol. How can it be considered stable enough for drug development?
This is a crucial question that highlights the difference between thermodynamic and kinetic stability. While the BCP scaffold is thermodynamically unstable due to its high ring strain, it is kinetically very robust.[1][9] The cage-like structure and the arrangement of its bonds create a high activation energy barrier for ring-opening reactions under typical physiological and many synthetic conditions. The C–H bonds on the BCP core also have high bond-dissociation energies, which contributes to its notable metabolic stability.[10] Therefore, unless subjected to very specific and harsh reaction conditions (e.g., strong acids or certain catalysts that promote fragmentation), the BCP core itself is generally inert.[4][9]
Q2: What are the standard best practices for storing and handling BCP compounds and their precursors?
Proper storage is essential to ensure the integrity of your BCP derivatives.
-
General BCP Compounds: For most functionalized BCPs, standard laboratory storage conditions are sufficient. Store them in a cool, well-ventilated, and dry place, away from direct sunlight and sources of ignition.[11]
-
Halogenated BCPs: Be particularly cautious with iodo-substituted BCPs. Some cases of gradual coloration have been observed upon storage at ambient temperature, suggesting potential slow degradation. For long-term stability, storage at -20°C is recommended.[12]
-
[1.1.1]Propellane Precursor: The most common precursor to BCPs, [1.1.1]propellane, is highly reactive and volatile due to the exceptional reactivity of its central C1-C3 bond.[13] Its practical isolation and storage are problematic; it is typically handled as a solution in ethereal solvents and must be stored cryogenically. It should be used promptly after preparation or titration to avoid rapid degradation.[14]
Section 2: Troubleshooting Chemical Instability
Q3: My BCP derivative is degrading under strongly acidic conditions. What is the likely mechanism and how can I mitigate this?
While generally stable, the BCP cage can be susceptible to fragmentation under harsh acidic conditions. The formation of a bicyclo[1.1.1]pentyl cation is often an unstable intermediate that can rapidly fragment to a bicyclo[1.1.0]butyl-1-carbinyl cation, leading to ring-opened byproducts.[15] This is a classic example of "strain relief"-driven reactivity being triggered by a highly reactive intermediate.
Troubleshooting Protocol:
-
Reagent Choice: If possible, replace strong Brønsted acids (e.g., TFA, HCl) with milder Lewis acids or acids with non-nucleophilic counterions.
-
Solvent System: Switch to aprotic solvents to avoid protonation of the BCP cage or sensitive functional groups.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the energy available for fragmentation pathways. Start at 0°C or -78°C and slowly warm if necessary.
-
Protecting Groups: If a specific functional group is being protonated and initiating degradation, consider installing a suitable protecting group prior to the acidic step.
Q4: I am observing unexpected ring-opening and fragmentation during a transition-metal-catalyzed reaction. What could be the cause?
This is a complex issue that can have several origins. The BCP framework, while generally robust, can be coaxed into fragmentation under specific catalytic conditions, particularly if the reaction pathway involves unstable cationic or radical intermediates on the cage.[4]
Use the following workflow to diagnose the issue:
Q5: How do different functional groups, particularly electron-withdrawing ones, affect the stability and reactivity of the BCP core?
Substituents can significantly influence the electronic properties of the BCP ring system through polar field effects.[16][17] This can alter the acidity or basicity of other functional groups attached to the cage and can influence the stability of reactive intermediates during a reaction.
A prime example is the effect of fluorine substitution. Introducing a highly electronegative fluorine atom onto the BCP bridge can dramatically alter the pKa of nearby functional groups.
Table 1: Effect of Bridge Fluorination on Acidity/Basicity of BCP Derivatives[18]
| Compound Pair | Structure (X=H) | pKa (X=H) | Structure (X=F) | pKa (X=F) | Change in pKa |
|---|---|---|---|---|---|
| Carboxylic Acids | BCP-COOH | 4.2 | F-BCP-COOH | 3.5 | -0.7 (more acidic) |
| Amine Hydrochlorides | BCP-NH₃⁺Cl⁻ | 8.2 | F-BCP-NH₃⁺Cl⁻ | 6.5 | -1.7 (less basic) |
This data clearly shows that an electron-withdrawing fluorine atom increases the acidity of the carboxylic acid and significantly decreases the basicity of the amine.[18] This knowledge is critical when planning multi-step syntheses, as the reactivity of these functional groups will be altered.
Section 3: Troubleshooting Synthetic & Purification Issues
Q6: My synthesis from [1.1.1]propellane is giving low yields and a lot of oligomeric/polymeric material. How can I optimize this?
This is a very common issue. The reaction of [1.1.1]propellane with radicals or anions generates a bicyclo[1.1.1]pentyl radical or anion, respectively.[1][13] This intermediate can either be trapped by another reagent (the desired pathway) or react with another molecule of [1.1.1]propellane, initiating oligomerization (the undesired pathway).[13]
Protocol for Minimizing Oligomerization:
-
Control Stoichiometry: Ensure the trapping reagent is present in a suitable concentration. For radical reactions, this often involves careful control over the concentration of the radical chain transfer agent.
-
Slow Addition / High Dilution: Add the [1.1.1]propellane solution slowly to a solution of the other reactants. This keeps the instantaneous concentration of propellane low, favoring the trapping of the BCP intermediate over propagation.
-
Initiator Concentration: In radical reactions, use the minimum effective concentration of the initiator (e.g., triethylborane). Too much initiator can generate BCP radicals faster than they can be trapped.[1]
-
Temperature Management: Radical reactions are often exothermic. Maintain strict temperature control to ensure a steady reaction rate and prevent runaway polymerization.
Q7: What are some common pitfalls during the purification of functionalized BCPs?
While many BCPs are robust, certain derivatives can pose purification challenges.
-
Volatility: Simple, low-molecular-weight, non-polar BCPs can be volatile, leading to sample loss during concentration under high vacuum. Use lower vacuum and avoid heating if possible.
-
Silica Gel Instability: Highly activated or acid-sensitive BCP derivatives may degrade on standard silica gel. If you observe streaking or the appearance of new spots on TLC after spotting from a clean NMR sample, consider alternative methods.
-
Alternative Purification Strategies:
-
Neutralized Silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative for acid-sensitive compounds.
-
Reverse-Phase Chromatography (C18): This is an excellent method for more polar BCP derivatives.
-
Crystallization: BCPs often form highly crystalline solids. Crystallization is an ideal method for achieving high purity on a large scale.
-
Section 4: Potential Degradation Pathways
The stability of the BCP core is high, but not absolute. Understanding the potential pathways for degradation is key to designing robust experiments. The primary vulnerability lies in the formation of unstable intermediates at the bridgehead positions, which can relieve ring strain through fragmentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. pnas.org [pnas.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid|CAS 56842-95-6 [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01355A [pubs.rsc.org]
- 13. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 14. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 15. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01386B [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Bicyclo[1.1.1]pentanes
Welcome to the technical support center for the spectroscopic analysis of bicyclo[1.1.1]pentanes (BCPs). As highly strained, three-dimensional scaffolds, BCPs present unique challenges and spectral features that can be misinterpreted without a specialized understanding.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of characterizing these important bioisosteres.[2][3][4][5]
We will address common issues encountered during NMR, IR, and mass spectrometry analysis in a practical question-and-answer format, grounded in both theoretical principles and field-proven insights.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of BCPs. However, the unique geometry and high s-character of the bridgehead and bridge C-H bonds lead to unusual chemical shifts and coupling constants that can be confusing.[1]
Frequently Asked Questions (FAQs) - NMR
Q1: Why do the bridgehead protons of my 1,3-disubstituted BCP appear as a singlet in the ¹H NMR spectrum? I would expect to see coupling to the bridge methylene protons.
A1: This is a classic and often perplexing feature of BCPs. The bridgehead protons and the six bridge methylene protons form a tightly coupled spin system. While there is indeed coupling between them, the specific geometry of the BCP cage often results in a through-space coupling constant (J) that is very small or close to zero. The symmetry of 1,3-disubstituted BCPs often leads to the six bridge protons being chemically and magnetically equivalent, appearing as a singlet. Any coupling to the bridgehead proton is typically not resolved, resulting in what appears to be two singlets for a simple 1,3-disubstituted BCP.
Q2: The ¹³C NMR chemical shifts for the bridgehead and bridge carbons in my BCP derivative are unusual. What are the expected ranges?
A2: The strained nature of the BCP core significantly influences the hybridization and, consequently, the ¹³C chemical shifts.[1] The bridgehead carbons have a high degree of s-character, shifting them downfield, while the bridge methylene carbons are typically found further upfield.
| Carbon Position | Typical ¹³C Chemical Shift Range (ppm) | Influencing Factors |
| Bridgehead (C1, C3) | 30 - 60 ppm | Electronegativity of substituents, steric effects.[6] |
| Bridge (C2, C4, C5) | 40 - 55 ppm | Substituent effects on the bridgehead carbons can have a minor influence.[6] |
Note: These are general ranges and can vary based on the specific substituents attached to the BCP core.
Q3: I am observing long-range coupling in my fluorinated BCP derivative. Is this normal?
A3: Yes, significant long-range coupling is a well-documented phenomenon in fluorinated BCPs.[7][8] Particularly, large four-bond fluorine-fluorine coupling constants (⁴JFF) on the order of 50-100 Hz have been observed.[7][8] This is attributed to through-space interactions between the fluorine atoms held in close proximity by the rigid BCP cage.[9]
Troubleshooting Guide - NMR
Scenario 1: Broad or Unresolved Peaks in ¹H NMR Spectrum
Question: My ¹H NMR spectrum shows broad peaks, especially for the bridge protons, making it difficult to confirm the structure. What could be the cause and how can I fix it?
Causality: Broad peaks in the NMR spectrum of BCPs can arise from several factors:
-
Residual Paramagnetic Impurities: Trace amounts of metals from upstream reactions can cause significant line broadening.
-
Compound Aggregation: At higher concentrations, intermolecular interactions can lead to peak broadening.
-
Slow Conformational Exchange: While the BCP core is rigid, substituents on the cage can undergo slow rotation or conformational exchange on the NMR timescale.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR signals.
Experimental Protocol: Variable-Temperature (VT) NMR
-
Sample Preparation: Prepare a solution of your BCP derivative in a suitable deuterated solvent with a wide temperature range (e.g., toluene-d₈ or CD₂Cl₂).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.
-
Data Analysis: Observe the changes in peak width. If conformational exchange is the issue, you should see a temperature at which the signals become sharp.[10]
Section 2: Mass Spectrometry (MS)
Mass spectrometry of BCPs is generally straightforward, but the strained ring system can lead to characteristic fragmentation patterns.
Frequently Asked Questions (FAQs) - MS
Q1: What is the expected fragmentation pattern for a simple BCP derivative under electron ionization (EI)?
A1: The high strain energy of the BCP core makes it susceptible to fragmentation upon ionization. A common fragmentation pathway involves the cleavage of the central C1-C3 bond, followed by further rearrangements. The exact fragmentation will be highly dependent on the substituents.
Troubleshooting Tip: If you are having trouble identifying the molecular ion (M⁺) peak with EI-MS due to extensive fragmentation, consider using a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less energetic and are more likely to yield a prominent molecular ion peak.[6][11]
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy can be a useful tool for identifying functional groups appended to the BCP core, but the spectrum of the BCP cage itself has few distinguishing features.
Frequently Asked Questions (FAQs) - IR
Q1: Are there any characteristic IR absorption bands for the BCP core itself?
A1: The BCP hydrocarbon core primarily consists of C-H and C-C bonds. The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region, similar to other alkanes.[12] The skeletal vibrations of the cage are complex and appear in the fingerprint region (< 1500 cm⁻¹), but are generally not intense or uniquely characteristic for routine identification. High-resolution IR spectroscopy has been used to study these vibrations in detail.[13][14] The main utility of IR in BCP analysis is to confirm the presence or absence of functional groups attached to the cage.
Troubleshooting Workflow: Correlating Spectroscopic Data
A robust structural confirmation of a BCP derivative relies on the correlation of data from multiple spectroscopic techniques.
References
- 1. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Partially bridge-fluorinated dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylates: preparation and NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ab initio and experimental study of NMR coupling constants in bicyclo[1.1.1]pentane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. image diagram infrared spectrum of pentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pentane doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. High-resolution infrared spectra of bicyclo[1.1.1]pentane (Journal Article) | OSTI.GOV [osti.gov]
- 14. researchgate.net [researchgate.net]
"optimization of reaction conditions for bicyclo[1.1.1]pentane functionalization"
Welcome to the technical support center for the synthesis and functionalization of bicyclo[1.1.1]pentane (BCP). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the incorporation of this valuable bioisostere. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with BCP chemistry.
Q1: Why is [1.1.1]propellane the most common precursor for BCP synthesis, and what are its main handling challenges?
Answer: [1.1.1]Propellane is the precursor of choice due to its extreme ring strain (approximately 66.6 kcal/mol), which provides a powerful thermodynamic driving force for reactions.[1][2] The central carbon-carbon σ-bond is weak and electron-rich, making it highly susceptible to attack by radicals and nucleophiles, which readily opens the cage to form a bicyclo[1.1.1]pentyl intermediate.[1]
However, this reactivity presents significant handling challenges:
-
Volatility and Reactivity: Propellane is a volatile low-boiling-point substance that is prone to polymerization, especially in the presence of trace acids, oxygen, or upon concentration.
-
Storage and Transport: It is typically prepared and stored as a dilute solution (e.g., in pentane or diethyl ether) at low temperatures (-20°C or below) to mitigate polymerization and evaporation.[1] Transporting and handling large quantities can be hazardous, a significant hurdle for process-scale chemistry often referred to as the "propellane problem".[2]
-
Synthesis: Its synthesis requires multiple steps, often involving organolithium reagents, which can limit functional group compatibility in precursors.[1]
Q2: My BCP reaction is yielding a complex mixture of oligomers. What is the likely cause and how can I prevent it?
Answer: Oligomerization is the most common side reaction in BCP functionalization. It occurs when the BCP radical or anionic intermediate, formed after the initial ring-opening of propellane, reacts with another molecule of propellane instead of your desired electrophile or trapping agent. This initiates a chain reaction, leading to dimers, trimers, and higher-order oligomers.
Primary Cause: The rate of the BCP intermediate reacting with propellane is faster than its reaction with your intended substrate.
Solutions:
-
Control Propellane Concentration: The most effective strategy is to keep the instantaneous concentration of propellane low. This is typically achieved by the slow addition of the propellane solution to the reaction mixture containing a high concentration of the radical precursor and/or trapping agent.
-
Increase Trapping Agent Concentration: Ensure your radical precursor or coupling partner is present in a suitable excess to outcompete the propellane for the BCP intermediate.
-
Optimize Reaction Conditions: Temperature and solvent can influence relative reaction rates. Running reactions at lower temperatures can sometimes temper the rate of polymerization.
Q3: What are the best analytical methods to confirm the successful formation and purification of my BCP derivative?
Answer: Confirming the rigid BCP core and its substitution pattern is crucial. A combination of standard analytical techniques is recommended:
-
¹H NMR: The most definitive evidence is the presence of the characteristic bridgehead proton signal (a septet or complex multiplet) typically found around 2.5-3.0 ppm and the bridge methylene protons (a singlet or narrow multiplet) around 1.8-2.2 ppm. The exact shifts depend on the substituents.
-
¹³C NMR: Look for the unique signals of the quaternary bridgehead carbons and the bridge methylene carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula and rule out the addition of multiple BCP units (oligomerization).
-
GC-MS: For volatile BCP derivatives, GC-MS is an excellent tool for assessing purity and identifying volatile byproducts.
Q4: Should I use a photoredox, thermal radical, or organometallic method for my transformation?
Answer: The choice of method depends heavily on your substrate's functional group tolerance and the desired bond formation.
| Method Type | Typical Reagents & Conditions | Pros | Cons | Best For |
| Photoredox Catalysis | Ir or Ru photocatalysts, 4CzIPN; Blue or Violet LEDs; Room Temp.[1][3] | Extremely mild conditions, exceptional functional group tolerance, allows for reactions with challenging substrates (e.g., aryl iodides).[3] | Requires specialized photoreactor setup; catalyst can be expensive. | Late-stage functionalization of complex molecules; coupling with sensitive functional groups.[4] |
| Thermal Radical | AIBN, V-70, Et₃B/O₂; 60-100°C or Room Temp (for Et₃B).[2] | Operationally simple, avoids expensive catalysts and specialized equipment. | Higher temperatures can be incompatible with sensitive substrates; Et₃B is pyrophoric. | Robust, scalable synthesis where functional group tolerance is not the primary concern. |
| Organometallic | Grignard reagents (RMgX), Organolithiums (RLi), Organozincs (R₂Zn).[5] | Highly reliable for forming C-C bonds with specific electrophiles. | Intolerant of acidic protons and many electrophilic functional groups (e.g., esters, ketones). Requires anhydrous conditions. | Creating BCP building blocks that will be used in subsequent cross-coupling reactions.[2] |
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to solving specific experimental problems.
Problem 1: Low or No Product Yield
Symptom: TLC, LC-MS, or GC-MS analysis shows little to no formation of the desired product, with starting material largely remaining or unidentifiable decomposition observed.
Possible Causes & Recommended Solutions
-
Poor Quality or Degraded [1.1.1]Propellane Solution
-
Causality: Propellane can polymerize upon storage, especially if exposed to air, light, or temperature fluctuations. This depletes the active monomer concentration.
-
Solution:
-
Protocol: Always use a freshly prepared solution of [1.1.1]propellane if possible. If using a stored solution, it is advisable to titrate it before use. A simple method involves reacting a small aliquot with a known amount of a reactive trapping agent (e.g., iodine or thiophenol) and quantifying the BCP product by ¹H NMR with an internal standard.
-
Storage: Store propellane solutions under an inert atmosphere (N₂ or Ar) in a freezer (-20 °C or below) and protect from light.
-
-
-
Inefficient Radical Generation (Photoredox/Thermal Methods)
-
Causality: The radical initiation step is the linchpin of the reaction. If the photocatalyst is not being excited, the initiator is not decomposing, or the radical precursor is stable under the reaction conditions, the cycle will not start.
-
Solution:
-
Photoredox:
-
Check Equipment: Ensure your light source (e.g., LED) is emitting at the correct wavelength for your photocatalyst and is functioning at full intensity. Position the reaction vessel as close to the light source as possible.
-
Catalyst Choice: The redox potential of the photocatalyst must match the substrate. For example, highly reducing catalysts like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ are needed for less reactive alkyl halides.[2]
-
Degassing: Oxygen is an efficient quencher of excited-state photocatalysts and can trap radical intermediates. Degas the reaction mixture thoroughly using 3-5 freeze-pump-thaw cycles or by sparging with an inert gas (Ar or N₂) for 20-30 minutes.
-
-
Thermal:
-
Initiator Half-life: Ensure the reaction temperature is appropriate for the chosen initiator's half-life (t₁/₂). For AIBN, a common choice, temperatures of 80-100 °C are standard. For lower temperature reactions, initiators like V-044 or V-70 are more suitable.
-
Triethylborane (Et₃B): This initiator requires the presence of trace oxygen ("air"). Ensure the reaction is not fully oxygen-free. Typically, injecting the Et₃B solution into a vessel under an inert atmosphere is sufficient, as enough oxygen is introduced during the transfer.
-
-
-
-
Incompatible Solvent or Additives
-
Causality: The solvent can dramatically affect catalyst solubility, reaction rates, and side reactions. Some solvents can also act as hydrogen atom donors, quenching radical intermediates.
-
Solution: Screen a range of solvents. For photoredox reactions, polar aprotic solvents like DMSO, DMF, or MeCN are common as they help dissolve the catalyst salts.[3] For other radical reactions, less reactive solvents like toluene, dioxane, or tert-butanol are often used.
-
Workflow Diagram: Troubleshooting Low Yield
Caption: Decision workflow for diagnosing low-yield BCP functionalization reactions.
Problem 2: Difficulty in Product Purification
Symptom: The desired BCP product is difficult to separate from starting materials or non-polar byproducts (e.g., oligomers) using standard silica gel chromatography. The product may co-elute or smear across many fractions.
Possible Causes & Recommended Solutions
-
High Lipophilicity and Low Polarity
-
Causality: The BCP core is a rigid, non-polar, hydrocarbon scaffold. Unless it is substituted with very polar functional groups, the resulting molecule will have high lipophilicity (high logP) and weak interactions with silica gel.
-
Solution:
-
Protocol 1: Modify the Stationary Phase:
-
AgNO₃-impregnated Silica: If your molecule contains alkenes or alkynes, silver nitrate-impregnated silica gel can provide differential retention and improve separation.
-
Reverse-Phase Chromatography: If the product has sufficient polarity, reverse-phase (C18) chromatography may provide a better separation profile than normal-phase.
-
-
Protocol 2: Derivatization:
-
If your BCP product contains a suitable functional handle (e.g., -OH, -NH₂, -COOH), temporarily convert it to a much more polar derivative (e.g., an ester, amide, or salt).
-
Example: For a BCP-amine, react the crude product with Boc-anhydride to form the polar Boc-carbamate. Purify this stable derivative by standard chromatography and then cleave the Boc group with TFA to recover the pure amine.
-
-
Protocol 3: Crystallization: BCPs are rigid and symmetrical, which often makes them highly crystalline. Attempting crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate, pentane/ether) can be a highly effective method for purification, especially on a larger scale.
-
-
Problem 3: Challenging Bridge (C2) Functionalization
Symptom: Attempts to functionalize the bridge C-H bonds of a BCP core fail, leading to recovery of starting material or undesired functionalization at the bridgehead (C1 or C3) position.
Possible Causes & Recommended Solutions
-
High C-H Bond Dissociation Energy (BDE)
-
Causality: The bridge C-H bonds are exceptionally strong (estimated BDE ~106 kcal/mol), making them kinetically inert to many standard C-H activation methods.[6] Radical abstraction preferentially occurs at the weaker bridgehead C-H bond.
-
Solution:
-
Directed C-H Functionalization: While challenging, installing a directing group at the bridgehead position can orient a catalyst to activate the adjacent bridge C-H bond. This remains a frontier in BCP chemistry.
-
Specialized Catalysis: Specific catalytic systems have been developed that show selectivity for the bridge position. For instance, rhodium-catalyzed C-H functionalization using donor/acceptor carbenes has shown promise for selective bridge C-H insertion.[2][7]
-
-
-
De Novo Synthesis
-
Causality: Direct C-H functionalization of the bridge is often not feasible. A more practical approach is to build the BCP core with the desired bridge functionality already installed.
-
Solution:
-
Synthetic Strategy: Recent advances have focused on creating bridge-functionalized BCPs through multi-step sequences, for example, via skeletal editing of related scaffolds like azabicyclo[2.1.1]hexanes or through carbene insertion into bicyclo[1.1.0]butanes.[8][9] While less direct, these methods provide reliable access to these challenging motifs.[8]
-
-
General Mechanistic Diagram: Photoredox-Mediated BCP Functionalization
The following diagram illustrates a common catalytic cycle for the functionalization of [1.1.1]propellane using an organic halide (R-X) and a photocatalyst (PC).
Caption: A generalized photoredox cycle for Atom Transfer Radical Addition (ATRA) to [1.1.1]propellane.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Work from Nobel Laureate MacMillan's Group: Rapid Synthesis of BCP Derivatives [bldpharm.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2-Difunctionalized Bicyclo[1.1.1]pentanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes (BCPs). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable, yet challenging, three-dimensional scaffolds. As bioisosteres for ortho- and meta-substituted arenes, 1,2-difunctionalized BCPs offer a promising strategy to "escape from flatland" in drug design, often improving physicochemical properties like solubility and metabolic stability.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and the latest research.
Frequently Asked Questions (FAQs)
Q1: Why is there so much interest in 1,2-difunctionalized BCPs?
Bicyclo[1.1.1]pentanes (BCPs) have become highly valuable motifs in drug discovery, primarily as bioisosteres for 1,4-disubstituted (para) benzene rings, which are accessed via bridgehead (1,3) functionalization. This substitution can enhance metabolic stability, improve solubility, and optimize pharmacokinetic properties. The synthesis of 1,2-difunctionalized BCPs has been a long-standing challenge but is now gaining momentum as it unlocks access to non-classical bioisosteres for ortho- and meta-substituted arenes. This capability allows medicinal chemists to explore a much wider three-dimensional chemical space, potentially leading to novel intellectual property and drug candidates with superior profiles.
Q2: What makes the synthesis of 1,2-difunctionalized BCPs fundamentally more challenging than their 1,3-isomers?
The vast majority of synthetic routes to BCPs rely on the ring-opening of [1.1.1]propellane. This highly strained molecule readily reacts with radicals and anions at the central, inverted C1-C3 bond. This process naturally installs one substituent at a bridgehead position (C1), generating a BCP-1-yl radical or anion intermediate, which is then trapped to install the second substituent at the other bridgehead (C3). This pathway makes 1,3-difunctionalization the most direct and accessible route.
Accessing a 1,2-substitution pattern requires fundamentally different strategies that circumvent this natural reactivity, such as:
-
Directed C-H functionalization: Activating a C-H bond on the bridge (C2 position) of a pre-formed BCP. This is challenging due to the high bond dissociation energy of these C-H bonds and the need for precise regiocontrol.
-
Carbene insertion: Inserting a carbene into the C1-C2 bond of a bicyclo[1.1.0]butane (BCB), which is a less common and often more complex precursor.
-
Multi-step classical synthesis: Building the substituted cage from acyclic or monocyclic precursors, which is often lengthy and low-yielding.
Q3: What are the primary synthetic strategies for accessing 1,2-difunctionalized BCPs?
There are two major contemporary approaches that have shown the most promise for creating these challenging motifs. The choice depends on the desired substitution pattern and available starting materials.
| Strategy | Precursor | Mechanism | Key Advantages | Key Challenges |
| Strain-Release Carbene Addition | Bicyclo[1.1.0]butanes (BCBs) | Photoinduced or metal-catalyzed carbene insertion into the central C-C σ-bond. | Can rapidly generate 1,2,2,3-tetrasubstituted BCPs. Modular approach starting from two distinct diazo compounds is possible. | Synthesis of substituted BCB precursors can be complex. Potential for side reactions like 1,4-diene formation. |
| Post-Functionalization of BCP Core | Pre-formed BCPs (e.g., BCP-1-carboxylic acid) | Directed C-H activation at the C2 position using a removable directing group. | Leverages more readily available BCP starting materials. Allows for late-stage diversification. | Requires installation and removal of a directing group. Reaction conditions can be harsh, limiting functional group tolerance. |
| Multi-Step Platform Synthesis | Acyclic/Monocyclic Precursors | A longer, more classical synthetic sequence involving key intermediates that allow for divergent synthesis. | A versatile platform has been developed to access building blocks with diverse functional handles (alcohol, amine, acid). | The overall sequence is lengthy, which can be a drawback for rapid library synthesis. |
Q4: How do I characterize a 1,2-difunctionalized BCP and confirm its regiochemistry?
unambiguous characterization is critical. Due to the rigid, cage-like structure, BCPs exhibit unique spectroscopic signatures.
-
¹H NMR: Protons on the BCP cage often show complex coupling patterns. The bridge protons (at C2, C4, C5) typically appear as a multiplet, while bridgehead protons have a distinct chemical shift. Long-range W-coupling between protons on different sides of the cage is common.
-
¹³C NMR: The bridgehead carbons (C1, C3) and bridge carbons (C2, C4, C5) have characteristic chemical shifts. The C2 carbon, being substituted, will show a significant downfield shift and its signal will be a singlet if it bears no protons.
-
2D NMR (HSQC, HMBC): These experiments are essential for definitive assignment. An HMBC experiment is particularly powerful for confirming the 1,2-connectivity by showing correlations between the substituent on C2 and the bridgehead proton/carbon at C1, and vice-versa.
-
X-Ray Crystallography: When possible, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure and regiochemistry.
Troubleshooting Guides
Problem 1: Low or No Yield in Directed C-H Functionalization at the C2-Position
Symptoms:
-
Recovery of starting material.
-
Formation of a complex mixture of byproducts.
-
Low conversion to the desired C2-functionalized product, with potential formation of the C3-functionalized isomer.
Causality & Troubleshooting Workflow:
The palladium-mediated C-H functionalization of BCPs is a delicate process where cyclometalation is often kinetically facile but thermodynamically challenging. Success hinges on forming a stable palladacycle intermediate at the C2 position.
Caption: Troubleshooting workflow for low-yield C2-H functionalization.
Step-by-Step Solutions:
-
Evaluate the Directing Group (DG): The choice of DG is paramount. For BCPs, standard DGs like aminoquinoline can lead to thermodynamically unfavorable cyclometalation.
-
Action: Switch to a pyridine N-oxide directing group. Detailed studies have shown this DG enables the isolation of stable BCP palladacycles, which is a crucial step for successful functionalization.
-
-
Optimize the Solvent/Supporting Ligand: The solvent is not merely a medium; it can act as a ligand that stabilizes or destabilizes key intermediates.
-
Action: Replace coordinating solvents like acetonitrile with dimethyl sulfoxide (DMSO). DMSO has been shown to be a superior supporting ligand for stabilizing the BCP palladacycle.
-
-
Re-evaluate the Functionalization Step: Even with a stable palladacycle, the subsequent functionalization can be low-yielding, especially with traditional two-electron oxidants like aryl iodides.
-
Action: Shift the reaction mechanism. Instead of relying on a two-electron pathway, explore single-electron transfer (SET) pathways. This can be achieved by using in situ-generated aryl radicals or employing electrophilic functionalization reagents like I₂. These approaches have demonstrated synthetically useful yields at room temperature.
-
Exemplary Protocol: Pd-Mediated C2-Iodination of a BCP Carboxylic Acid Derivative
This protocol is adapted from methodologies that have proven successful for C2 functionalization.
-
Directing Group Installation:
-
To a solution of BCP-1-carboxylic acid (1.0 eq) in DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in fresh DCM.
-
Add 2-amino-pyridine N-oxide (1.1 eq) and pyridine (1.5 eq). Stir overnight at room temperature.
-
Work up the reaction by washing with aq. HCl, sat. aq. NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the DG-appended BCP.
-
-
Cyclopalladation and Iodination:
-
In a glovebox, combine the DG-appended BCP (1.0 eq), Pd(OAc)₂ (1.0 eq), and I₂ (1.5 eq) in a sealed vial.
-
Add anhydrous DMSO as the solvent.
-
Seal the vial and heat at 80 °C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with sat. aq. Na₂S₂O₃ to quench excess iodine, followed by water and brine.
-
Dry, concentrate, and purify by column chromatography to yield the C2-iodinated BCP product.
-
Problem 2: Uncontrollable Oligomerization during Radical Reactions with [1.1.1]Propellane
Symptoms:
-
Formation of a white, insoluble precipitate during the reaction.
-
Crude ¹H NMR shows broad, unresolved peaks characteristic of polymeric material (staffanes).
-
Desired 1,3-difunctionalized product is obtained in very low yield, if at all.
Causality & Troubleshooting:
This is a classic issue known as the "propellane problem". The initial addition of a radical to [1.1.1]propellane generates a BCP-1-yl radical. This radical must be trapped by a trapping agent faster than it reacts with another molecule of [1.1.1]propellane. If the trapping is slow or the concentration of propellane is too high, oligomerization occurs.
Caption: Decision tree for mitigating propellane oligomerization.
Step-by-Step Solutions:
-
Control Propellane Concentration: The most critical factor is the instantaneous concentration of [1.1.1]propellane. Keeping it low minimizes the chance of a BCP-1-yl radical encountering another propellane molecule.
-
Action: Instead of adding all reagents at once, use a syringe pump to slowly add the solution of [1.1.1]propellane over several hours to a solution containing the radical precursor and the trapping agent. This ensures that k_trap * [Trap] >> k_oligo * [Propellane].
-
-
Increase Trapping Efficiency: Ensure the radical trap is present in sufficient concentration and is kinetically competent to intercept the BCP-1-yl radical.
-
Action: Use the radical trapping agent in excess (e.g., 1.5 - 2.0 equivalents relative to the radical precursor). This statistically favors the desired trapping event.
-
-
Tune Radical Generation Rate: The rate of formation of the initial radical (which reacts with propellane) should be well-controlled. If it's too slow, the low steady-state concentration of BCP-1-yl radicals might still favor oligomerization if trapping is also slow.
-
Action (Photoredox): Ensure your light source is providing consistent and sufficient irradiation to maintain a healthy catalytic cycle.
-
Action (Thermal): Choose a radical initiator with an appropriate half-life at your reaction temperature. AIBN or Et₃B are common choices that can be tuned by temperature or concentration.
-
Problem 3: Difficulty in Purification of 1,2-Difunctionalized Isomers
Symptoms:
-
Products appear as a single, inseparable spot on analytical TLC.
-
Co-elution of diastereomers or regioisomers during flash column chromatography.
-
Complex, overlapping signals in the NMR spectrum of the "purified" product.
Causality & Troubleshooting:
The rigid, non-polar nature of the BCP core means that 1,2- and 1,3-regioisomers, or diastereomers of 1,2-products, can have very similar polarities, making them exceptionally difficult to separate using standard silica gel chromatography.
Solutions:
-
Utilize High-Performance Techniques:
-
Supercritical Fluid Chromatography (SFC): This is often the method of choice for separating challenging BCP isomers. The unique properties of supercritical CO₂ as the mobile phase provide different selectivity compared to traditional liquid chromatography.
-
Preparative HPLC: Reverse-phase (e.g., C18) or normal-phase (e.g., cyano- or diol-functionalized columns) preparative HPLC can provide the resolution needed for separation. Method development is key, involving screening of different solvent systems (e.g., Hexanes/IPA, Hexanes/EtOAc, Water/ACN).
-
-
Derivatization:
-
If the isomers contain a reactive handle (e.g., -OH, -NH₂, -COOH), convert it to a bulkier or more polar derivative (e.g., an ester, amide, or carbamate). The resulting change in molecular shape and polarity can dramatically improve separability on silica gel. The directing group can then be removed post-purification.
-
-
Crystallization:
-
Although challenging, screening for a suitable crystallization solvent system can sometimes yield one of the isomers as a pure, crystalline solid. This is often a matter of trial and error.
-
Technical Support Center: Bicyclo[1.1.1]pentane Reaction Guide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical resource center for bicyclo[1.1.1]pentane (BCP) chemistry. The BCP motif is a paramount tool in modern drug discovery, serving as a non-aromatic, sp³-rich bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] Its rigid, linear structure can improve key pharmacological properties such as aqueous solubility and metabolic stability.[4][5] However, the high strain energy inherent to the BCP core presents unique challenges, most notably the risk of skeletal rearrangement or degradation under certain reaction conditions.
This guide is designed for researchers, medicinal chemists, and process development professionals. It provides direct answers to common experimental challenges, explains the mechanistic rationale behind protocol choices, and offers robust, field-proven methods to help you navigate the complexities of BCP chemistry while preserving the integrity of this valuable scaffold.
Section 1: FAQs - Understanding BCP Core Stability
This section addresses fundamental questions regarding the stability and reactivity of the bicyclo[1.1.1]pentane core.
Question: What makes the BCP core susceptible to rearrangement?
Answer: The BCP framework possesses significant strain energy due to its highly constrained bond angles. While the bicyclo[1.1.1]pent-1-yl radical and anion are kinetically stable intermediates, the corresponding bicyclo[1.1.1]pentyl-1 cation is exceptionally unstable.[4][6] Formation of this cation, often promoted by strong Lewis or Brønsted acids, creates a highly electrophilic center that readily triggers rapid ring-opening or rearrangement pathways to relieve strain. Therefore, reaction conditions that can generate or even approach a cationic bridgehead intermediate pose the highest risk to the scaffold's integrity.
Question: What are the primary intermediates to avoid, and which are safe to generate?
Answer:
-
High-Risk Intermediate (AVOID): The BCP Bridgehead Cation. This species is highly prone to decomposition and is the primary culprit in failed reactions.[6][7] Electrophilic activation strategies that generate this intermediate are challenging and generally not recommended for routine synthesis.[7]
-
Safe Intermediates (PREFERRED): The BCP Bridgehead Radical and Anion. The bicyclo[1.1.1]pent-1-yl radical is a kinetically stable species with a significant energy barrier to ring opening (~26 kcal/mol).[4] This makes radical-mediated reactions the most common and reliable method for functionalizing the BCP core, particularly through additions to [1.1.1]propellane.[2][4][8] Similarly, BCP anions, often generated as organometallic reagents (e.g., Grignard or organolithium), are also stable and serve as excellent nucleophiles in cross-coupling and electrophilic trapping reactions.[1][4]
Question: What are the most common reaction types that can cause BCP rearrangement?
Answer: Any reaction that involves strongly acidic conditions or the generation of unstabilized carbocations at the bridgehead position is problematic. This includes:
-
Classical Friedel-Crafts reactions.
-
Solvolysis reactions of BCP-halides under forcing conditions.
-
Reactions involving superacids or strong, non-coordinating Lewis acids.
-
Certain transition metal-catalyzed reactions run at very high temperatures or with strongly Lewis acidic metals without appropriate ligands.
Section 2: Troubleshooting Guides for Specific Reaction Classes
This section provides practical solutions to common problems encountered during BCP functionalization.
Case File 1: Reactions Involving Electrophilic BCPs
Problem: "I am attempting to use a 1-halobicyclo[1.1.1]pentane in a Lewis acid-catalyzed substitution reaction, but I am only recovering a complex mixture of what appears to be ring-opened products. What is causing this, and what is the alternative?"
Expert Analysis & Solution: You are likely generating the highly unstable BCP bridgehead cation, which is immediately decomposing. The combination of a halide leaving group and a Lewis acid is a classic method for carbocation formation, a pathway the BCP core cannot tolerate.
Recommended Strategy: Switch to a Transition Metal-Catalyzed Cross-Coupling. Instead of forcing the halide to leave on its own, use a reaction that proceeds via an oxidative addition/reductive elimination cycle. This avoids the formation of a discrete BCP cation. Iron-catalyzed Kumada coupling is an excellent, mild, and efficient choice for this transformation.[2]
Case File 2: Radical Additions to [1.1.1]Propellane
Problem: "My photoredox-mediated radical addition to [1.1.1]propellane is producing low yields of the desired 1,3-disubstituted product along with significant amounts of oligomeric side products. How can I optimize this?"
Expert Analysis & Solution: This is a common issue related to reaction kinetics. The desired pathway involves the initial radical adding to propellane to form a BCP-yl radical, which is then trapped by a radical acceptor or chain transfer agent.[8][9] Oligomerization occurs when the intermediate BCP-yl radical adds to another molecule of [1.1.1]propellane instead of being trapped.
Troubleshooting Steps:
-
Control Propellane Concentration: The issue is often an overly high concentration of [1.1.1]propellane. The most robust solution is to perform the reaction in a flow chemistry setup, where a low, steady-state concentration of propellane minimizes oligomerization.[10][11] If working in batch, use slow addition of the propellane solution to the reaction mixture.
-
Ensure an Efficient Radical Trap: The trapping step must be fast. For atom transfer radical addition (ATRA), ensure your halide source is sufficiently concentrated and reactive.[9] For multicomponent reactions, ensure the acceptor (e.g., an electron-deficient alkene or a borylating agent) is present in an appropriate concentration to intercept the BCP radical efficiently.[12]
-
Choose the Right Initiation Method: Visible-light photoredox catalysis is generally very mild and provides excellent temporal control over radical generation, making it superior to harsher, thermally initiated methods.[9][13] Using a photocatalyst like 4CzIPN or fac-Ir(ppy)₃ under blue or violet LED irradiation is a standard and effective approach.[8][9]
Case File 3: Functionalization of the Bridge C–H Bond
Problem: "I need to install a substituent at the C2 position of a 1-carboxy-BCP. My attempts at direct functionalization under thermal conditions have failed, leading to decomposition. How can I achieve this selectively?"
Expert Analysis & Solution: The bridge C–H bonds of a BCP are exceptionally strong and unreactive, making functionalization challenging.[14] Applying harsh thermal conditions to force reactivity is more likely to degrade the entire scaffold than to activate the C–H bond.
Recommended Strategy: Polarity-Matched Hydrogen Atom Transfer (HAT). The most effective and selective method is to use a HAT-based approach under mild photoredox conditions. An electrophilic radical (e.g., a quinuclidinium radical generated from a precursor) can selectively abstract a hydrogen atom from the bridge position. This generates a bridge-centered BCP radical, which can then be trapped by a suitable reagent (e.g., a bromine source or a cross-coupling partner). This strategy avoids high temperatures and the formation of unstable intermediates, preserving the BCP core.[14]
Section 3: Recommended Protocols to Ensure BCP Integrity
The following protocols are examples of robust methods that reliably produce BCP derivatives while avoiding rearrangement.
Protocol 1: General Procedure for Visible-Light-Mediated Cascade Atom Transfer Radical Addition (CATRA)
This three-component reaction allows for the one-step synthesis of complex, drug-like 1,3-disubstituted BCPs.[9]
Materials:
-
[1.1.1]Propellane solution (e.g., 0.2 M in Et₂O/cyclohexane)
-
Alkyl Iodide (1.5 equiv)
-
Alkene (1.5 equiv)
-
4CzIPN (2.5 mol%)
-
Dichloromethane (to achieve ~0.1 M final concentration)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.15 mmol), alkyl iodide (0.15 mmol), and 4CzIPN (0.0025 mmol).
-
In a glovebox or under an inert atmosphere, add the [1.1.1]propellane solution (0.50 mL, 0.10 mmol, 1.0 equiv).
-
Dilute the mixture with dichloromethane (0.50 mL).
-
Seal the tube and place it approximately 5 cm from a 467 nm blue LED lamp.
-
Irradiate the reaction mixture with stirring for 12 hours at room temperature.
-
Upon completion, concentrate the mixture in vacuo and purify the residue by flash column chromatography to yield the desired 1,3-disubstituted BCP.
Protocol 2: Iron-Catalyzed Kumada Cross-Coupling of 1-Iodo-BCPs
This method provides a mild and scalable route to 1-aryl-3-substituted BCPs, avoiding the harsh conditions of other cross-coupling reactions.[2]
Materials:
-
1-Iodo-3-substituted-bicyclo[1.1.1]pentane (1.0 equiv)
-
Aryl or Heteroaryl Grignard Reagent (1.5 equiv)
-
Fe(acac)₃ (5 mol%)
-
TMEDA (10 mol%)
-
Anhydrous THF
Procedure:
-
To an oven-dried flask under an argon atmosphere, add Fe(acac)₃ (0.05 mmol) and the 1-iodo-BCP substrate (1.0 mmol).
-
Dissolve the solids in anhydrous THF (5 mL).
-
Add TMEDA (0.10 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Grignard reagent (1.5 mmol) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the coupled product.
Section 4: Visual Summaries & Diagrams
Data Presentation
Table 1: Comparison of Reaction Conditions and Impact on BCP Core Integrity
| Reaction Type | Key Intermediate(s) | Typical Conditions | Rearrangement Risk | Recommended Approach |
| Lewis Acid Catalysis | BCP Cation | AlCl₃, TiCl₄, H₂SO₄ | Very High | Avoid; use transition metal catalysis instead. |
| Radical Addition | BCP Radical | Photoredox, AIBN (thermal) | Low | Use mild initiation (photoredox, flow chemistry) and efficient traps.[9][10][11] |
| Anionic/Organometallic | BCP Anion (Grignard, R-Li) | Anhydrous ethers, -78 °C to RT | Very Low | Standard inert atmosphere techniques; excellent for nucleophilic BCPs.[1][4] |
| Cross-Coupling | Organometallic Species | Pd/Ni/Fe catalyst, base, heat | Low to Moderate | Use mild catalysts (e.g., Fe), lower temperatures, and avoid overly harsh bases.[2][15] |
| Bridge C–H Activation | BCP Bridge Radical | Photoredox, HAT catalyst | Low | Use selective HAT methods; avoid high-temperature, non-selective conditions.[14] |
Experimental Workflows & Mechanisms
Caption: Decision workflow for selecting a safe BCP functionalization strategy.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition metal-free multi-component difunctionalization of [1.1.1]propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Scale-Up of Bicyclo[1.1.1]pentane Synthesis
Welcome to the technical support center for the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their BCP synthesis from the bench to a larger scale. As a Senior Application Scientist, I will provide field-proven insights and detailed troubleshooting advice to help you navigate the common challenges encountered during this critical phase of development.
The increasing prevalence of the BCP motif as a bioisostere for aromatic rings in medicinal chemistry has created a significant demand for scalable synthetic routes.[1][2][3][4][5][6][7] However, the unique strained ring system of BCPs presents a distinct set of challenges when moving beyond the laboratory scale. This guide is structured to address these challenges head-on, providing not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your own work.
PART 1: Frequently Asked Questions - The "Propellane Problem" and Key Scale-Up Strategies
This section addresses the fundamental challenges and strategic considerations for scaling up BCP synthesis.
Q1: What is [1.1.1]propellane and why is it so challenging to handle on a large scale?
A: [1.1.1]Propellane is a highly strained hydrocarbon that serves as a key precursor for the synthesis of a wide variety of BCP derivatives.[4][5] Its reactivity stems from the unusual bonding in its structure, which makes the central carbon-carbon bond susceptible to facile cleavage and reaction with a range of reagents.[5]
The primary challenges in handling [1.1.1]propellane on a large scale are:
-
High Reactivity and Instability: It is prone to polymerization, especially in the presence of air or impurities.[1] This makes long-term storage difficult and potentially hazardous.
-
Volatility: [1.1.1]Propellane is a volatile compound, which poses challenges for safe handling and accurate quantification on a large scale.
-
Hazardous Precursors: Its synthesis often involves highly reactive and pyrophoric reagents such as methyllithium, which require stringent safety protocols during scale-up.[8][9]
These challenges are collectively known as the "propellane problem" in the BCP field.[4]
Q2: What are the primary safety concerns when scaling up BCP synthesis?
A: Safety is paramount during any chemical synthesis scale-up. For BCP synthesis, specific concerns include:
-
Use of Pyrophoric Reagents: The synthesis of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane typically uses methyllithium, which is highly pyrophoric and can ignite spontaneously on contact with air or moisture.[9] On a large scale, the handling of significant quantities of such reagents requires specialized equipment and procedures to mitigate risks.
-
Exothermic Reactions: The reaction of [1.1.1]propellane is often highly exothermic. Inadequate temperature control on a large scale can lead to runaway reactions.
-
Pressure Build-up: The volatility of [1.1.1]propellane and other low-boiling point solvents can lead to significant pressure build-up in closed systems, especially with inadequate cooling.
-
Handling of Reactive Intermediates: The inherent instability of [1.1.1]propellane means that any unreacted intermediate poses a potential hazard.
Q3: What are the advantages of using continuous flow chemistry for BCP synthesis?
A: Continuous flow chemistry has emerged as a powerful solution to many of the challenges associated with the "propellane problem".[8][10][11][12] The key advantages include:
-
In Situ Generation and Consumption: Flow reactors allow for the on-demand generation of [1.1.1]propellane, which is then immediately used in the subsequent reaction step.[10][11] This minimizes the accumulation of the hazardous intermediate, significantly improving the safety profile of the process.
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors provides superior heat and mass transfer compared to batch reactors. This allows for precise temperature control of exothermic reactions and efficient mixing.
-
Scalability: Scaling up a flow process is often more straightforward than a batch process. Instead of using larger reactors, the throughput can be increased by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).
-
Improved Safety: The small reaction volumes at any given time in a flow reactor minimize the potential impact of any process upset.
A continuous flow setup for [1.1.1]propellane generation and subsequent functionalization has been demonstrated to provide gram quantities of BCP building blocks.[10][11][12]
Q4: Are there viable alternatives to using [1.1.1]propellane for large-scale BCP synthesis?
A: Yes, the development of propellane-free synthetic routes to BCPs is an active area of research aimed at circumventing the challenges associated with this intermediate.[6] One notable approach involves the dibromocarbene addition to bicyclo[1.1.0]butanes, which provides a direct and efficient route to 2,2-dibrominated BCPs.[6] These can then be further functionalized. This strategy avoids the need for the operationally challenging [1.1.1]propellane, making it a potentially more scalable and safer alternative.[6]
PART 2: Troubleshooting Guide - Common Issues in BCP Synthesis Scale-Up
This section provides a question-and-answer-based troubleshooting guide for specific issues you may encounter during your experiments.
[1.1.1]Propellane Generation
Q: My yield of [1.1.1]propellane is significantly lower on a larger scale. What are the likely causes and how can I address them?
A: Several factors can contribute to lower yields of [1.1.1]propellane during scale-up:
-
Inefficient Mixing: Inadequate mixing can lead to localized "hot spots" and side reactions. Ensure your reactor is equipped with an appropriate stirrer for the scale of your reaction. In a flow setup, the use of a static mixer can prevent clogging from lithium salts and ensure efficient mixing.[8]
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C).[9] Maintaining these temperatures in a large batch reactor can be challenging. Ensure your cooling system is adequate for the larger volume.
-
Reagent Addition Rate: The rate of addition of methyllithium is critical. Adding it too quickly can lead to localized high concentrations and side reactions. A slower, controlled addition is often necessary on a larger scale.
-
Quality of Reagents and Solvents: Ensure that all reagents and solvents are of high purity and anhydrous, as impurities can quench the organolithium reagent and react with the propellane.
Q: How can I accurately determine the concentration of my [1.1.1]propellane solution on a large scale without consuming a significant amount of material?
A: Titration with a reactive scavenger is the most common and reliable method. A well-established procedure involves reacting a small, known volume of the propellane solution with an excess of thiophenol.[1][9] The reaction is typically quantitative and rapid. The concentration can then be determined by analyzing the reaction mixture (e.g., by ¹H NMR) to quantify the amount of the resulting bicyclo[1.1.1]pentyl phenyl sulfide adduct.[9]
Q: I'm observing precipitation and clogging in my reactor during the synthesis of [1.1.1]propellane. What can I do to prevent this?
A: The formation of lithium salts as byproducts is a common cause of clogging, especially in continuous flow systems.[8] Implementing a static mixer in your flow path can help to keep these salts suspended and prevent them from accumulating and causing blockages.[8] In a batch process, vigorous stirring is essential.
BCP Formation (Photochemical Reactions)
Q: My photochemical reaction for BCP synthesis is not going to completion on a larger scale. What are the key parameters to consider?
A: Scaling up photochemical reactions presents unique challenges related to light penetration:
-
The Beer-Lambert Law: As the path length of the light through the reaction mixture increases, the amount of light reaching the molecules in the center of the reactor decreases exponentially. This can lead to incomplete conversion in large batch reactors.
-
Reactor Design: For kilogram-scale photochemical synthesis, specialized reactors are often necessary. Flow photoreactors are highly advantageous as they maintain a short path length for light penetration, ensuring that all of the reaction mixture is efficiently irradiated.[1][3][13]
-
Wavelength and Light Source: The choice of light source is critical. While traditional mercury lamps have been used, modern LED light sources offer better energy efficiency, longer lifetimes, and more specific wavelength emission.[1][3] For example, a 365 nm LED has been shown to be effective for the photochemical reaction between propellane and diacetyl, avoiding the need for specialized Pyrex glassware.[1][3]
Q: I'm seeing an increase in byproduct formation in my scaled-up photochemical reaction. How can I improve the selectivity?
A: Byproduct formation in photochemical reactions can be influenced by:
-
Temperature: Overheating can lead to thermal decomposition of reactants or products. Ensure your photoreactor has an efficient cooling system to dissipate the heat generated by the lamp.
-
Wavelength: Using a light source with a narrow wavelength distribution can help to avoid exciting unwanted chromophores and triggering side reactions.
-
Concentration: The concentration of your reactants can affect the quantum yield and selectivity of the reaction. It may be necessary to re-optimize the concentration for the larger scale.
Work-up and Purification
Q: I'm struggling with the purification of my BCP derivative on a large scale. Column chromatography is not practical. What are my options?
A: While column chromatography is a valuable tool at the lab scale, it is often not economically or practically viable for large-scale purification. Consider the following alternatives:
-
Crystallization: If your BCP derivative is a solid, developing a robust crystallization procedure is often the most efficient and scalable purification method. This may involve screening different solvents and temperature profiles.
-
Extraction: A well-designed liquid-liquid extraction sequence can be highly effective for removing impurities.
-
Distillation: If your product is volatile and thermally stable, distillation can be a viable option.
In some cases, it may be possible to use the crude product from one step directly in the next, which can significantly improve the overall efficiency of the process. For example, it has been reported that a higher yield of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be obtained by using the crude diketone intermediate from the photochemical step directly in the subsequent haloform reaction.[1][3]
PART 3: Protocols and Methodologies
The following protocols are provided as a starting point and may require optimization for your specific substrate and equipment.
Protocol 1: Continuous Flow Synthesis of [1.1.1]Propellane
This protocol is adapted from the work of Donnelly and Baumann and is intended for the gram-scale synthesis of a [1.1.1]propellane solution.[8][10][11]
Diagram of the Experimental Workflow:
Caption: Workflow for continuous flow synthesis of [1.1.1]propellane.
Materials and Equipment:
-
Two syringe pumps
-
Static mixer (e.g., PFA T-mixer)
-
PFA tubing for the reactor coil
-
Cooling bath
-
Back-pressure regulator
-
Collection flask
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium solution in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in a mixture of anhydrous THF and pentane.
-
Load this solution into one syringe pump.
-
Load the methyllithium solution into a second syringe pump.
-
Set up the flow reactor with the two syringe pumps feeding into the static mixer, followed by the reactor coil submerged in a cooling bath at 0 °C.
-
Pump the two reagent streams into the reactor at a defined flow rate. The use of syringe pumps is recommended to avoid exposure of the methyllithium to the atmosphere.[8]
-
The reaction mixture flows from the reactor coil through a back-pressure regulator and into a collection flask containing a cooled, saturated aqueous ammonium chloride solution for quenching.
-
The organic layer containing the [1.1.1]propellane solution is then separated and can be used directly in the next step.
Protocol 2: Scalable Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane
This protocol is based on the work of Mykhailiuk and coworkers for the kilogram-scale synthesis of a key BCP intermediate.[1][3][13]
Diagram of the Experimental Workflow:
Caption: Workflow for scalable photochemical synthesis of a BCP diketone.
Materials and Equipment:
-
Flow photoreactor equipped with a 365 nm LED light source
-
Peristaltic pump
-
Fluorinated ethylene propylene (FEP) tubing
-
Solution of [1.1.1]propellane in diethyl ether
-
Diacetyl (2,3-butanedione)
Procedure:
-
Prepare a solution of [1.1.1]propellane and diacetyl in diethyl ether.
-
Pump the solution through the FEP tubing which is wrapped around the 365 nm LED light source of the flow photoreactor.
-
The flow rate should be optimized to ensure complete conversion. A flow rate of 30 mL/min has been reported for a specific setup.[1]
-
The output from the photoreactor is collected.
-
The solvent is removed under reduced pressure to yield the crude 1,3-diacetylbicyclo[1.1.1]pentane. This crude product can often be used in the next step without further purification.[1][3]
This flow protocol has been used to produce approximately 1 kg of the diketone product within 6 hours.[1][3]
Data Summary: Batch vs. Flow for Photochemical BCP Synthesis
| Parameter | Batch Synthesis (Lab Scale) | Flow Synthesis (Large Scale) | Reference |
| Scale | ~26 g | ~1 kg in 6 hours | [1][3] |
| Light Source | Medium-pressure mercury lamp | 365 nm LED | [1][3] |
| Glassware | Pyrex vessel | Standard chemical glass/FEP tubing | [1][3] |
| Key Advantage | Simpler initial setup | Improved scalability, safety, and efficiency | [1][3] |
| Key Disadvantage | Difficult to scale due to light penetration | Higher initial equipment cost | [1][3] |
PART 4: Troubleshooting Decision Tree
The following diagram provides a decision-making framework for troubleshooting common issues in BCP synthesis scale-up.
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives [researchrepository.ucd.ie]
- 11. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. vapourtec.com [vapourtec.com]
- 13. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
Validation & Comparative
The Ascendancy of a Saturated Scaffold: A Comparative Guide to Bicyclo[1.1.1]pentane and para-Substituted Phenyl Rings in Medicinal Chemistry
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. This "escape from flatland" is driven by the need to optimize the physicochemical and pharmacokinetic properties of drug candidates, mitigating common liabilities associated with planar, aromatic systems such as poor solubility and metabolic instability.[1] At the forefront of this strategic shift is the bicyclo[1.1.1]pentane (BCP) moiety, a rigid, three-dimensional saturated bioisostere of the ubiquitous para-substituted phenyl ring.[2] This guide provides an in-depth, data-driven comparison of BCP and para-substituted phenyl rings, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in bioisosteric replacement strategies.
I. Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental premise behind utilizing BCP as a phenyl ring mimic lies in its ability to project substituents in a similar linear fashion to a para-substituted benzene ring, while possessing a vastly different three-dimensional and electronic character. The C1-C3 distance in BCP is approximately 1.85 Å, which is shorter than the C1-C4 distance of a phenyl ring (around 2.8 Å). Despite this difference, the rigid, cage-like structure of BCP effectively serves as a non-aromatic spacer.
The replacement of a planar, aromatic phenyl ring with the sp³-rich BCP scaffold can profoundly and often favorably alter a molecule's physicochemical properties. The key advantages frequently observed include enhanced solubility, improved metabolic stability, and reduced lipophilicity, all of which are critical for developing a successful drug candidate.[3][4]
Data-Driven Comparison of Physicochemical Properties
The following tables present a compilation of experimental data from various studies, directly comparing key physicochemical and pharmacological parameters of parent compounds containing a para-substituted phenyl ring with their corresponding BCP analogues.
Table 1: Comparison of a γ-Secretase Inhibitor and its BCP Analogue
| Property | Phenyl-Containing Compound (BMS-708,163) | BCP-Containing Compound | Fold Change/Difference | Reference |
| Aqueous Solubility (pH 6.5) | Low | 11.6-fold increase | Significant Improvement | [5] |
| Aqueous Solubility (pH 7.4) | Low | 32.7-fold increase | Significant Improvement | [5] |
| Passive Permeability | Moderate | Significantly improved | Enhanced Absorption | [5] |
| Oral Absorption (Mouse) | Baseline | ~4-fold increase in Cmax and AUC | Superior Bioavailability | [5] |
| γ-Secretase Inhibition | Potent | Equipotent | Maintained Activity | [5] |
Table 2: Comparison of an Lp-PLA2 Inhibitor (Darapladib analogue) and its BCP Analogue
| Property | Phenyl-Containing Compound | BCP-Containing Compound | Fold Change/Difference | Reference |
| pIC50 (LpPLA2) | 10.2 | 9.4 | -0.8 | [2] |
| ChromLogD7.4 | 6.3 | 7.0 | +0.7 | [2] |
| Kinetic Solubility (µM) | 8 | 74 | 9.25x increase | [2] |
| Artificial Membrane Permeability (nm/s) | 230 | 705 | 3.06x increase | [2] |
Table 3: Comparison of an IDO1 Inhibitor and its BCP Analogue
| Property | Phenyl-Containing Compound (1) | BCP-Containing Compound (2) | Fold Change/Difference | Reference |
| IDO1 Inhibition (IC50) | Excellent Potency | Maintained Excellent Potency | Comparable Activity | [6][7] |
| Metabolic Stability (Amide Hydrolysis) | Prone to extensive hydrolysis | Significantly reduced hydrolysis | Improved Stability | [6][7] |
| Pharmacokinetic Profile | Lacked desired profile | Favorable overall profile | Enhanced Developability | [6][7] |
These data compellingly illustrate the potential of BCP to ameliorate common drug development hurdles. The significant improvements in aqueous solubility are often attributed to the disruption of crystal lattice packing and the reduction of π-π stacking interactions that are prevalent with flat aromatic systems.[5] The enhanced metabolic stability stems from the replacement of the electron-rich phenyl ring, a common site for oxidative metabolism by cytochrome P450 enzymes, with the more robust, saturated BCP core.[2][4]
II. The Rationale and Workflow of Bioisosteric Replacement
The decision to replace a para-substituted phenyl ring with a BCP moiety is a strategic one, aimed at improving a compound's drug-like properties while preserving or even enhancing its biological activity. The following diagram outlines the logical workflow for such a bioisosteric replacement strategy.
This workflow underscores the iterative nature of drug discovery, where the identification of a problem with a lead compound prompts a rational design strategy, followed by synthesis and rigorous experimental validation.
III. Experimental Protocols for Key Comparative Assays
The trustworthiness of the comparative data presented hinges on the robustness of the experimental methodologies employed. Below are detailed, step-by-step protocols for the key assays used to evaluate the physicochemical properties of drug candidates.
A. Kinetic Solubility Assay (Shake-Flask Method)
This assay provides a rapid assessment of a compound's solubility, which is crucial in the early stages of drug discovery.[5][8][9][10]
1. Preparation of Solutions:
-
Prepare a 1 M phosphate-buffered saline (PBS) solution at pH 7.4 and filter through a 0.45 µm membrane.[9]
-
Prepare 20 mM stock solutions of the test compounds (both phenyl and BCP analogues) in dimethyl sulfoxide (DMSO).[9]
2. Incubation:
-
In separate microcentrifuge tubes, add 490 µL of the PBS buffer.
-
Add 10 µL of the 20 mM DMSO stock solution to the corresponding tubes to achieve a final concentration of 400 µM with 2% DMSO.
-
Incubate the tubes in a thermomixer set to 850 rpm for 2 hours at 25°C.[9]
3. Separation and Quantification:
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Prepare a standard curve by serially diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and PBS.
-
Quantify the concentration of the dissolved compound in the supernatant using high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS), by comparing the peak area to the standard curve.[9][11]
B. Lipophilicity Determination (logP/logD)
Lipophilicity is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.[2][12]
1. Preparation:
-
Pre-saturate n-octanol with PBS (pH 7.4) and vice versa by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
2. Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated PBS in a glass vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
3. Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P. For ionizable compounds, the distribution coefficient (logD) at a specific pH is determined.[2]
C. Metabolic Stability Assay (Liver Microsomes)
This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s, providing an indication of its likely in vivo clearance.[6][13][14][15]
1. Reagent Preparation:
-
Prepare a liver microsomal suspension (e.g., human, rat) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) at a specific protein concentration (e.g., 0.5 mg/mL).[13][14]
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.[6][14]
2. Incubation:
-
Pre-warm the microsomal suspension and the test compound solution (typically at a final concentration of 1 µM) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the pre-warmed microsome-compound mixture.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[13]
3. Reaction Termination and Analysis:
-
Immediately terminate the reaction in the withdrawn aliquots by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins.[14][15]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]
IV. Visualizing the Bioisosteric Replacement in a Biological Context
The structural differences between a para-substituted phenyl ring and a BCP moiety can have significant implications for how a ligand interacts with its biological target. The following diagram illustrates a hypothetical protein-ligand binding scenario, comparing the interactions of a phenyl-containing inhibitor and its BCP analogue within an enzyme's active site.
While the BCP analogue can maintain the crucial hydrogen bonding interactions with the protein through its substituents (R1 and R2), it engages with the hydrophobic pocket through different, non-aromatic interactions. The three-dimensional nature of the BCP scaffold can lead to a different vector for its substituents compared to the planar phenyl ring, which may alter binding affinity. However, in many successful cases, the overall binding mode is sufficiently preserved to maintain potency, while the improved physicochemical properties of the BCP-containing molecule lead to a superior overall drug candidate profile.
V. Conclusion
The strategic replacement of para-substituted phenyl rings with bicyclo[1.1.1]pentane has emerged as a powerful tool in modern medicinal chemistry. The compelling experimental data consistently demonstrates the potential of BCP to enhance aqueous solubility, improve metabolic stability, and favorably modulate lipophilicity, often while maintaining or even improving biological potency. As synthetic methodologies for accessing functionalized BCP building blocks continue to advance, the application of this versatile, three-dimensional scaffold is set to expand, providing drug discovery teams with a robust strategy to overcome common developmental hurdles and design the next generation of safer and more effective medicines.
VI. References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: --INVALID-LINK--
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: --INVALID-LINK--
-
BenchChem. Bicyclopentyl vs. phenyl ring as a bioisostere: a comparative study. 2025. Available from: --INVALID-LINK--
-
Cyprotex. Microsomal Stability. Available from: --INVALID-LINK--
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: --INVALID-LINK--
-
ACS Publications. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. 2020. Available from: --INVALID-LINK--
-
Domainex. Microsomal Clearance/Stability Assay. Available from: --INVALID-LINK--
-
PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert. Available from: --INVALID-LINK--
-
Stepan, A. F., et al. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of medicinal chemistry, 55(7), 3414-3424. 2012. Available from: --INVALID-LINK--
-
PubMed. In vitro solubility assays in drug discovery. Available from: --INVALID-LINK--
-
BioDuro. ADME Solubility Assay. Available from: --INVALID-LINK--
-
PubMed. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. 2020. Available from: --INVALID-LINK--
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. 2022. Available from: --INVALID-LINK--
-
Ratni, H., et al. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC medicinal chemistry, 12(5), 758-766. 2021. Available from: --INVALID-LINK--
-
BenchChem. Bicyclopentyl vs. phenyl ring as a bioisostere: a comparative study. 2025. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. 2024. Available from: --INVALID-LINK--
-
BLDpharm. Application of Bicyclo[1.1.1]pentane in Drug Development Research. 2021. Available from: --INVALID-LINK--
References
- 1. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to the Spectroscopic Comparison of Bicyclo[1.1.1]pentane Derivatives
Introduction: The Rise of a Unique Bioisostere
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the physicochemical properties of drug candidates is relentless. Bicyclo[1.1.1]pentane (BCP), a highly strained, cage-like hydrocarbon, has emerged as a compelling three-dimensional bioisostere for the para-substituted benzene ring and other linear motifs like alkynes and tert-butyl groups.[1][2][3][4] Its rigid structure provides a precise exit vector for substituents, mimicking the geometry of a 1,4-disubstituted arene, while often improving crucial drug-like properties such as aqueous solubility, metabolic stability, and membrane permeability.[4][5][6]
The unique structural and electronic nature of the BCP core, characterized by significant ring strain and inverted tetrahedral geometry at the bridgehead carbons, gives rise to distinct and predictable spectroscopic signatures.[7] This guide provides an in-depth comparison of BCP derivatives using cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR/Raman), and Mass Spectrometry (MS)—grounded in experimental data to aid researchers in the unambiguous identification and characterization of these valuable compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Characterization Tool
NMR spectroscopy is unequivocally the most powerful technique for the structural elucidation of BCP derivatives. The rigid, highly symmetric cage results in simple, yet information-rich, spectra that are highly sensitive to substitution.
The Unmistakable ¹H NMR Signature
The proton NMR spectrum of a 1,3-disubstituted BCP is remarkably simple. Due to the D₃h symmetry of the parent core, there are only two distinct proton environments: the bridgehead protons and the bridging methylene protons.
-
Bridgehead Protons (C1-H, C3-H): When present, the single proton at a bridgehead carbon typically appears as a singlet. Its chemical shift is highly dependent on the nature of the substituent at the opposing bridgehead.
-
Bridge Protons (-CH₂-): The six equivalent protons on the three methylene bridges appear as a sharp singlet. In the parent BCP, this signal is found significantly upfield.
The key diagnostic feature is the predictable chemical shift of the six bridge protons. For most 1,3-disubstituted BCPs, this signal appears as a singlet in the range of 2.1-2.6 ppm .[5][8] The simplicity of the spectrum—often just two singlets for symmetrically substituted BCPs—is a hallmark of this scaffold.
Deciphering the ¹³C NMR Spectrum
The carbon spectrum provides a direct window into the strained cage structure. The key features are:
-
Bridgehead Carbons (C1, C3): These carbons are characterized by their unusual chemical shifts, which are influenced by the inverted geometry and hybridization. Their resonance is highly sensitive to the attached substituent.
-
Bridge Carbons (-CH₂-): The three equivalent methylene carbons typically appear as a single peak, often significantly downfield from the bridgehead carbons. For bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, this signal appears around 51.8 ppm.[9]
-
Quaternary Bridgehead Carbon: The carbon atom of the BCP core attached to a substituent will have a distinct chemical shift, providing clear evidence of substitution.
The causality behind these spectral features lies in the strain and rehybridization of the carbon orbitals within the cage, which alters the electronic environment and, consequently, the magnetic shielding of the nuclei.
Comparative Analysis: The Influence of Bridgehead Substituents
The true power of NMR in BCP analysis is revealed when comparing derivatives. The electronic nature of the substituents at the C1 and C3 positions systematically influences the chemical shifts of the cage protons and carbons.
| Derivative | Bridge Protons (¹H, δ ppm) | Bridgehead C (¹³C, δ ppm) | Bridge C (¹³C, δ ppm) | Data Source(s) |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 2.14 (s, 6H) | 37.2 | 51.8 | [9] |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | 2.31 (s, 3H) | 37.6, 37.7 | 52.1, 52.9 | [8] |
| (3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine HCl | 1.61 (s, 6H) | - | - | [1] |
| 1-(3-Methylbicyclo[1.1.1]pentan-1-yl)ethanone | - | 39.67 | 50.38 | [1] |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | 2.39 (s, 6H) | 28.2 (d) | 55.7 (d) | [8][9] |
Note: Chemical shifts are reported from spectra taken in various deuterated solvents (DMSO-d6, CDCl₃) and may vary slightly based on conditions. Multiplicity (s = singlet, d = doublet) is provided where significant.
Experimental Protocol: Acquiring High-Quality NMR Spectra of BCP Derivatives
This protocol outlines a self-validating system for obtaining reliable NMR data.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
BCP derivative (5-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified BCP derivative directly into a clean, dry vial. b. Add ~0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; the compound must be fully soluble. CDCl₃ is a common first choice for many organic molecules.[10] c. Gently vortex or sonicate the vial to ensure complete dissolution. A clear, particulate-free solution is essential. d. Using a pipette, transfer the solution into the NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine, ensuring the depth is correctly calibrated using the manufacturer's gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of the solvent.[11] d. Shim the magnetic field to optimize homogeneity. Modern spectrometers often have automated shimming routines (topshim on Bruker systems) which are highly effective.[11]
-
Spectrum Acquisition: a. ¹H NMR: Acquire a standard proton spectrum. A spectral width of ~16 ppm centered around 6 ppm is usually sufficient. Ensure an adequate number of scans (typically 8 to 16) for good signal-to-noise. b. ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 128 to 1024). A spectral width of ~220 ppm is standard. c. 2D NMR (Optional but Recommended): For new derivatives, acquiring HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra is highly recommended to definitively assign proton and carbon signals.
-
Data Processing: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase the spectra correctly. c. Calibrate the chemical shift axis. For ¹H NMR, reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[5][8][10] For ¹³C NMR, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5][8][10] d. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Part 2: Vibrational Spectroscopy (IR & Raman) - Probing the Cage Structure
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the BCP cage and its attached functional groups. For the unsubstituted BCP with D₃h symmetry, selection rules dictate which modes are active in each technique.[7]
-
IR Active Modes: Ten vibrational bands are IR active.[7]
-
Raman Active Modes: Sixteen bands are Raman active.[7]
While a full vibrational analysis is complex, FT-IR is an invaluable and rapid tool for confirming the presence of key functional groups attached to the BCP core. The high strain of the cage can subtly influence the vibrational frequencies of these groups compared to their counterparts on acyclic or less-strained cyclic systems.
| Functional Group on BCP Core | Typical IR Absorption (ν_max, cm⁻¹) | Comments | Data Source(s) |
| Carboxylic Acid (C=O) | ~1700 cm⁻¹ | Characteristic strong absorption for the carbonyl stretch. | [12] |
| Alcohol (O-H) | ~3300-3500 cm⁻¹ (broad) | Typical broad stretch for a hydroxyl group. | [12] |
| Ester (C=O) | ~1730 cm⁻¹ | Strong carbonyl absorption, typically at a higher frequency than acids. | [12] |
Experimental Protocol: FT-IR Analysis of BCP Derivatives
Objective: To identify functional groups and obtain a vibrational fingerprint of the molecule.
Materials:
-
BCP derivative (1-2 mg)
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid BCP derivative onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Scan: Acquire the IR spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.
-
Data Analysis: Analyze the background-corrected spectrum, identifying characteristic peaks for functional groups and comparing the fingerprint region to known BCP spectra.
Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Formula
Mass spectrometry is essential for determining the molecular weight of BCP derivatives and confirming their elemental composition through high-resolution measurements (HRMS).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for many functionalized BCPs, typically yielding the protonated molecule [M+H]⁺ or other adducts.[8][9]
-
Analysis: Time-of-Flight (TOF) analyzers are frequently paired with ESI to provide accurate mass measurements to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula.[8][9]
-
Fragmentation: While soft ionization minimizes fragmentation, some in-source fragmentation or tandem MS (MS/MS) experiments can reveal characteristic losses related to the substituents or cleavage of the strained BCP cage.
Experimental Protocol: ESI-TOF Mass Spectrometry
Objective: To obtain an accurate mass measurement for molecular formula confirmation.
Materials:
-
BCP derivative (~0.1 mg)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
LC/MSD TOF Mass Spectrometer or equivalent
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The sample can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Set the ESI source parameters (e.g., capillary voltage, drying gas flow, nebulizer pressure) to optimal values for the class of compound being analyzed. Operate in positive or negative ion mode, as appropriate for the analyte.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The instrument should be calibrated with a known standard immediately prior to the analysis to ensure high mass accuracy.
-
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺). Use the instrument's software to calculate the molecular formula based on the measured accurate mass and compare it to the theoretical mass.
Visualizing Spectroscopic Relationships and Workflows
dot
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New method for bicyclo[1.1.1]pentane ketones synthesis | EurekAlert! [eurekalert.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
The Definitive Guide to Computational Analysis of Bicyclo[1.1.1]pentane Conformations: A Comparative Study for Drug Discovery and Beyond
Introduction: The Rise of a Three-Dimensional Scaffold in a Flat World
In the landscape of modern drug discovery and materials science, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. For decades, the flat, aromatic phenyl ring has been a ubiquitous building block. However, its limitations, including poor solubility and susceptibility to metabolic degradation, have driven researchers to "escape from flatland"[1]. Enter bicyclo[1.1.1]pentane (BCP), a highly strained, rigid, three-dimensional hydrocarbon that has emerged as a remarkable non-classical bioisostere for the para-substituted phenyl ring, as well as for alkynes and tert-butyl groups[2][3][4][5][6][7].
The unique cage-like structure of BCP confers several advantages. Its three-dimensional nature allows for a greater exploration of chemical space, often leading to improved binding affinity and selectivity for biological targets[3][5]. Furthermore, the replacement of a phenyl ring with a BCP moiety can significantly enhance solubility, reduce non-specific binding, and improve metabolic stability, all critical parameters in the development of viable drug candidates[4][8].
However, the very feature that makes BCP so attractive—its high degree of ring strain—also presents a significant challenge for accurate computational modeling[2][4][8]. Understanding the precise geometry and conformational energetics of BCP and its derivatives is paramount for rational drug design. This guide provides a comprehensive comparison of computational methods for the analysis of BCP conformations, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions about the most appropriate theoretical approaches for their specific research questions. We will delve into the causality behind methodological choices, present a validated computational protocol, and provide a comparative analysis of various methods against experimental data.
Pillar 1: The Theoretical Gauntlet - Choosing Your Computational Weapon
The computational analysis of a strained molecule like BCP is not a one-size-fits-all endeavor. The choice of theoretical method is a critical decision that balances the desired accuracy with the available computational resources. Here, we dissect the most common quantum chemical methods employed for such analyses, from the workhorse Density Functional Theory (DFT) to the more computationally demanding, high-accuracy ab initio methods.
Density Functional Theory (DFT): The Pragmatist's Choice
DFT has become the most popular method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity. The accuracy of a DFT calculation is largely determined by the choice of the exchange-correlation (XC) functional. For strained systems like BCP, the selection of an appropriate XC functional is crucial.
-
Generalized Gradient Approximation (GGA) Functionals (e.g., PBE): These functionals consider the electron density and its gradient. While computationally efficient, they often struggle to accurately describe the non-covalent interactions and strain energies in molecules like BCP.
-
Hybrid GGA Functionals (e.g., B3LYP, PBE0): These functionals mix a portion of the exact Hartree-Fock (HF) exchange with a GGA functional. The inclusion of exact exchange often improves the description of electronic structure and geometries. B3LYP is a widely used functional, but for strained systems, PBE0, which includes 25% HF exchange, has shown to be a reliable performer[9].
-
Meta-GGA and Hybrid Meta-GGA Functionals (e.g., M06-2X): These more advanced functionals also include the kinetic energy density, which can provide a more nuanced description of electron correlation. The M06-2X functional, with a high percentage of HF exchange (54%), is often recommended for systems where non-covalent interactions and strain are important[6][9].
Dispersion corrections (e.g., Grimme's D3) are often added to DFT functionals to better account for long-range van der Waals interactions, which can be important in substituted BCP derivatives[9][10].
Wavefunction-Based Methods: The Purist's Pursuit of Accuracy
For situations demanding higher accuracy, wavefunction-based ab initio methods are the gold standard. These methods directly solve the Schrödinger equation without relying on empirical parameterization.
-
Møller-Plesset Perturbation Theory (MP2): As the simplest post-Hartree-Fock method, MP2 incorporates electron correlation to the second order. It generally provides more accurate geometries and energies than DFT for small to medium-sized molecules, but at a significantly higher computational cost[11].
-
Coupled Cluster (CC) Theory (e.g., CCSD(T)): Regarded as the "gold standard" in quantum chemistry, the CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations) can achieve chemical accuracy (within 1 kcal/mol of experimental values) for many systems[12]. However, its high computational scaling limits its application to relatively small molecules. CCSD(T) is often used to benchmark the performance of other, more computationally efficient methods[11][12].
-
Complete Active Space Self-Consistent Field (CASSCF): This multi-reference method is essential for describing molecules with significant static correlation, where the single-determinant approximation of HF and many DFT methods breaks down. While BCP itself is generally well-described by single-reference methods, CASSCF can be important for studying its electronically excited states or reactions involving bond breaking/formation.
The choice of the basis set, which describes the atomic orbitals, is also critical. Larger basis sets, such as those of the triple-zeta quality with polarization and diffuse functions (e.g., def2-TZVP, aug-cc-pVTZ), are generally required to obtain accurate results for strained molecules.
Pillar 2: A Validated Workflow for BCP Conformational Analysis
To ensure the trustworthiness and reproducibility of computational results, a well-defined and validated workflow is essential. The following protocol outlines the key steps for a comprehensive computational analysis of a BCP derivative using a quantum chemistry software package like Gaussian or ORCA.
Experimental Protocol: Step-by-Step Computational Analysis
-
Initial Structure Generation:
-
Construct the 3D structure of the BCP derivative using a molecular builder.
-
Perform an initial, rapid geometry optimization using a low-level method like molecular mechanics (e.g., UFF) or a semi-empirical method (e.g., GFN2-xTB) to obtain a reasonable starting geometry. This step helps to remove any initial high-energy structural features.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.
-
Procedure:
-
Select the desired level of theory (e.g., M06-2X/def2-TZVP).
-
Perform a geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy of the system.
-
Use tight convergence criteria to ensure a true minimum is found.
-
-
Causality: A precise optimized geometry is the foundation for all subsequent calculations. Inaccurate bond lengths or angles will lead to erroneous energetic and property predictions.
-
-
Frequency Calculation:
-
Objective: To verify that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic data.
-
Procedure:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Analyze the output:
-
-
Causality: A frequency calculation is a self-validating step. The absence of imaginary frequencies confirms the stability of the computed conformation. The calculated vibrational frequencies are also crucial for determining the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, leading to more accurate enthalpy and Gibbs free energy values.
-
-
Single-Point Energy Refinement (Optional but Recommended):
-
Objective: To obtain a more accurate electronic energy for the optimized geometry.
-
Procedure:
-
Using the optimized geometry, perform a single-point energy calculation with a higher level of theory and/or a larger basis set (e.g., DLPNO-CCSD(T)/aug-cc-pVTZ).
-
-
Causality: This multi-level approach leverages the fact that geometries are often less sensitive to the level of theory than electronic energies[15]. By combining a computationally cheaper geometry optimization with a more expensive single-point energy calculation, one can achieve high accuracy at a manageable computational cost.
-
Visualizing the Computational Workflow
Caption: A streamlined workflow for the computational analysis of BCP conformations.
Pillar 3: Comparative Analysis - Putting Theory to the Test
The ultimate validation of any computational method lies in its ability to reproduce experimental observations. For bicyclo[1.1.1]pentane, gas-phase electron diffraction studies have provided highly accurate geometric parameters, which serve as an excellent benchmark for theoretical calculations.
Geometric Parameters: A Head-to-Head Comparison
The table below summarizes the calculated key geometric parameters of bicyclo[1.1.1]pentane using various computational methods, compared against the experimental values.
| Method/Basis Set | C1-C2 Bond Length (Å) | C1-C3 Bridgehead Distance (Å) | C2-C1-C4 Angle (°) | Reference(s) |
| Experimental (GED) | 1.557 ± 0.002 | 1.874 ± 0.004 | ~73.0 | [16] |
| B3LYP-D3(BJ)/def2-TZVP | 1.545 | 1.847 | 73.4 | [5][17] |
| PBE0/def2-TZVP | 1.540 | 1.855 | 73.1 | [9] |
| M06-2X/def2-TZVP | 1.536 | 1.861 | 72.8 | [3][9] |
| MP2/6-31G(d) | 1.542 | 1.870 | 72.9 | [18] |
| CASSCF(2,2)/def2-TZVP | 1.558 | 1.881 | 73.9 | [5][17] |
Note: Calculated values are compiled from various literature sources and may have been obtained with slightly different computational settings. The C2-C1-C4 angle is the angle between the two methylene bridge carbons and a bridgehead carbon.
From this data, several key insights emerge:
-
The B3LYP functional, while widely used, tends to underestimate both the C-C bond lengths and the crucial bridgehead-bridgehead distance.
-
The M06-2X and PBE0 functionals, with their higher proportion of exact HF exchange, provide a more accurate description of the BCP geometry, with M06-2X showing excellent agreement with the experimental bridgehead distance.
-
The MP2 method also performs well, accurately capturing the geometric features of this strained system.
-
The multi-reference CASSCF method provides a very accurate geometry, highlighting the importance of a proper description of the electronic structure in the bridgehead region.
Strain Energy: Quantifying the Energetic Penalty
The high reactivity and unique properties of BCP are a direct consequence of its significant ring strain energy. Computationally, strain energy is often determined using homodesmotic or isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, thus isolating the strain effect. The calculated strain energy of [1.1.1]propellane, the precursor to BCP, is approximately 100 kcal/mol, with about 30 kcal/mol of this strain being released upon cleavage of the inter-bridgehead bond to form a BCP derivative[8].
Different computational methods can yield varying strain energies. Generally, methods that accurately reproduce the geometry of BCP, such as M06-2X and MP2, are also expected to provide reliable strain energy calculations.
Logical Framework for Method Selection
The choice of computational method is a strategic one, dictated by the specific goals of the research. The following diagram illustrates a logical decision-making process.
Caption: A guide to selecting the appropriate computational method for BCP analysis.
Conclusion: Navigating the Computational Landscape for BCP Research
Bicyclo[1.1.1]pentane is a molecular scaffold of immense potential, offering a pathway to novel therapeutics and advanced materials. The successful application of BCP in these fields is intrinsically linked to our ability to accurately model its unique three-dimensional structure and conformational properties. This guide has provided a comprehensive overview of the computational methods available for this task, emphasizing the importance of a validated workflow and a critical evaluation of the accuracy of different theoretical approaches.
For routine applications and larger systems, modern DFT functionals such as M06-2X and PBE0, coupled with an adequate basis set and dispersion corrections, offer a robust and reliable approach. For benchmark studies or cases where high accuracy is paramount, post-Hartree-Fock methods like MP2 and, particularly, CCSD(T) remain the methods of choice.
By understanding the strengths and limitations of each computational tool and by adhering to a rigorous and self-validating protocol, researchers can confidently navigate the computational landscape of BCP analysis, unlocking the full potential of this remarkable molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and studies of bicyclo(1.1.1);pentane derivatives - ProQuest [proquest.com]
- 3. Divergent Strain‐Release Amino‐Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen‐Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01386B [pubs.rsc.org]
- 9. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. reddit.com [reddit.com]
- 16. uvm.edu [uvm.edu]
- 17. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. connectsci.au [connectsci.au]
The Bicyclo[1.1.1]pentane Motif: A Superior Bioisostere to the Phenyl Ring for Modern Drug Discovery
In the landscape of contemporary drug development, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. A key strategy in this endeavor is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For decades, the para-substituted phenyl ring has been a ubiquitous scaffold. However, its inherent aromaticity and planarity can contribute to metabolic liabilities and poor solubility. This guide delves into the unique structural and functional advantages of bicyclo[1.1.1]pentane (BCP) derivatives, specifically using Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate as a case study, to illustrate why this strained, three-dimensional scaffold is emerging as a superior alternative to the traditional phenyl ring in many therapeutic applications.
The Limitations of the Phenyl Ring and the Rise of Saturated Bioisosteres
The phenyl group, while a versatile building block, often introduces undesirable properties into drug candidates. Its planarity can lead to π-π stacking interactions, which may result in non-specific binding or altered solubility.[1] Furthermore, aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance that can lead to the formation of reactive metabolites.
To mitigate these challenges, medicinal chemists have turned to saturated, three-dimensional bioisosteres. Among these, the bicyclo[1.1.1]pentane (BCP) core has garnered significant attention.[2][3] This highly strained, cage-like structure acts as a rigid spacer, mimicking the 1,4-disubstituted pattern of a phenyl ring while being composed entirely of sp³-hybridized carbon atoms.[1] This fundamental difference in hybridization imparts a range of beneficial physicochemical properties.
This compound: A Representative BCP Derivative
While the specific X-ray crystal structure for this compound is not publicly available, its constituent parts—the BCP core, a methyl ester, and a formyl group—highlight the key features that make this class of molecules so attractive. The BCP scaffold provides a rigid, non-planar core that can improve metabolic stability and aqueous solubility compared to its aromatic counterparts. The ester and aldehyde functionalities offer versatile handles for further synthetic elaboration, allowing for the exploration of a wide range of chemical space.
Comparative Analysis: BCP Derivatives vs. Phenyl Analogs
The true value of the BCP scaffold is best understood through a direct comparison of the physicochemical and pharmacological properties of BCP-containing compounds with their phenyl ring-containing analogs. Numerous studies have demonstrated the advantages of this bioisosteric replacement.
Physicochemical Properties
A consistent theme in the literature is the enhancement of aqueous solubility and permeability with the incorporation of a BCP moiety. For instance, replacing a para-substituted phenyl ring with a BCP core in a γ-secretase inhibitor led to significant improvements in both passive permeability and aqueous solubility.[4] Similarly, in the context of LpPLA₂ inhibitors, the BCP analog demonstrated a nine-fold increase in kinetic solubility and a nearly three-fold improvement in thermodynamic fasted state simulated intestinal fluid (FaSSIF) solubility.[5]
| Property | Phenyl Analog | BCP Analog | Improvement Factor | Reference |
| Kinetic Solubility | 8 µM | 74 µM | 9.25x | [5] |
| FaSSIF Solubility | 399 µg/mL | >1000 µg/mL | >2.5x | [5] |
| Permeability (AMP) | 230 nm/s | 705 nm/s | 3.06x | [5] |
This table summarizes comparative data for an LpPLA₂ inhibitor and its BCP analog.
Pharmacological Profile
Crucially, the substitution of a phenyl ring with a BCP core often maintains or even improves biological activity. In the case of the aforementioned γ-secretase inhibitor, the BCP-containing compound was found to be equipotent to its phenyl-containing predecessor.[4] This demonstrates that the BCP scaffold can effectively mimic the spatial orientation of a para-substituted phenyl ring, allowing for crucial interactions with the target protein to be preserved. X-ray crystallography of BCP-containing inhibitors bound to their targets has confirmed that the BCP moiety can occupy the same pocket as the phenyl ring, albeit with slight adjustments in the surrounding residues.[5]
Experimental Protocols: Synthesis and Crystallographic Analysis
The synthesis and structural elucidation of BCP derivatives are critical to their successful application in drug discovery. The following sections provide an overview of the methodologies employed.
Synthesis of Bicyclo[1.1.1]pentane Derivatives
The synthesis of functionalized BCPs often begins with the construction of the strained bicyclic core. A common precursor is [1.1.1]propellane, which can be generated and used in situ or, more recently, through safer and more scalable methods. One established route involves the reaction of 1,3-diiodobicyclo[1.1.1]pentane with nucleophiles.[6] More modern approaches utilize photochemical methods or radical additions to tricyclo[1.1.1.0¹·³]pentane (TCP) to introduce a variety of functional groups.[7][8]
Illustrative Synthetic Workflow for Functionalized BCPs
Caption: A generalized workflow for the synthesis of functionalized BCPs.
X-ray Crystallography for Structural Validation
Single-crystal X-ray diffraction is an indispensable tool for unambiguously determining the three-dimensional structure of BCP-containing molecules and their complexes with target proteins.[9][10][11]
Step-by-Step Protocol for X-ray Crystallography:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[9][10] This typically involves dissolving the purified compound in a suitable solvent and allowing the solvent to slowly evaporate, or using techniques like vapor diffusion.
-
Data Collection: The crystal is mounted on a goniometer and placed in an X-ray beam.[9] As the crystal is rotated, a detector records the diffraction pattern of the X-rays.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.
X-ray Crystallography Workflow
Caption: The process of determining a molecule's 3D structure via X-ray crystallography.
Conclusion
The bicyclo[1.1.1]pentane scaffold represents a significant advancement in the field of medicinal chemistry, offering a robust and effective solution to the limitations of the traditional phenyl ring. As exemplified by molecules like this compound, the BCP core provides a three-dimensional, metabolically stable, and synthetically accessible alternative that can enhance the drug-like properties of therapeutic candidates. The compelling experimental data consistently demonstrates improvements in solubility and permeability while maintaining potent biological activity. As synthetic methodologies for BCP derivatives continue to evolve, we can anticipate their even broader application in the design of next-generation therapeutics.
References
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and cross-coupling of 1-halo-3-substituted bicyclo[1.1.1]pentanes: En route to 1,4-disubstituted phenyl bioisosteres [morressier.com]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthetic Validation of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
Introduction: The Significance of the Bicyclo[1.1.1]pentane Scaffold
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents is relentless. The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a prominent three-dimensional bioisostere for commonly used planar structures such as para-substituted phenyl rings and internal alkynes.[1] Its rigid, cage-like structure offers a unique spatial arrangement of substituents, often leading to improved metabolic stability, enhanced aqueous solubility, and greater passive permeability of drug candidates. Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate is a key building block in this domain, providing two distinct functional handles for further chemical elaboration. This guide provides a comprehensive validation of a primary synthetic route to this valuable compound and presents a comparative analysis with a plausible alternative pathway, offering researchers the critical insights needed for informed decision-making in their synthetic endeavors.
Primary Synthetic Route: A Stepwise Functionalization Approach
The most direct and frequently cited pathway to this compound commences with the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This route is characterized by a logical sequence of selective functional group manipulations.
Workflow of the Primary Synthetic Route
References
Beyond the Benzene Ring: A Comparative Guide to Bicyclo[1.1.1]pentane and Cubane Bioisosteres in Drug Design
For decades, the phenyl ring has been a cornerstone of medicinal chemistry, a reliable scaffold for building molecules that interact with biological targets. However, its planarity and lipophilicity often contribute to poor physicochemical properties, such as low aqueous solubility and susceptibility to metabolic oxidation, creating significant hurdles in drug development. The "escape from flatland" strategy—replacing flat, aromatic rings with three-dimensional, saturated bioisosteres—has emerged as a powerful approach to overcome these challenges.[1][2] Among the most promising non-classical bioisosteres are two rigid, strained carbocycles: bicyclo[1.1.1]pentane (BCP) and cubane.
This guide provides a comprehensive, data-driven comparison of BCP and cubane as phenyl ring bioisosteres for researchers in drug discovery. We will delve into their structural and physicochemical properties, synthetic accessibility, and impact on pharmacokinetics, supported by experimental data and detailed protocols to empower rational design in your next project.
At a Glance: BCP vs. Cubane
| Feature | Bicyclo[1.1.1]pentane (BCP) | Cubane (CUB) | Key Takeaway |
| Structure & Size | C₅H₈, shorter bridgehead distance (~1.85 Å) | C₈H₈, closer geometric match to phenyl (~2.72 Å)[3] | Cubane is a closer geometric mimic of a para-phenylene spacer, while BCP is a more compact replacement. |
| Lipophilicity (cLogP) | Significant reduction vs. phenyl | Moderate reduction vs. phenyl | BCP generally offers a greater reduction in lipophilicity, which is often beneficial for solubility. |
| Aqueous Solubility | Often dramatic improvement (>50-fold reported)[4][5] | Generally improved[4][5] | Both improve solubility by disrupting π-stacking, with BCP frequently showing a more pronounced effect. |
| Metabolic Stability | High; resistant to oxidative metabolism[6] | High; C-H bonds strengthened by ring strain[3][7] | Both are highly stable, effectively removing the metabolic liabilities associated with aromatic rings. |
| Synthetic Accessibility | Readily accessible via scalable photochemical and flow methods[8][9] | More challenging; recent advances have improved access to isomers[7] | BCP building blocks are generally more accessible and available on a larger scale. |
| Non-Specific Binding | Markedly decreased[4][5] | Decreased[4][5] | Both reduce non-specific binding, a key advantage for developing cleaner drug candidates and imaging agents. |
Deeper Dive: A Head-to-Head Comparison
The decision to employ BCP or cubane is context-dependent, driven by the specific challenges of a lead series and the role of the phenyl ring being replaced.
Structural and Geometric Considerations
The primary role of a bioisostere is to replicate the geometry of the original functional group, ensuring that key interactions with the biological target are maintained.
-
Bicyclo[1.1.1]pentane (BCP): As a para-phenyl mimic, the 1,3-disubstituted BCP presents substituents with a perfect 180° exit vector. However, the bridgehead-to-bridgehead distance is significantly shorter (~1.85 Å) than the C1-C4 distance of a phenyl ring (~2.79 Å). This makes BCP a compact isostere, which can be advantageous or disadvantageous depending on the target topology. It is an excellent replacement when the phenyl ring primarily acts as a rigid spacer and is not involved in deep pocket interactions.
-
Cubane: The 1,4-disubstituted cubane is an exceptional geometric mimic of a para-substituted phenyl ring. Its body diagonal distance of ~2.72 Å very closely matches the phenyl C1-C4 distance.[3] This makes it an ideal candidate when precise spatial positioning of substituents is critical for maintaining biological activity. Furthermore, recent synthetic advances have made 1,2- and 1,3-disubstituted cubanes more accessible, opening the door to their use as ortho- and meta-phenyl mimics, respectively.[7][10]
Caption: Comparison of inter-substituent distances for phenyl, BCP, and cubane.
Physicochemical Properties: The "Escape from Flatland" Advantage
Replacing a flat aromatic ring with a 3D saturated scaffold fundamentally alters a molecule's physicochemical properties, often for the better. The primary driver for these improvements is the elimination of the planar, electron-rich aromatic system, which reduces intermolecular π-π stacking and lowers lipophilicity.
Solubility and Lipophilicity:
A landmark study by Novartis directly compared BCP and cubane analogues for several compound series.[4][5] The results consistently demonstrated that both scaffolds improve aqueous solubility and reduce non-specific binding compared to their phenyl counterparts.
-
BCP often provides a more dramatic improvement in solubility, with increases of over 50-fold reported.[4][5] This is attributed to its significant reduction in lipophilicity (lower cLogP) and its compact, globular shape which effectively disrupts crystal lattice packing.
-
Cubane also consistently enhances solubility.[4][5] In an analogue of the cystic fibrosis drug Lumacaftor, the cubane replacement led to improved, pH-independent solubility, which is highly desirable for oral absorption.[7][11][12]
Non-Specific Binding (NSB):
High non-specific binding can lead to off-target toxicity and is particularly problematic for developing clean PET imaging agents. NSB is often correlated with lipophilicity and the ability of a molecule to interact with hydrophobic surfaces like membranes. The Chromatographic Hydrophobicity Index (CHI IAM) is an experimental measure that correlates well with a compound's tendency for phospholipid binding and NSB.[2] The Novartis study showed that both BCP and cubane replacements led to a marked decrease in CHI (IAM) values, indicating a lower propensity for non-specific binding.[4][5]
Table 1: Comparative Physicochemical Data from Matched-Pair Analysis
| Parent Compound (para-substituted) | Bioisostere | ΔcLogP (vs. Phenyl) | Aqueous Solubility (μM) | CHI (IAM) |
| Series 1 - Amide | Phenyl | - | 0.4 | 48.1 |
| BCP | -1.1 | >200 (>500x) | 39.5 | |
| Cubane | -0.5 | 4 (10x) | 41.4 | |
| Series 2 - Carboxylic Acid | Phenyl | - | 6 | 40.8 |
| BCP | -1.1 | >200 (>33x) | 33.1 | |
| Cubane | -0.5 | 60 (10x) | 34.1 |
Data synthesized from Briard, E. et al. ChemMedChem 2017, 12, 590-598.[4][5][13]
Impact on Metabolism and Pharmacokinetics
One of the most compelling reasons to replace a phenyl ring is to block aromatic oxidation, a common metabolic pathway mediated by cytochrome P450 enzymes that can lead to rapid clearance and the formation of reactive metabolites.
Metabolic Stability:
Both BCP and cubane are highly resistant to oxidative metabolism. Their C-H bonds are stronger and less accessible than those on an aromatic ring due to the high s-character imparted by ring strain.[3][7]
-
In an analogue of the drug Leflunomide, a BCP replacement resulted in a markedly improved metabolic half-life in both rat and human liver microsomes.[14]
-
Similarly, "Cuba-Lumacaftor" showed increased metabolic stability compared to the parent drug, with in vitro intrinsic clearance (CLint) dropping from 11.96 to 6.98 μL/min/10⁶ cells.[7]
Permeability and In Vivo Profile:
While in vitro data is promising, the ultimate test is the in vivo pharmacokinetic profile.
-
BCP: The replacement of a phenyl ring with BCP in a γ-secretase inhibitor not only maintained potency but also significantly improved cell membrane permeability and oral absorption.[2] In another example, a BCP-containing darapladib analogue showed a more than 3-fold increase in artificial membrane permeability.
-
Cubane: While direct comparative in vivo PK data against BCP is scarce, the available information is positive. The improved metabolic stability and solubility of cubane analogues are expected to translate into favorable pharmacokinetic profiles.[3]
The choice between BCP and cubane can thus be guided by the specific ADME liabilities of a parent compound. If poor solubility is the primary issue, BCP may offer a greater advantage. If maintaining a precise geometric vector is paramount for on-target activity, cubane is the superior choice.
Experimental Protocols
To facilitate the adoption of these bioisosteres, we provide detailed, scalable, and field-proven protocols for the synthesis of key building blocks and for the evaluation of critical physicochemical properties.
Synthesis of Key Building Blocks
Protocol 1: Scalable Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1)
This protocol is adapted from a high-yield, scalable flow chemistry procedure, making the key BCP di-acid accessible in large quantities.
Caption: Workflow for the scalable synthesis of BCP-1,3-dicarboxylic acid.
Step-by-Step Methodology:
-
Flow Photoreaction: A solution of [1.1.1]propellane (generated in situ) and diacetyl in an appropriate solvent (e.g., pentane) is passed through a flow reactor equipped with a 365 nm LED light source. The reaction is clean and allows for the production of kilogram quantities of the intermediate diketone.[8][9]
-
Haloform Reaction: To a cooled (0 °C) solution of sodium hydroxide and bromine in water, add a solution of the diketone intermediate from Step 1 in dioxane dropwise.[8][9]
-
Workup: Stir the reaction mixture overnight at room temperature. Perform an extractive workup with an organic solvent (e.g., CH₂Cl₂) to remove organic impurities.
-
Acidification & Isolation: Acidify the aqueous layer with HCl. Extract the product with ethyl acetate. Concentrate the combined organic layers under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1) as a solid.[8][9]
Causality: The use of a flow reactor for the photochemical [2+2] cycloaddition provides superior control over irradiation time and temperature, leading to higher yields and scalability compared to batch processes. The haloform reaction is a classic and robust method for converting methyl ketones to carboxylic acids.
Protocol 2: Synthesis of Bicyclo[1.1.1]pentan-1-amine Hydrochloride (2)
This key building block provides an entry point for introducing the BCP core via amide coupling or other nucleophilic reactions.
Step-by-Step Methodology:
-
Curtius Rearrangement: Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid in tert-butanol. Add triethylamine and diphenylphosphoryl azide ((PhO)₂P(O)N₃).[8][9]
-
Heating: Heat the mixture at 85 °C for 24 hours. This promotes the rearrangement to the corresponding Boc-protected amine.
-
Workup and Purification: After cooling, concentrate the mixture and perform a standard aqueous workup. Purify the Boc-protected intermediate by chromatography.
-
Deprotection: Treat the purified intermediate with a solution of HCl in a suitable solvent (e.g., 1,4-dioxane or methanol) to cleave the Boc group and afford bicyclo[1.1.1]pentan-1-amine as its hydrochloride salt (2).[8]
Causality: The Curtius rearrangement is a reliable method for converting carboxylic acids to amines with the loss of one carbon. Using the mono-ester of the BCP diacid allows for selective reaction at one bridgehead position.
Measurement of Physicochemical Properties
Protocol 3: Determination of Chromatographic Hydrophobicity Index (CHI IAM)
This HPLC-based method provides a high-throughput assessment of a compound's interaction with phospholipids, serving as a surrogate for non-specific membrane binding.[15][16][17][18][19]
Caption: Experimental workflow for determining the CHI(IAM) value.
Step-by-Step Methodology:
-
System Setup: Use an HPLC system equipped with an Immobilized Artificial Membrane column (e.g., IAM.PC.DD2). The mobile phase consists of A: aqueous buffer (e.g., 50 mM ammonium acetate, pH 7.4) and B: acetonitrile.[15]
-
Calibration: Prepare a solution containing a set of standard compounds with known CHI (IAM) values (e.g., acetophenone, propiophenone, etc.).[17]
-
Gradient Elution: Inject the calibration mixture and elute using a rapid linear gradient (e.g., 0-85% B over ~5 minutes). Record the retention time (t_R) for each standard.[15]
-
Calibration Curve: Plot the known CHI (IAM) values of the standards against their measured t_R to generate a linear calibration curve. The correlation coefficient should be >0.99 for a valid calibration.[15]
-
Sample Analysis: Dissolve test compounds (phenyl, BCP, and cubane analogues) in a suitable solvent and inject them onto the column using the same gradient method.
-
Calculation: Use the measured t_R of the test compounds and the equation from the calibration curve to calculate their CHI (IAM) values. A lower CHI (IAM) value indicates weaker phospholipid binding and a lower tendency for non-specific binding.[2]
Trustworthiness: This method is self-validating through the use of a calibration curve with accepted standards. The linearity and correlation coefficient of the plot confirm the system is performing correctly before analyzing unknown compounds, ensuring data integrity and inter-laboratory comparability.[15]
Conclusion and Future Outlook
Both bicyclo[1.1.1]pentane and cubane are powerful, field-proven tools for escaping chemical flatland. They offer medicinal chemists reliable strategies to mitigate common ADME liabilities associated with the phenyl ring, namely poor solubility and metabolic oxidation.
-
Bicyclo[1.1.1]pentane stands out for its synthetic accessibility and its profound impact on improving aqueous solubility and reducing lipophilicity. It is an excellent starting point when these properties are the primary hurdles in a lead optimization campaign.
-
Cubane offers the most geometrically faithful replacement for a para-phenylene spacer, making it the bioisostere of choice when maintaining the precise distance between substituents is critical for biological activity. Recent synthetic advances are making its various isomers increasingly viable for exploration.
The choice between them is not a matter of universal superiority but of strategic application. As the synthetic toolboxes for both scaffolds continue to expand, we can expect to see BCP and cubane play an increasingly integral role in the design of next-generation therapeutics with superior drug-like properties. By understanding their distinct characteristics and applying them rationally, researchers can significantly increase the probability of success in developing safe and effective medicines.
References
- 1. An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid|CAS 56842-95-6 [benchchem.com]
- 7. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cms.mz-at.de [cms.mz-at.de]
- 16. Can Immobilized Artificial Membrane Chromatography Support the Characterization of Antimicrobial Peptide Origin Derivatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revisiting the application of Immobilized Artificial Membrane (IAM) chromatography to estimate in vivo distribution properties of drug discovery compounds based on the model of marketed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Bicyclo[1.1.1]pentane Analogs
In modern drug discovery, the quest for molecules with optimized pharmacokinetic profiles is paramount. A promising lead candidate must not only exhibit potent and selective target engagement but also possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure it can reach its target and exert a therapeutic effect. A significant hurdle in this process is metabolic instability, where drug candidates are rapidly cleared from the body, often by liver enzymes, leading to poor bioavailability and short half-lives.
Medicinal chemists have increasingly turned to bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a powerful non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups.[1][2][3][4][5] Its rigid, three-dimensional structure offers a unique vector space for substituents while often conferring remarkable improvements in physicochemical properties, including solubility and, most critically, metabolic stability.[5][6][7]
This guide provides an in-depth comparison of the metabolic stability of BCP analogs against their traditional counterparts, supported by experimental data and detailed protocols for their assessment. As researchers and drug development professionals, understanding both the "why" and the "how" of this assessment is crucial for leveraging the full potential of the BCP scaffold.
The BCP Core: A Structural Bastion Against Metabolism
The enhanced metabolic stability of BCP-containing compounds is not coincidental; it is a direct consequence of their unique chemical architecture. Aromatic rings, like the phenyl group, are common metabolic hotspots. The electron-rich π-system is susceptible to oxidation by cytochrome P450 (CYP) enzymes, often proceeding through highly reactive arene oxide intermediates that can be cytotoxic.[2]
In contrast, the BCP core is a saturated, strained carbocycle.[2][8] This imparts several key advantages:
-
High Bond-Dissociation Energies: The strained geometry of the BCP cage results in high C(sp3)–H bond-dissociation energies, making hydrogen atom abstraction—a common initial step in CYP-mediated metabolism—energetically unfavorable.[8]
-
Resistance to Oxidation: As a saturated hydrocarbon scaffold, the BCP ring lacks the π-electrons that make aromatic rings susceptible to oxidative attack by CYPs.[2] This inherent stability shields the core of the molecule from metabolic breakdown.
The diagram below illustrates the metabolic liability of a phenyl ring compared to the inherent stability of a BCP bioisostere.
References
- 1. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01355A [pubs.rsc.org]
- 7. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
Guide to the Safe Disposal of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
As a Senior Application Scientist, this guide provides a detailed protocol for the safe and compliant disposal of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate (CAS No. 180464-92-0). This document is intended for researchers and laboratory professionals, offering not just procedural steps but also the scientific rationale behind them to ensure a culture of safety and environmental responsibility.
Hazard Identification and Risk Assessment
This compound is a unique molecule combining three key structural features that dictate its handling and disposal:
-
Bicyclo[1.1.1]pentane (BCP) Core: This highly strained, three-dimensional scaffold is prized in medicinal chemistry for conferring metabolic stability and improved physicochemical properties.[1] However, its high strain energy warrants caution, as its reactivity with common disposal reagents (e.g., strong acids, bases, or oxidizers) is not extensively documented.
-
Aldehyde Group (-CHO): Aldehydes are chemically reactive. They are susceptible to oxidation, reduction, and polymerization reactions, which can be initiated by incompatible chemicals or improper storage conditions.
-
Methyl Ester Group (-COOCH₃): This functional group can undergo hydrolysis to a carboxylic acid and methanol, especially in the presence of strong acids or bases.
According to available safety data, this compound is classified with the GHS07 pictogram and the H302 hazard statement, indicating it is harmful if swallowed.[2] The recommended storage condition of "store in freezer, under -20°C" suggests potential instability or reactivity at ambient temperatures.[2]
Given these characteristics, all waste containing this compound must be treated as hazardous chemical waste.
Core Disposal Principle: Segregation and Collection
The fundamental principle for disposing of this compound is to never dispose of it via the sanitary sewer (sink) or in the regular trash .[3][4] All waste streams—including the neat compound, solutions, and contaminated materials—must be collected in designated hazardous waste containers for disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[5][6]
Chemical Incompatibility: Proper segregation is critical to prevent dangerous reactions within the waste container.[3] Do not mix waste containing this compound with:
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates)
-
Strong Acids (e.g., sulfuric acid, hydrochloric acid)
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide)
-
Reactive Metals (e.g., sodium, potassium)[7]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and managing waste generated from experiments involving this compound.
3.1. Required Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A properly-fitted laboratory coat[5]
3.2. Waste Container Selection and Labeling
-
Select an Appropriate Container: Use a sturdy, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.[4][8] Ensure the container has a secure, tightly-sealing lid.
-
Label the Container Clearly: Before adding any waste, affix a completed EHS-provided hazardous waste label.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other components and solvents in the container, with estimated percentages.
-
The date waste was first added.
-
The relevant hazard pictograms (e.g., exclamation mark).
-
3.3. Waste Collection and Storage
-
Transfer Waste: Carefully transfer the waste chemical into the labeled container, working within a chemical fume hood to minimize inhalation exposure.
-
Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[3][7]
-
Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated and marked SAA within the laboratory.[7] The SAA must be at or near the point of waste generation.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[3]
3.4. Arranging for Final Disposal Contact your institution's EHS department to schedule a waste pickup when the container is nearly full (e.g., 90% capacity) or in accordance with your site's specific accumulation time limits.[8] Do not stockpile hazardous waste in the laboratory.[9]
Disposal Workflow Diagram
Caption: Decision workflow for proper disposal.
Management of Spills and Contaminated Materials
Properly managing contaminated items is as important as disposing of the chemical itself.
| Item Type | Disposal Procedure |
| Small Liquid Spills (<50 mL) | Absorb the spill with an inert material (e.g., vermiculite, cat litter, or chemical absorbent pads).[10] Carefully scoop the absorbed material into your designated solid hazardous waste container. Clean the spill area thoroughly. |
| Contaminated Labware (Gloves, Wipes, Pipette Tips) | Place all contaminated disposable items directly into a container designated for solid hazardous chemical waste. This may be a separate, lined container from your liquid waste.[8] |
| Empty Reagent Bottles | An "empty" bottle is not free of hazardous residue. The first rinse with a suitable solvent (e.g., acetone, ethyl acetate) must be collected as hazardous waste and added to your liquid waste container.[3][9] After this initial rinse, a "triple rinse" with a suitable solvent or detergent solution may be required by your institution before the container can be disposed of as non-hazardous glass waste.[4][9] Always deface or remove the original label from the rinsed container before disposal.[3] |
Prohibited Disposal Methods
To ensure safety, compliance, and environmental protection, the following disposal methods are strictly prohibited:
-
Drain Disposal: Do not pour the chemical or solutions containing it down the sink. Organic chemicals can interfere with wastewater treatment processes and harm aquatic life.[4]
-
Trash Disposal: Do not place the chemical, its solutions, or contaminated materials (unless decontaminated as per EHS protocol) in the regular solid waste trash.[3]
-
Evaporation: Do not intentionally allow the chemical to evaporate in a fume hood as a means of disposal.[3] This constitutes an unregulated release into the atmosphere.
By adhering to these scientifically-grounded procedures, you contribute to the safety of your laboratory and the protection of our environment, embodying the principles of responsible chemical stewardship.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 180464-92-0 [sigmaaldrich.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. chemtalk.com.au [chemtalk.com.au]
Safeguarding Innovation: A Comprehensive Guide to Handling Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
In the fast-paced landscape of drug discovery and development, the synthesis and application of novel chemical entities are paramount. Among these, bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial bioisosteres for para-substituted benzene rings in medicinal chemistry.[1][2] Their unique structural and electronic properties offer significant advantages in developing new therapeutic agents. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate, a specialized BCP derivative. As this is a novel research chemical, a comprehensive toxicological profile is not yet established; therefore, it must be treated as a substance with unknown hazards, and all handling procedures should reflect this heightened level of caution.[3][4]
Hazard Assessment: A Synthesis of Structural Analogy and Prudent Practice
Given the absence of a detailed Safety Data Sheet (SDS) for this compound (CAS No. 180464-92-0), a thorough hazard assessment must be conducted by analogy to its constituent functional groups: the bicyclo[1.1.1]pentane core, the methyl ester, and most critically, the aldehyde group.
-
Aldehyde Functionality : Aldehydes as a class of compounds are known to be irritants to the skin, eyes, and respiratory tract.[5] Some aldehydes are classified as potential carcinogens and can cause allergic skin reactions.[5][6] Inhalation of aldehyde vapors may lead to respiratory irritation, coughing, and shortness of breath.[7] A known hazard statement for this compound is H302, indicating it is harmful if swallowed.[8]
-
Bicyclo[1.1.1]pentane (BCP) Core : The BCP core is a highly strained yet remarkably stable system.[9] While the core itself is not typically associated with high reactivity under standard laboratory conditions, its derivatives are often novel and their physiological properties are not well-characterized.[9][10]
-
Novelty : As a research chemical, the full toxicological and physical hazards of this compound have not been thoroughly investigated.[3][11] Therefore, it is prudent to assume the compound is hazardous and to implement rigorous safety protocols.[3]
Based on this analysis, the primary hazards to mitigate are:
-
Acute toxicity (oral)
-
Skin and eye irritation/corrosion
-
Respiratory tract irritation
-
Potential for skin sensitization
-
Unknown chronic effects
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields.[5] | Chemical-resistant gloves (Nitrile or Butyl rubber).[3][6] | Standard laboratory coat.[3] | Not generally required if handled in a well-ventilated area. |
| Weighing and Aliquoting | Chemical splash goggles.[12][13] | Chemical-resistant gloves (Nitrile or Butyl rubber). Double-gloving is recommended.[6] | Fully-buttoned laboratory coat.[6] | Required. Use within a certified chemical fume hood is mandatory.[3] If this is not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13] |
| Solution Preparation and Handling | Chemical splash goggles. A full-face shield should be worn if there is a significant risk of splashing.[6][12] | Chemical-resistant gloves (Nitrile or Butyl rubber).[6] | Chemical-resistant apron over a laboratory coat.[6][12] | All manipulations must be performed in a certified chemical fume hood to minimize inhalation exposure.[3] |
dot
Caption: Experimental workflow with corresponding PPE levels.
Operational Plan: Step-by-Step Procedural Guidance
Engineering Controls:
-
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
-
An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of handling.[6]
Handling Procedures:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing : If handling a solid, carefully weigh the required amount in the fume hood. Use anti-static measures if the powder is fine to prevent dispersal.[5]
-
Solution Preparation : Add solvents slowly to the solid to avoid splashing. If the compound is a liquid, transfer it using a calibrated pipette or syringe.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[6]
Emergency Procedures: Preparedness is Key
-
Skin Contact : Immediately remove contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation : Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[11][14] Seek immediate medical attention.[11][14]
-
Spill : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting to clean up.[12] Absorb the spill with an inert, non-combustible material such as sand or vermiculite and place it in a sealed container for hazardous waste disposal.[15]
Disposal Plan: Environmental Responsibility
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in strict accordance with local, state, and federal regulations.[6][16]
dot
Caption: Hazardous waste disposal workflow.
Step-by-Step Disposal Protocol:
-
Waste Segregation : Do not mix waste containing this compound with other waste streams, especially incompatible chemicals.[16] Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.[6][17] Solid waste, such as contaminated gloves and bench paper, should be collected in a separate, clearly labeled hazardous waste container.[18]
-
Containerization : Use containers that are compatible with the chemical and any solvents used.[17] Ensure containers are in good condition and have tight-fitting lids.[17]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the date of accumulation.[16]
-
Storage : Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[17]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[16]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering an environment where scientific innovation and personal safety are mutually reinforcing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. twu.edu [twu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. 180464-92-0|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. capotchem.com [capotchem.com]
- 12. cdc.gov [cdc.gov]
- 13. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 14. capotchem.cn [capotchem.cn]
- 15. ALDEHYDES, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
